Product packaging for 4-Aminophenylphosphorylcholine(Cat. No.:CAS No. 102185-28-4)

4-Aminophenylphosphorylcholine

Numéro de catalogue: B043401
Numéro CAS: 102185-28-4
Poids moléculaire: 274.25 g/mol
Clé InChI: SBUYBNIDQXQZSZ-UHFFFAOYSA-N
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Description

4-Aminophenylphosphorylcholine is a specialized functional phospholipid conjugate that serves as a critical building block for creating biomimetic surfaces and targeted bioconjugates. Its primary research value lies in the unique combination of a phosphorylcholine headgroup, which is highly resistant to non-specific protein adsorption and cell adhesion, and a reactive aniline (aromatic amine) handle. This structure allows researchers to covalently graft the biomimetic, non-fouling properties of phosphorylcholine onto various materials (e.g., polymers, metal oxides, nanoparticles) via the amine group, using chemistries such as diazonium coupling or amide bond formation. This compound is extensively used to develop hemocompatible coatings for medical devices, to functionalize nanoparticles and liposomes for improved stealth properties in drug delivery, and to create advanced biosensor interfaces that minimize background noise. The mechanism of action is twofold: the phosphorylcholine moiety mimics the outer surface of cell membranes, creating a hydration layer that sterically hinders protein and cellular interactions, while the aromatic amine provides a versatile site for further chemical modification, enabling the creation of stable, functionalized bio-inert platforms. This makes this compound an indispensable tool in surface science, nanotechnology, and the development of next-generation therapeutic and diagnostic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19N2O4P B043401 4-Aminophenylphosphorylcholine CAS No. 102185-28-4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(4-aminophenyl) 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N2O4P/c1-13(2,3)8-9-16-18(14,15)17-11-6-4-10(12)5-7-11/h4-7H,8-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUYBNIDQXQZSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90907190
Record name 4-Aminophenyl 2-(trimethylazaniumyl)ethyl phosphate
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Molecular Weight

274.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102185-28-4
Record name 2-[[(4-Aminophenoxy)hydroxyphosphinyl]oxy]-N,N,N-trimethylethanaminium inner salt
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Record name 4-Aminophenylphosphorylcholine
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Record name 4-Aminophenyl 2-(trimethylazaniumyl)ethyl phosphate
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Record name 4-Aminophenylphosphorylcholine
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Foundational & Exploratory

What are the chemical properties of 4-Aminophenylphosphorylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenylphosphorylcholine (4-APPC), also known as p-aminophenylphosphorylcholine, is a synthetic organic compound of significant interest in the fields of biochemistry and biotechnology. Its structure incorporates a phosphorylcholine moiety, a key component of phospholipids in cellular membranes, and a p-aminophenyl group. This unique combination makes 4-APPC an invaluable tool, primarily utilized as a ligand in affinity chromatography for the purification of a variety of phosphorylcholine-binding proteins. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-APPC, with a focus on detailed experimental protocols and data presentation for the scientific community.

Chemical Properties

This compound is a stable, solid compound under standard conditions. Its chemical structure and key properties are summarized in the tables below.

General and Physical Properties
PropertyValueReference
Molecular Formula C₁₁H₁₉N₂O₄P--INVALID-LINK--
Molecular Weight 274.25 g/mol --INVALID-LINK--
CAS Number 102185-28-4--INVALID-LINK--
Appearance Off-white to gray solidMedChemExpress Product Page
IUPAC Name (4-aminophenyl) 2-(trimethylazaniumyl)ethyl phosphate--INVALID-LINK--
Synonyms p-Aminophenylphosphorylcholine, PAPPC, 4-APPC--INVALID-LINK--
SMILES C--INVALID-LINK--(C)CCOP(=O)([O-])OC1=CC=C(C=C1)N--INVALID-LINK--
InChI InChI=1S/C11H19N2O4P/c1-13(2,3)8-9-16-18(14,15)17-11-6-4-10(12)5-7-11/h4-7H,8-9,12H2,1-3H3--INVALID-LINK--
InChIKey SBUYBNIDQXQZSZ-UHFFFAOYSA-N--INVALID-LINK--
Solubility and Stability
PropertyValueReference
Solubility in Water 50 mg/mL (with sonication)MedChemExpress Product Page
Solubility in DMSO 50 mg/mL (with sonication)MedChemExpress Product Page
Storage (Solid) -20°C, sealed, away from moisture and lightMedChemExpress Product Page
Storage (In Solution) -80°C for up to 6 months; -20°C for up to 1 monthMedChemExpress Product Page
Computed Properties
PropertyValueReference
XLogP3 -2.4--INVALID-LINK--
Hydrogen Bond Donor Count 1--INVALID-LINK--
Hydrogen Bond Acceptor Count 5--INVALID-LINK--
Rotatable Bond Count 6--INVALID-LINK--
Exact Mass 274.10824409 g/mol --INVALID-LINK--
Topological Polar Surface Area 84.6 Ų--INVALID-LINK--

Experimental Protocols

The primary application of this compound is in the preparation of affinity chromatography media for the purification of phosphorylcholine-binding proteins, such as C-reactive protein (CRP).[1][2][3][4][5]

Protocol 1: Preparation of this compound-Sepharose 4B Affinity Medium

This protocol describes the coupling of 4-APPC to a solid support, CNBr-activated Sepharose 4B, to create an affinity matrix.[6][7][8][9][10] The primary amino group of 4-APPC reacts with the activated Sepharose to form a stable covalent bond.

Materials:

  • CNBr-activated Sepharose 4B

  • This compound (4-APPC)

  • 1 mM HCl

  • Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 0.1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0

  • Wash Buffer 1: 0.1 M Acetate buffer, 0.5 M NaCl, pH 4.0

  • Wash Buffer 2: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

  • Sintered glass funnel

  • Reaction vessel

Procedure:

  • Swelling and Washing the Resin:

    • Weigh the required amount of dry CNBr-activated Sepharose 4B powder (1 g yields approximately 3.5 mL of gel).

    • Suspend the powder in 1 mM HCl and allow it to swell for 15-30 minutes.

    • Wash the swollen gel on a sintered glass funnel with approximately 15-20 gel volumes of 1 mM HCl to remove additives and preserve the activity of the reactive groups.[6][8]

  • Coupling of 4-APPC:

    • Wash the gel with coupling buffer.

    • Immediately transfer the gel to a solution of 4-APPC dissolved in coupling buffer. A typical concentration is 5-10 mg of ligand per mL of gel.

    • Mix the suspension gently using an end-over-end rotator for 2 hours at room temperature or overnight at 4°C. Do not use a magnetic stirrer , as it can damage the Sepharose beads.[8]

  • Blocking Unreacted Groups:

    • After coupling, centrifuge the gel and remove the supernatant (which can be saved to determine coupling efficiency).

    • To block any remaining active groups on the Sepharose, add the blocking buffer and incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6]

  • Final Washing:

    • Wash the coupled gel with several cycles of alternating Wash Buffer 1 (low pH) and Wash Buffer 2 (high pH) to remove non-covalently bound ligand. Each wash should consist of at least 5 gel volumes.

    • Finally, equilibrate the gel with the desired buffer for protein purification.

G cluster_prep Resin Preparation cluster_coupling Ligand Coupling cluster_blocking Blocking & Washing swell Swell CNBr-activated Sepharose in 1 mM HCl wash_HCl Wash with 1 mM HCl swell->wash_HCl wash_coupling_buffer Wash with Coupling Buffer wash_HCl->wash_coupling_buffer incubate Incubate with 4-APPC (2h @ RT or O/N @ 4°C) wash_coupling_buffer->incubate block Block with Tris or Ethanolamine incubate->block wash_cycle Wash with alternating high/low pH buffers block->wash_cycle final_product 4-APPC-Sepharose Affinity Medium wash_cycle->final_product Equilibrate G start Start equilibrate Equilibrate Column (Binding Buffer with Ca²⁺) start->equilibrate load Load Sample equilibrate->load wash Wash Unbound Proteins (Binding Buffer) load->wash elute Elute CRP (Elution Buffer with EDTA) wash->elute collect Collect Fractions elute->collect end Purified CRP collect->end G cluster_binding Molecular Recognition cluster_application Application APPC 4-Aminophenyl- phosphorylcholine (Hapten) CRP C-Reactive Protein (Binding Protein) APPC->CRP Binds in presence of Ca²⁺ Affinity_Chrom Affinity Chromatography CRP->Affinity_Chrom Enables Purification

References

Technical Guide: Solubility and Stability of 4-Aminophenylphosphorylcholine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenylphosphorylcholine (4-APPC) is a molecule of interest in various biochemical applications, including its use as a probe that can be conjugated to generate adsorbents for affinity precipitation experiments[1][2][3][4][5]. For researchers in drug discovery and development, a thorough understanding of a compound's physicochemical properties, particularly its solubility and stability in aqueous media, is paramount. These properties directly influence experimental design, the reliability of in vitro assay results, and the feasibility of formulation development.

This technical guide provides an in-depth overview of the solubility and stability characteristics of 4-APPC in aqueous buffers. It includes a summary of its physicochemical properties, hypothetical data on its solubility and stability under various conditions, detailed experimental protocols for determining these parameters, and visualizations of relevant biochemical pathways and experimental workflows.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of 4-APPC is presented in Table 1.

PropertyValueReference
CAS Number 102185-28-4[2][4]
Molecular Formula C₁₁H₁₉N₂O₄P[2][4]
Molecular Weight 274.25 g/mol [2][4]
Appearance Off-white to gray solid[2]
IUPAC Name (4-aminophenyl) 2-(trimethylazaniumyl)ethyl phosphate[6]
Known Solvents Soluble in Water (up to 50 mg/mL) and DMSO (up to 50 mg/mL)[2]
Storage Store at -20°C, sealed, away from moisture and light[2]

Solubility of this compound in Aqueous Buffers

The aqueous solubility of a compound is a critical parameter that affects its biological activity and formulation potential. It is influenced by factors such as pH, temperature, ionic strength, and the presence of co-solvents[7]. For an ionizable molecule like 4-APPC, which contains a primary amine group, solubility is expected to be highly pH-dependent.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions. It is a critical parameter for preformulation and understanding the developability of a drug candidate[8].

Table 2: Hypothetical Thermodynamic Solubility of 4-APPC in Various Aqueous Buffers

Buffer System (50 mM)pHTemperature (°C)Solubility (mg/mL)Solubility (mM)
Phosphate Buffered Saline7.42545.5166.0
Phosphate Buffered Saline7.43751.2186.7
Acetate Buffer4.525> 50> 182.3
Acetate Buffer5.525> 50> 182.3
Phosphate Buffer6.82548.1175.4
Phosphate Buffer8.02535.2128.4
Kinetic Solubility

Kinetic solubility is determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer. It measures the concentration at which the compound precipitates out of solution under specific, non-equilibrium conditions and is often used for high-throughput screening in early drug discovery[9].

Table 3: Hypothetical Kinetic Solubility of 4-APPC in Phosphate Buffered Saline (PBS)

Buffer System (50 mM)pHIncubation Time (h)Temperature (°C)Solubility (µg/mL)Solubility (µM)
Phosphate Buffered Saline7.4225185675
Phosphate Buffered Saline7.41825160583
Phosphate Buffered Saline7.4237210766

Stability of this compound in Aqueous Buffers

Understanding the chemical stability of a compound in aqueous solution is essential for determining its shelf-life, appropriate storage conditions, and potential degradation pathways[10]. The primary degradation pathway for 4-APPC in aqueous buffers is expected to be the hydrolysis of the phosphate ester bond, which can be catalyzed by acidic or basic conditions[3][11][12].

Disclaimer: The following stability data are hypothetical and for illustrative purposes. The data is intended to demonstrate expected trends based on the principles of forced degradation studies.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify likely degradation products and establish the intrinsic stability of a molecule. As per ICH guidelines, typical stress conditions include acid and base hydrolysis, oxidation, and exposure to heat and light[13][14][15].

Table 4: Hypothetical Stability of 4-APPC (1 mg/mL) in Aqueous Solutions Under Forced Degradation Conditions

Stress ConditionTime (h)% 4-APPC RemainingPrimary Degradation Product(s)
0.1 M HCl, 60°C2485.24-Aminophenol, Choline Phosphate
0.1 M HCl, 60°C7265.74-Aminophenol, Choline Phosphate
pH 7.4 PBS, 60°C7298.1Minimal degradation
0.1 M NaOH, 60°C2478.94-Aminophenol, Choline Phosphate
0.1 M NaOH, 60°C7252.34-Aminophenol, Choline Phosphate
3% H₂O₂, RT2492.5Oxidized aromatic ring derivatives

Signaling Pathways Involving Phosphorylcholine

Phosphorylcholine is a crucial intermediate in the biosynthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes. The primary route for PC synthesis is the CDP-choline pathway, also known as the Kennedy pathway[16][17][18][19]. Understanding this pathway provides context for the biological relevance of phosphorylcholine derivatives.

Phosphorylcholine_Pathway CDP-Choline Pathway for Phosphatidylcholine Biosynthesis Choline Choline (Extracellular) Choline_in Choline (Intracellular) Choline->Choline_in Transport P_Choline Phosphorylcholine Choline_in->P_Choline CDP_Choline CDP-Choline P_Choline->CDP_Choline PC Phosphatidylcholine (PC) CDP_Choline->PC DAG Diacylglycerol (DAG) DAG->PC CK Choline Kinase (CK) CK->P_Choline ADP ADP CK->ADP - CT CTP:Phosphocholine Cytidylyltransferase (CT) CT->CDP_Choline PPi PPi CT->PPi - CPT CDP-choline:1,2-diacylglycerol Cholinephosphotransferase (CPT) CPT->PC CMP CMP CPT->CMP - ATP ATP ATP->CK + CTP CTP CTP->CT +

CDP-Choline biosynthetic pathway.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reproducible solubility and stability data. The following sections outline methodologies for key experiments.

Protocol: Thermodynamic (Equilibrium) Solubility Assay

This protocol determines the equilibrium solubility of a compound using the shake-flask method, which is considered the gold standard[20][21].

Thermodynamic_Solubility_Workflow Workflow: Thermodynamic Solubility Assay cluster_prep Preparation cluster_incubation Equilibration cluster_processing Sample Processing cluster_analysis Analysis prep_buffer 1. Prepare aqueous buffer (e.g., pH 4.5, 6.8, 7.4) add_solid 2. Add excess solid 4-APPC to vials with buffer prep_buffer->add_solid incubate 3. Incubate with agitation (e.g., 24-48h at 37°C) add_solid->incubate separate 4. Separate undissolved solid (Centrifugation or Filtration) incubate->separate collect 5. Collect supernatant separate->collect dilute 6. Dilute supernatant with mobile phase collect->dilute analyze 7. Quantify concentration (e.g., HPLC-UV) dilute->analyze calculate 8. Calculate solubility (mg/mL or mM) analyze->calculate

Thermodynamic solubility assay workflow.

Methodology:

  • Materials:

    • This compound (solid)

    • Aqueous buffers (e.g., 50 mM Acetate pH 4.5, 50 mM Phosphate pH 6.8, PBS pH 7.4)

    • Glass vials with screw caps

    • Orbital shaker with temperature control

    • Centrifuge or filtration apparatus (e.g., 0.22 µm PVDF filters)

    • Validated HPLC-UV method for quantification

  • Procedure:

    • Prepare the required aqueous buffer solutions.

    • Add an excess amount of solid 4-APPC to a vial (e.g., 5 mg to 1 mL of buffer) to ensure a saturated solution is formed. Prepare in triplicate for each buffer condition.

    • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

    • Incubate for a sufficient time to reach equilibrium (typically 24 to 48 hours).

    • After incubation, remove the vials and allow any undissolved solid to settle.

    • Separate the solid from the supernatant by either centrifugation (e.g., 14,000 rpm for 15 minutes) or by filtering through a 0.22 µm filter.

    • Carefully collect an aliquot of the clear supernatant.

    • Dilute the supernatant with the mobile phase used for the HPLC analysis to bring the concentration within the calibrated range of the standard curve.

    • Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of dissolved 4-APPC.

  • Data Analysis:

    • Calculate the concentration of 4-APPC in the original supernatant by accounting for the dilution factor.

    • Express the solubility in mg/mL and/or mM. Report the mean and standard deviation of the triplicate measurements for each condition.

Protocol: Kinetic Solubility Assay

This protocol outlines a common high-throughput method for determining kinetic solubility by adding a DMSO stock solution to a buffer.

Kinetic_Solubility_Workflow Workflow: Kinetic Solubility Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_methods Quantification Methods prep_stock 1. Prepare concentrated stock solution of 4-APPC in DMSO (e.g., 10 mM) add_stock 2. Add small aliquot of stock to buffer in a microplate well prep_stock->add_stock incubate 3. Incubate with shaking (e.g., 2h at 25°C) add_stock->incubate measure 4. Measure concentration of dissolved compound incubate->measure nephelometry Nephelometry (Light Scattering) measure->nephelometry uv_spec Direct UV-Vis (after filtration) measure->uv_spec lcms LC-MS (after filtration) measure->lcms

Kinetic solubility assay workflow.

Methodology:

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Aqueous buffer (e.g., PBS, pH 7.4)

    • 96-well microplates (UV-transparent for direct UV method)

    • Plate shaker

    • Quantification instrument (e.g., nephelometer, plate reader with UV-Vis capabilities, or LC-MS)

  • Procedure:

    • Prepare a high-concentration stock solution of 4-APPC in 100% DMSO (e.g., 10 mM).

    • Dispense the aqueous buffer into the wells of a 96-well plate.

    • Add a small volume of the DMSO stock solution to the buffer-containing wells (e.g., 2 µL of stock into 198 µL of buffer for a final DMSO concentration of 1%). This initiates precipitation if the compound's solubility is exceeded.

    • Seal the plate and shake for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

    • Measure the concentration of the dissolved compound. The method of measurement defines the type of kinetic assay:

      • Nephelometry: Measure the light scattering of the solution in each well. The amount of scattered light is proportional to the amount of precipitated material.

      • Direct UV/LC-MS: Filter the contents of each well through a filter plate to remove any precipitate. Measure the absorbance of the filtrate using a UV-Vis plate reader or quantify using LC-MS.

  • Data Analysis:

    • Generate a standard curve using known concentrations of 4-APPC in the assay buffer containing the same percentage of DMSO.

    • Determine the concentration of dissolved 4-APPC in the test wells by comparing their readings to the standard curve.

    • The resulting concentration is reported as the kinetic solubility.

Protocol: Forced Degradation Study

This protocol provides a framework for assessing the stability of 4-APPC under various stress conditions as recommended by ICH guidelines[10][22].

Forced_Degradation_Workflow Workflow: Forced Degradation Study cluster_stress Stress Conditions cluster_analysis Analysis start Prepare 4-APPC Solution (e.g., 1 mg/mL in water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal (e.g., 60°C in neutral buffer) start->thermal photo Photolytic (ICH-specified light source) start->photo sampling Sample at time points (e.g., 0, 24, 48, 72h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling quench Quench reaction (neutralize if needed) sampling->quench analyze Analyze by stability-indicating HPLC-UV method quench->analyze results Determine % remaining and identify degradants analyze->results

Forced degradation study workflow.

Methodology:

  • Materials:

    • This compound

    • Reagent-grade water

    • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

    • Temperature-controlled ovens/baths

    • Photostability chamber

    • Validated stability-indicating HPLC method (capable of separating the parent compound from its degradation products)

  • Procedure:

    • Prepare a stock solution of 4-APPC in water (e.g., 1 mg/mL).

    • For each stress condition, mix the stock solution with the stressor in a suitable vial. A control sample (4-APPC in water, protected from light, at room temperature) should be run in parallel.

      • Acid Hydrolysis: Mix with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).

      • Base Hydrolysis: Mix with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C).

      • Oxidation: Mix with an appropriate volume of H₂O₂ to achieve a final concentration of ~3%. Keep at room temperature.

      • Thermal Degradation: Incubate the stock solution in a neutral buffer at an elevated temperature (e.g., 60°C).

      • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • Withdraw aliquots at specified time points (e.g., 0, 8, 24, 48, 72 hours).

    • Quench the reactions as appropriate. For acid/base hydrolysis, this involves neutralization.

    • Analyze all samples by the stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of 4-APPC remaining at each time point relative to the time-zero sample.

    • Monitor for the appearance of new peaks in the chromatogram, which represent degradation products.

    • Characterize significant degradation products using techniques like LC-MS if necessary.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound in aqueous buffers. While specific experimental data for 4-APPC is limited, the provided protocols offer robust methodologies for researchers to determine these critical parameters in their own laboratories. The hypothetical data tables illustrate the expected behavior of a molecule with the structure of 4-APPC, emphasizing the importance of pH and temperature on its solubility and stability. By applying these principles and protocols, scientists and drug development professionals can ensure the quality and reliability of their research involving this compound.

References

An In-depth Technical Guide to p-Aminophenylphosphorylcholine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Aminophenylphosphorylcholine (p-APPC) is a synthetic organophosphate compound of significant interest in biomedical research. Its structure features a phosphorylcholine head group, a key component of cell membranes and a ligand for various proteins, attached to an aminophenyl moiety. This guide provides a comprehensive overview of the chemical structure, a detailed proposed synthesis protocol, and its primary applications as an affinity chromatography ligand and an immunological hapten. While the phosphorylcholine moiety is integral to numerous biological signaling pathways, it is important to note that p-APPC itself is primarily utilized as a research tool and has not been identified as a natural signaling molecule. This document consolidates key quantitative data, experimental protocols, and visual workflows to serve as a technical resource for professionals in drug development and life sciences.

Core Structure and Chemical Properties

p-Aminophenylphosphorylcholine is characterized by a zwitterionic phosphorylcholine group linked to a p-substituted aniline ring via a phosphate ester bond. The molecule's structure allows it to act as a specific ligand for proteins that recognize the phosphorylcholine epitope.

Chemical Data
PropertyValueReference(s)
Molecular Formula C₁₁H₁₉N₂O₄P[1][2][3]
Molecular Weight 274.25 g/mol [1][2][3]
CAS Number 102185-28-4[1][2][3]
IUPAC Name (4-aminophenyl) 2-(trimethylazaniumyl)ethyl phosphate[3]
Synonyms 4-Aminophenylphosphorylcholine, PAPPC, (p-Aminophenyl)phosphocholine[1][2][3]
Appearance Solid[1]
Purity ≥98%[4]

Synthesis of p-Aminophenylphosphorylcholine

Proposed Synthetic Pathway

G cluster_0 Step 1: Synthesis of p-Nitrophenylphosphorylcholine (p-NPPC) cluster_1 Step 2: Reduction to p-Aminophenylphosphorylcholine (p-APPC) p_nitrophenol p-Nitrophenol intermediate1 p-Nitrophenyl phosphorodichloridate p_nitrophenol->intermediate1 1. Reaction in inert solvent phosphoryl_chloride Phosphoryl oxychloride (POCl3) phosphoryl_chloride->intermediate1 p_nppc p-Nitrophenylphosphorylcholine (p-NPPC) intermediate1->p_nppc 2. Reaction with Choline chloride choline_chloride Choline chloride choline_chloride->p_nppc p_nppc2 p-Nitrophenylphosphorylcholine (p-NPPC) p_appc p-Aminophenylphosphorylcholine (p-APPC) p_nppc2->p_appc Catalytic Hydrogenation h2_pd_c H₂ / Pd/C h2_pd_c->p_appc

Caption: Proposed two-step synthesis of p-Aminophenylphosphorylcholine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of p-Nitrophenylphosphorylcholine (p-NPPC)

This step is based on the general method for creating phosphate esters.

  • Phosphorylation of p-Nitrophenol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-nitrophenol in a suitable anhydrous solvent such as pyridine or acetonitrile. Cool the solution in an ice bath. Add phosphoryl oxychloride (POCl₃) dropwise with stirring. The reaction is typically allowed to proceed for several hours, gradually warming to room temperature.

  • Coupling with Choline: In a separate flask, prepare a solution of choline chloride in pyridine. Add this solution to the reaction mixture from the previous step. The reaction is stirred, often at an elevated temperature (e.g., 60-70°C), for several hours to overnight to facilitate the formation of the phosphodiester bond.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, typically using column chromatography on silica gel, to isolate the p-nitrophenylphosphorylcholine.

Step 2: Reduction of the Nitro Group

This step employs a standard catalytic hydrogenation method for the reduction of an aromatic nitro group to an amine.[2][3]

  • Catalytic Hydrogenation: Dissolve the purified p-nitrophenylphosphorylcholine in a suitable solvent, such as ethanol or methanol. Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation Reaction: Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas. The reaction is then stirred under a hydrogen atmosphere (typically at a pressure of 1-4 atm) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Isolation of p-APPC: Upon completion, the catalyst is removed by filtration through a pad of Celite. The solvent is then evaporated under reduced pressure to yield p-aminophenylphosphorylcholine. Further purification, if necessary, can be achieved by recrystallization.

Applications in Research and Development

The primary utility of p-APPC stems from its ability to act as a specific ligand for phosphorylcholine-binding proteins.

Affinity Chromatography

p-APPC is widely used in the preparation of affinity chromatography resins for the purification of C-reactive protein (CRP) and other phosphorylcholine-binding proteins from biological samples like plasma and ascites fluid.[5] The p-APPC is covalently coupled to a solid support, typically agarose or sepharose beads.

3.1.1. Experimental Workflow for CRP Purification

G start Start with p-APPC Agarose Column equilibration Equilibrate column with Binding Buffer start->equilibration sample_loading Load biological sample containing CRP equilibration->sample_loading incubation Incubate to allow CRP binding sample_loading->incubation wash Wash with Binding Buffer to remove unbound proteins incubation->wash elution Elute bound CRP with Elution Buffer wash->elution collection Collect fractions elution->collection end Purified CRP collection->end

Caption: Workflow for C-reactive protein purification using p-APPC affinity chromatography.

3.1.2. Detailed Protocol for CRP Purification using p-APPC-Agarose

  • Column Preparation: Pack a suitable volume of p-aminophenylphosphorylcholine-agarose resin into a chromatography column.

  • Equilibration: Equilibrate the column by washing with 2-3 column volumes of Binding Buffer (e.g., 10 mM Tris-HCl, 140 mM NaCl, 2 mM CaCl₂, pH 7.5).

  • Sample Application: Apply the biological sample (e.g., serum, plasma, or ascites fluid) to the column. The sample should be in a buffer compatible with binding (i.e., containing calcium ions).

  • Incubation: Allow the sample to incubate with the resin to ensure maximal binding of CRP. This can be done by stopping the column flow for a period (e.g., 30-60 minutes) at room temperature.

  • Washing: Wash the column extensively with Binding Buffer (e.g., 5-10 column volumes) to remove non-specifically bound proteins.

  • Elution: Elute the bound CRP from the column using an Elution Buffer. Elution is typically achieved by chelating the calcium ions essential for binding, for example, with a buffer containing EDTA or citrate (e.g., 10 mM Tris-HCl, 140 mM NaCl, 10 mM EDTA, pH 7.5).

  • Fraction Collection: Collect the eluted fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).

  • Buffer Exchange: Pool the CRP-containing fractions and perform a buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.

Immunological Research

p-APPC can be used as a hapten in immunological studies. When conjugated to a carrier protein (e.g., keyhole limpet hemocyanin, KLH), it can be used to elicit an antibody response specific to the phosphorylcholine headgroup. These antibodies can then be used in various immunoassays.

Role in Cell Signaling

The phosphorylcholine headgroup is a ubiquitous component of cellular membranes (as part of phosphatidylcholine and sphingomyelin) and is involved in a multitude of cellular processes, including membrane integrity, lipid signaling, and inflammation. Choline itself is a precursor for the neurotransmitter acetylcholine and is crucial for methyl group metabolism.

However, there is currently no evidence in the scientific literature to suggest that p-aminophenylphosphorylcholine itself is a naturally occurring molecule or that it plays a direct role in physiological cell signaling pathways. Its utility lies in its structural mimicry of the phosphorylcholine epitope, allowing it to be a powerful tool for isolating and studying the proteins that interact with this important functional group.

Quantitative Data

The following table summarizes the available quantitative data related to the application of p-APPC and related phosphorylcholine compounds.

ParameterValueApplication ContextReference(s)
Binding Capacity >3 mg human CRP / mL of resinAffinity chromatography of C-reactive protein on p-APPC agarose[5]
Dissociation Constant (Kd) 1.47 x 10⁻⁷ MBinding of CRP to immobilized fibronectin (PC-inhibitable)[6]
Assay Sensitivity 1.06 mg/LCRP detection in a competitive ELSA using a PC-BSA conjugate[7]
Assay Dynamic Range 0-500 mg/LCRP detection in a competitive ELSA using a PC-BSA conjugate[7]
Linear Range 1–5 µg/mLColorimetric determination of CRP using PC-functionalized magnetic nanoparticles
Limit of Detection (LOD) 1.0 µg/mLColorimetric determination of CRP using PC-functionalized magnetic nanoparticles

Conclusion

p-Aminophenylphosphorylcholine is a valuable synthetic molecule for biomedical research, primarily serving as a high-affinity ligand for the purification of phosphorylcholine-binding proteins like C-reactive protein. Its well-defined chemical structure and the feasibility of its synthesis make it a staple in laboratories studying innate immunity and inflammation. While the phosphorylcholine moiety it carries is central to many biological signaling events, p-APPC's role is that of a tool to probe these interactions rather than being a direct participant in them. This guide provides the essential technical information for researchers and developers to effectively synthesize and utilize p-aminophenylphosphorylcholine in their experimental workflows.

References

Applications of Phosphorylcholine Derivatives in Proteomics Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core applications of phosphorylcholine (PC) derivatives in the field of proteomics. Phosphorylcholine, a small, zwitterionic molecule, is not only a key component of cellular membranes but also a significant post-translational modification (PTM) and a versatile tool for protein research. Its unique properties are leveraged in various proteomic workflows, from the targeted analysis of modified proteins to the development of advanced biocompatible materials for protein purification. This document details the primary applications, experimental methodologies, and quantitative data associated with these techniques.

Mass Spectrometry-Based Detection of Phosphorylcholine Modifications

A primary application of phosphorylcholine derivatives in proteomics is the identification and characterization of proteins that are post-translationally modified with PC. This modification is particularly relevant in the study of pathogens, such as nematodes, where it can play a role in immune evasion.[1] Mass spectrometry (MS) is the definitive tool for this analysis, employing specialized techniques to detect the unique signature of the PC group.

A targeted mass spectrometric approach using a hybrid triple quadrupole/linear ion trap (QTRAP) instrument is a powerful method for the sensitive detection and localization of PC-modified peptides within complex mixtures.[2][3] This strategy typically involves a two-step process:

  • Screening: The initial analysis uses precursor ion scanning to screen for the characteristic marker ions of phosphorylcholine (m/z 184.1) and its choline fragment (m/z 104.1).[2][3] Detection of these ions indicates the potential presence of a PC-modified peptide in the sample.

  • Identification and Localization: Peptides flagged in the screening step are then subjected to a second analysis. This step uses multiple reaction monitoring (MRM)-triggered product ion scans to generate fragmentation spectra (MS/MS) for peptide identification and precise localization of the PC modification site.[2][3]

This combined approach allows for the confident identification of PC-modified peptides even in the complex background of a whole proteome digest.[3]

Table 1: Quantitative Performance in MS-Based PC Analysis
ParameterValueAnalytical MethodSource(s)
Characteristic Fragment Ions m/z 184.1 (Phosphorylcholine)m/z 104.1 (Choline)Precursor Ion Scanning / MRM[2][3]
Detection Limit (PC-Lipids) < 0.001 mg/LHPLC/QqQ-MS[4]
Detection Limit (Phosphopeptides) 1 fmol/µLqTOF MS[5]
Analysis from Gel (Phosphoprotein) 100 fmolqTOF MS[5]

Affinity Chromatography

The specific binding properties of phosphorylcholine are exploited in affinity chromatography for two main purposes: the purification of PC-binding proteins and the creation of biocompatible surfaces that minimize non-specific protein adsorption.

Enrichment of Phosphorylcholine-Binding Proteins

Proteins that specifically recognize and bind to the phosphorylcholine moiety can be isolated from complex biological samples using affinity chromatography. A common example is the purification of C-reactive protein (CRP), an acute-phase protein that binds to PC on the surface of damaged cells and pathogens.[6][7] The affinity resin is typically created by covalently immobilizing a PC analog, such as p-aminophenyl phosphorylcholine, onto a solid support like agarose.

Biocompatible Chromatography Media

Phosphorylcholine's zwitterionic and highly hydrophilic nature makes it an excellent material for creating bio-inert surfaces. When PC groups are grafted onto chromatography media, they form a dense hydration layer that effectively prevents non-specific adsorption of proteins.[8] This property is particularly valuable in high-throughput purification processes where minimizing product loss and contamination is critical. For instance, PC-bonded Protein A affinity media have shown improved performance with reduced non-specific binding compared to conventional media.

While specific dynamic binding capacity (DBC) data for PC-functionalized resins are not widely published, DBC is a critical parameter for process optimization. It is defined as the amount of target protein that binds to the resin under specific flow conditions before significant breakthrough occurs, often measured at 10% breakthrough (QB10).[9][10] Researchers can determine the DBC for their specific PC-binding protein and resin to optimize loading conditions and maximize purification efficiency.[9]

Table 2: Affinity-Based Applications and Parameters
ApplicationLigandSupport MatrixKey Quantitative ParameterSource(s)
Purification of PC-Binding Proteins p-Aminophenyl PhosphorylcholineAgaroseDissociation Constant (Kd)[11]
Biocompatible Media 2-Methacryloyloxyethylphosphorylcholine (MPC)Porous SilicaDynamic Binding Capacity (DBC)[10]

The Kd for the PC-mediated binding of C-reactive protein to fibronectin has been reported as 1.47 x 10-7 M.[11]

Chemical Proteomics and Protein Labeling

The integration of chemical biology tools with proteomics has enabled new ways to study protein function. Phosphorylcholine derivatives functionalized with bioorthogonal handles, such as alkynes or azides, are powerful probes for metabolic labeling and subsequent proteomic analysis via "click chemistry."

In this approach, cells are incubated with a choline analog containing an alkyne or azide group. This "clickable" analog is taken up by the cells and processed through the Kennedy pathway, leading to its incorporation into phosphocholine, and subsequently into phospholipids.[5][12] If PC is also used as a PTM, the clickable analog can be directly attached to target proteins. These labeled proteins can then be detected or enriched for proteomic analysis.

The workflow typically involves:

  • Metabolic Labeling: Cells are cultured with an alkyne- or azide-modified choline analog.

  • Cell Lysis: The cells are lysed to release the proteome.

  • Click Chemistry Reaction: The bioorthogonal handle on the labeled proteins is reacted with a corresponding azide- or alkyne-functionalized reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[13][14]

  • Enrichment and Analysis: Biotin-tagged proteins are enriched using streptavidin affinity chromatography and subsequently identified by mass spectrometry.

This strategy allows for the specific identification of proteins that interact with choline metabolites or are modified by phosphorylcholine, providing insights into the dynamics of these processes.[13]

Table 3: Yields in Phosphorylcholine Derivative Synthesis
ProductStarting MaterialsYieldMethodSource(s)
Phosphorylcholine Choline chloride, POCl397%Flow Synthesis[15][16]
L-α-Glycerylphosphorylcholine Phosphorylcholine, (R)-(-)-3-chloro-1,2-propanediol79%Flow Synthesis[15][16]

Experimental Protocols

Protocol: MS/MS Analysis of PC-Modified Peptides

This protocol is adapted from a targeted mass spectrometric approach for the detection and localization of PC-modified peptides.[2]

  • Sample Preparation:

    • Excise protein bands from a 1D or 2D gel.

    • Perform in-gel tryptic digestion.

    • Extract peptides from the gel matrix.

  • LC/MS/MS Analysis - Run 1 (Screening):

    • Load the peptide mixture onto a nanoflow HPLC system coupled to a QTRAP mass spectrometer.

    • Perform a precursor ion scan for the PC marker ions (m/z 184.1 and m/z 104.1) to detect potential PC-peptide candidates.

    • Use a data-dependent high-resolution linear ion trap scan to determine the charge states and molecular masses of the candidates.

  • LC/MS/MS Analysis - Run 2 (Identification):

    • Perform a second LC/MS/MS analysis of the same sample.

    • Set up an MRM method to monitor the transitions from the candidate precursor m/z values (identified in Run 1) to the marker ions (m/z 184.1 and 104.1).

    • Use the detection of these MRM transitions to trigger the acquisition of full MS/MS product ion spectra.

  • Data Analysis:

    • Analyze the MS/MS spectra to confirm the peptide sequence and identify the specific amino acid residue modified with phosphorylcholine.

Protocol: Affinity Enrichment of PC-Binding Proteins

This is a general protocol for affinity chromatography that can be adapted for PC-binding protein purification.

  • Resin Preparation:

    • Swell the p-aminophenyl phosphorylcholine agarose resin in a suitable buffer (e.g., Tris-buffered saline, TBS).

    • Pack the resin into a chromatography column.

    • Equilibrate the column with 5-10 column volumes of binding buffer (e.g., TBS with CaCl2, as CRP binding is calcium-dependent).[6]

  • Sample Preparation and Loading:

    • Prepare the protein lysate in the binding buffer. Clarify the lysate by centrifugation or filtration.

    • Load the clarified lysate onto the equilibrated column at a flow rate that allows for sufficient interaction time between the protein and the ligand.

  • Washing:

    • Wash the column with 10-20 column volumes of binding buffer to remove unbound and non-specifically bound proteins. Monitor the UV absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound protein using a competitive ligand or by changing the buffer conditions. For PC-binding proteins, an effective elution buffer would contain a high concentration of free phosphorylcholine (e.g., 10 mM PC in TBS).

    • Alternatively, a change in pH or ionic strength, or the use of a chelating agent like EDTA to remove Ca2+, can be used for elution.

    • Collect fractions and monitor the protein elution by UV absorbance.

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE to confirm the purity of the eluted protein.

Protocol: Synthesis of an Alkynyl-Phosphocholine Derivative

This protocol outlines a modular approach to synthesizing an alkynyl-functionalized phosphocholine headgroup, which can be used as a chemical probe.[17]

  • Synthesis of N-propargyl-N,N-dimethylethanolamine:

    • React N,N-dimethylethanolamine with propargyl bromide in a suitable solvent like acetonitrile.

    • Purify the resulting quaternary ammonium salt.

  • Phosphorylation:

    • Protect the hydroxyl group of a suitable backbone (e.g., a diacylglycerol or ceramide analog).

    • React the N-propargyl-N,N-dimethylethanolamine with a phosphorylating agent (e.g., phosphorus oxychloride) to generate a phosphodichloridate intermediate.

  • Coupling:

    • Couple the phosphodichloridate intermediate to the free hydroxyl group of the protected lipid backbone.

    • Perform the reaction in the presence of a base such as pyridine.

  • Deprotection and Purification:

    • Remove any protecting groups to yield the final alkynyl-phosphorylcholine lipid derivative.

    • Purify the final product using column chromatography.

Visualizations: Pathways and Workflows

The Kennedy Pathway for Phosphatidylcholine Synthesis

The Kennedy pathway is the primary route for de novo synthesis of phosphatidylcholine in eukaryotic cells.[5][12] Choline is sequentially phosphorylated, activated with CTP, and finally transferred to a diacylglycerol backbone.

Kennedy_Pathway cluster_EC Extracellular cluster_cyto Cytoplasm Choline_out Choline Choline_in Choline Choline_out->Choline_in Choline Transporter PCho Phosphorylcholine Choline_in->PCho CDP_Cho CDP-Choline PCho->CDP_Cho PC Phosphatidylcholine (to Membranes) CDP_Cho->PC DAG Diacylglycerol (from ER) DAG->PC CK Choline Kinase (CK) CK->Choline_in CT CTP:Phosphocholine Cytidylyltransferase (CT) CT->PCho CPT Cholinephosphotransferase (CPT) CPT->CDP_Cho

Caption: The Kennedy Pathway for de novo phosphatidylcholine synthesis.

C-Reactive Protein (CRP) and Complement Activation

C-reactive protein recognizes phosphorylcholine on damaged cell membranes, leading to the activation of the classical complement pathway and opsonization for phagocytosis.[6][7]

CRP_Activation cluster_membrane Damaged Cell Membrane PC_mem Phosphorylcholine (PC) (Exposed on Surface) CRP C-Reactive Protein (CRP) (Pentameric) PC_mem->CRP Ca²⁺ dependent binding C1q C1q CRP->C1q C1q binding Complement Classical Complement Pathway Activation C1q->Complement Phagocytosis Opsonization & Phagocytosis Complement->Phagocytosis

Caption: CRP binds to PC, initiating the classical complement cascade.

Workflow for Clickable PC-Probe Proteomics

This workflow illustrates the use of a clickable phosphorylcholine analog to label, enrich, and identify target proteins from a complex mixture.

Click_Chemistry_Workflow start 1. Metabolic Labeling Incubate cells with alkyne-PC analog lysis 2. Cell Lysis Release total proteome start->lysis click 3. Click Reaction Add Azide-Biotin reporter tag + Cu(I) catalyst lysis->click enrich 4. Affinity Enrichment Capture biotinylated proteins on streptavidin beads click->enrich digest 5. On-Bead Digestion Digest proteins to peptides with Trypsin enrich->digest ms 6. LC-MS/MS Analysis Identify and quantify labeled proteins digest->ms

References

The Biocompatibility of 4-Aminophenylphosphorylcholine Functionalized Surfaces: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Biomaterial Surface Modification

The quest for biomaterials that seamlessly integrate with the human body, eliciting minimal adverse reactions, is a cornerstone of modern medicine. Among the most promising strategies is the surface functionalization of materials with biomimetic molecules. 4-Aminophenylphosphorylcholine (pAPC) has emerged as a molecule of interest in this domain, owing to its structural resemblance to the phosphorylcholine head groups found in the outer leaflet of cell membranes. This technical guide provides a comprehensive overview of the biocompatibility of pAPC functionalized surfaces, drawing upon the extensive research conducted on the broader class of phosphorylcholine (PC) and 2-methacryloyloxyethyl phosphorylcholine (MPC) coatings, while highlighting the specific attributes and potential of pAPC.

This guide is intended for researchers, scientists, and drug development professionals engaged in the creation and evaluation of advanced biomedical devices and therapies. It delves into the critical aspects of biocompatibility, including protein adsorption, platelet adhesion and activation, inflammatory response, and cellular interactions. Detailed experimental protocols and quantitative data are presented to facilitate the design and execution of robust biocompatibility studies.

The Principle of Biomimicry: The Foundation of Phosphorylcholine's Biocompatibility

The exceptional biocompatibility of phosphorylcholine-based coatings stems from their ability to mimic the surface of natural cell membranes. The zwitterionic nature of the phosphorylcholine moiety, possessing both a positive quaternary ammonium and a negative phosphate group, plays a pivotal role. This structure allows for the formation of a tightly bound hydration layer on the material surface, which acts as a physical and energetic barrier to protein adsorption. By minimizing the initial protein adsorption, a critical step in the foreign body response, these surfaces effectively evade recognition by the host's immune system, thereby reducing the likelihood of thrombus formation, inflammation, and other adverse reactions.[1][2]

Quantitative Assessment of Biocompatibility

The performance of biocompatible coatings is evaluated through a series of quantitative in vitro and in vivo assays. The following tables summarize key quantitative data for phosphorylcholine (PC) and 2-methacryloyloxyethyl phosphorylcholine (MPC) functionalized surfaces, which serve as a benchmark for the anticipated performance of pAPC-modified materials.

Table 1: Protein Adsorption on Phosphorylcholine-Based Surfaces

Surface TypeProteinAdsorbed Amount (ng/cm²)Measurement TechniqueReference
Uncoated ControlFibrinogen100 - 500Quartz Crystal Microbalance[3]
MPC CopolymerFibrinogen< 5Surface Plasmon Resonance[4]
Uncoated ControlAlbumin50 - 200X-ray Photoelectron Spectroscopy[3]
MPC CopolymerAlbumin< 3Ellipsometry[4]
Zwitterionic PSBFibrinogen~90% reduction vs controlNot Specified[1]

Table 2: Platelet Adhesion and Activation on Phosphorylcholine-Based Surfaces

Surface TypePlatelet Adhesion (platelets/1000 µm²)Platelet Activation Marker (e.g., P-selectin expression)Measurement TechniqueReference
Uncoated ControlHighSignificant IncreaseSEM, Flow Cytometry[5]
PC CoatedSignificantly ReducedMinimal IncreaseSEM, Flow Cytometry[6]
MPC PolymerDrastically ReducedNo Significant ChangeLDH Assay, SEM[7]

Table 3: Endothelial Cell Response to Phosphorylcholine-Based Surfaces

Surface TypeEndothelial Cell AdhesionEndothelial Cell ProliferationEndothelialization (in vivo)Reference
Uncoated StentGoodModerate92% at 5 days[8]
PC Coated StentGoodModerate91% at 5 days[8]

Experimental Protocols for Biocompatibility Evaluation

This section provides detailed methodologies for key experiments to assess the biocompatibility of functionalized surfaces. These protocols can be adapted for the specific evaluation of pAPC-modified materials.

Surface Functionalization with this compound

While specific protocols for creating biocompatible surfaces using pAPC are not extensively detailed in the current literature, a general approach can be derived from standard bioconjugation techniques. The primary amine group on the phenyl ring of pAPC serves as a versatile handle for covalent immobilization onto surfaces containing reactive groups such as N-hydroxysuccinimide (NHS) esters, aldehydes, or epoxides.

DOT Script for Surface Functionalization Workflow:

Surface_Functionalization Substrate Substrate (e.g., Ti, Si, Polymer) Activation Surface Activation (e.g., Plasma, Chemical) Substrate->Activation Reactive_Groups Introduction of Reactive Groups (e.g., -COOH, -NH2, -CHO) Activation->Reactive_Groups pAPC_Coupling Covalent Coupling of pAPC (e.g., EDC/NHS chemistry) Reactive_Groups->pAPC_Coupling Washing Washing and Drying pAPC_Coupling->Washing Characterization Surface Characterization (XPS, AFM, Contact Angle) Washing->Characterization

Caption: Workflow for surface functionalization with pAPC.

Protein Adsorption Assay

Objective: To quantify the amount of protein that adsorbs to the functionalized surface from a solution.

Materials:

  • pAPC-functionalized and control substrates

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein solution (e.g., Fibrinogen, Albumin at 1 mg/mL in PBS)

  • Bicinchoninic acid (BCA) protein assay kit or Enzyme-Linked Immunosorbent Assay (ELISA) specific for the protein of interest

  • Microplate reader

Procedure:

  • Place the substrates in a 24-well plate.

  • Add 1 mL of the protein solution to each well, ensuring the surface is fully covered.

  • Incubate for 1 hour at 37°C with gentle agitation.

  • Remove the protein solution and wash the substrates three times with PBS to remove non-adsorbed protein.

  • To quantify the adsorbed protein, either:

    • Directly on the surface (ELISA): Add a primary antibody against the adsorbed protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP), and finally the substrate for colorimetric detection.

    • By elution: Add 1 mL of a lysis buffer (e.g., 1% SDS) to each well and incubate to desorb the protein. Collect the eluate and quantify the protein concentration using a BCA assay.

  • Measure the absorbance using a microplate reader and calculate the amount of adsorbed protein per unit area.

Platelet Adhesion and Activation Assay

Objective: To assess the thrombogenicity of the surface by quantifying platelet adhesion and activation.

Materials:

  • pAPC-functionalized and control substrates

  • Freshly drawn human whole blood or platelet-rich plasma (PRP)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Scanning electron microscope (SEM)

  • Antibodies for flow cytometry (e.g., anti-CD62P for P-selectin)

Procedure:

  • Platelet Adhesion (LDH Assay):

    • Incubate substrates with PRP for 1 hour at 37°C.

    • Gently wash with PBS to remove non-adherent platelets.

    • Lyse the adherent platelets with a lysis buffer.

    • Quantify the LDH released from the lysed platelets using the LDH assay kit, which correlates to the number of adherent platelets.

  • Platelet Morphology (SEM):

    • After incubation with PRP and washing, fix the adherent platelets with glutaraldehyde.

    • Dehydrate the samples through a graded series of ethanol.

    • Critical point dry and sputter coat with gold.

    • Visualize the morphology of adherent platelets using SEM. Activated platelets will show spreading and pseudopodia formation.

  • Platelet Activation (Flow Cytometry):

    • Incubate PRP with the substrates.

    • Collect the PRP and stain with fluorescently labeled antibodies against activation markers (e.g., P-selectin).

    • Analyze the platelet population for the expression of activation markers using a flow cytometer.

Endothelial Cell Adhesion and Proliferation Assay

Objective: To evaluate the ability of the surface to support endothelial cell attachment and growth, which is crucial for the integration of blood-contacting devices.

Materials:

  • pAPC-functionalized and control substrates (sterilized)

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium (e.g., EGM-2)

  • Live/Dead viability/cytotoxicity kit

  • Cell proliferation assay kit (e.g., MTS or WST-1)

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Place sterile substrates in a culture plate.

    • Seed HUVECs onto the substrates at a density of 1 x 10^4 cells/cm².

    • Incubate under standard cell culture conditions (37°C, 5% CO2).

  • Cell Adhesion and Viability (24 hours):

    • After 24 hours, wash the substrates gently with PBS to remove non-adherent cells.

    • Stain the cells with a Live/Dead kit and visualize using a fluorescence microscope to assess cell attachment and viability.

  • Cell Proliferation (1, 3, and 5 days):

    • At each time point, perform a cell proliferation assay (e.g., MTS) to quantify the number of viable, metabolically active cells.

    • Measure the absorbance and plot the proliferation curve over time.

Signaling Pathways and Mechanistic Insights

The biocompatibility of zwitterionic surfaces is primarily attributed to their ability to resist protein adsorption, thereby preventing the initiation of the coagulation cascade and inflammatory responses. This mechanism is largely passive and physical in nature.

DOT Script for Mechanism of Biofouling Resistance:

Biofouling_Resistance cluster_surface Zwitterionic Surface (e.g., pAPC) Surface Material Substrate Zwitterion Zwitterionic Moiety (+/- charge) Hydration Tightly Bound Hydration Layer Protein Protein Protein->Hydration Repulsion Platelet Platelet Platelet->Hydration Repulsion Cell Cell Cell->Hydration Repulsion

Caption: Mechanism of biofouling resistance on zwitterionic surfaces.

Should specific cellular signaling pathways be modulated by pAPC surfaces, they would likely involve integrin-mediated pathways if the surface presents ligands that can be recognized by cells. However, based on the behavior of other phosphorylcholine surfaces, a lack of specific cell signaling activation is the expected and desired outcome for a truly biocompatible material.

Future Directions and Proposed Research for pAPC-Functionalized Surfaces

While the foundational knowledge from PC and MPC coatings provides a strong rationale for the biocompatibility of pAPC, dedicated studies are imperative to validate its performance and explore its unique potential. The presence of the aminophenyl group offers distinct chemical properties that could influence its interaction with biological systems and provide a platform for further functionalization, such as the attachment of bioactive molecules.

A comprehensive research plan to evaluate pAPC-functionalized surfaces should include:

  • Systematic Surface Functionalization Studies: Optimization of pAPC grafting density on various clinically relevant substrates (e.g., titanium, PEEK, polyurethane) and thorough characterization of the resulting surfaces.

  • In-depth In Vitro Biocompatibility Assessment: Execution of the detailed protocols outlined in this guide to obtain quantitative data on protein adsorption, platelet adhesion and activation, and endothelial cell behavior on pAPC-modified surfaces.

  • Inflammatory Response Evaluation: Co-culture studies with macrophages to assess the secretion of pro-inflammatory and anti-inflammatory cytokines.

  • In Vivo Studies: Implantation of pAPC-coated devices in relevant animal models to evaluate long-term biocompatibility, including tissue integration, neointima formation (for cardiovascular devices), and systemic inflammatory responses.

  • Investigation of Secondary Functionalization: Leveraging the amine group of pAPC for the covalent attachment of drugs, growth factors, or other bioactive molecules to create multifunctional biomaterials.

By systematically addressing these research areas, the scientific community can fully elucidate the potential of this compound as a versatile and effective surface modification for the next generation of biomedical devices.

References

An In-Depth Technical Guide to the Binding Affinity of 4-Aminophenylphosphorylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of 4-Aminophenylphosphorylcholine (p-APPc), a crucial hapten in immunological research. Due to the limited availability of direct quantitative binding data for p-APPc, this guide leverages data from its closely related analog, phosphorylcholine (PC), to provide a robust understanding of its interaction with anti-phosphorylcholine antibodies. This approach is scientifically justified as p-APPc is primarily used to elicit and study antibodies that recognize the native phosphorylcholine epitope.

Introduction to this compound and its Biological Significance

This compound (p-APPc) is a synthetic derivative of phosphorylcholine (PC), a ubiquitous component of cell membranes and various pathogens. In immunology, p-APPc serves as a hapten—a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. This property makes p-APPc an invaluable tool for generating and characterizing monoclonal and polyclonal antibodies specific for the phosphorylcholine epitope. These anti-PC antibodies are of significant interest due to their protective roles in various inflammatory and cardiovascular diseases. Understanding the binding affinity of haptens like p-APPc to these antibodies is fundamental for the development of diagnostics, and therapeutic interventions, and for elucidating the molecular mechanisms of immune recognition.

Quantitative Binding Affinity Data

It is important to note that the addition of the 4-aminophenyl group to the phosphorylcholine structure may influence the binding affinity. However, the fundamental interactions driving the recognition of the phosphorylcholine headgroup are expected to be conserved.

Table 1: Binding Affinity of Human Monoclonal IgG1 Anti-Phosphorylcholine Antibodies to Phosphorylcholine

Antibody CloneMethodDissociation Constant (KD)Association Rate Constant (ka) (M-1s-1)Dissociation Rate Constant (kd) (s-1)Notes
A01Surface Plasmon Resonance (Biacore)Data not quantitatively reportedData not reportedData not reportedLower binding specificity compared to D05 and E01.
D05Surface Plasmon Resonance (Biacore)Data not quantitatively reportedData not reportedData not reportedHigher binding specificity compared to A01.
E01Surface Plasmon Resonance (Biacore)Data not quantitatively reportedData not reportedData not reportedHigher binding specificity compared to A01; highest affinity for pneumococcal C-polysaccharide.

Data inferred from qualitative descriptions in scientific literature. Precise quantitative values for KD, ka, and kd for the interaction with this compound are not available.

Table 2: Binding Affinity of Murine Myeloma Protein TEPC 15 to Phosphorylcholine Analogs

LigandMethodInhibition Constant (Ki) or IC50Notes
p-NitrophenylphosphorylcholineNot SpecifiedData not quantitatively reportedThe phenyl-ring attached to PC is reported to be antigenic for some anti-PC antibodies.

Experimental Protocols for Measuring Binding Affinity

The following sections provide detailed methodologies for two primary techniques used to quantify the binding affinity of small molecules like this compound to antibodies: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KA), dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.

Experimental Protocol for ITC:

  • Sample Preparation:

    • Dissolve the anti-phosphorylcholine antibody (e.g., purified TEPC 15 or human monoclonal anti-PC) in a suitable, degassed buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The final concentration should be in the range of 10-50 µM.

    • Dissolve this compound in the exact same degassed buffer to a concentration approximately 10-20 times that of the antibody (e.g., 100-1000 µM).

    • It is critical that the buffer for both the antibody and the hapten are identical to minimize heats of dilution. Dialysis of the antibody against the final buffer is recommended.

  • Instrument Setup:

    • Thoroughly clean the ITC sample and reference cells with detergent and water according to the manufacturer's instructions.

    • Fill the reference cell with the experimental buffer.

    • Load the antibody solution into the sample cell (typically ~200-300 µL).

    • Load the this compound solution into the injection syringe (typically ~40-50 µL).

  • Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections (e.g., 1-2 µL per injection) of the p-APPc solution into the antibody solution in the sample cell.

    • Allow the system to reach equilibrium after each injection, monitoring the heat change.

    • Continue injections until the binding sites on the antibody are saturated, and the heat of reaction diminishes to the heat of dilution.

  • Data Analysis:

    • Integrate the heat flow signal for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of p-APPc to the antibody.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the KA (and thus KD), ΔH, and n. The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding and dissociation events. It provides kinetic data (association and dissociation rate constants, ka and kd) from which the dissociation constant (KD) can be calculated (KD = kd/ka).

Experimental Protocol for SPR:

  • Sensor Chip Preparation and Antibody Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 sensor chip for amine coupling).

    • Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the anti-phosphorylcholine antibody (in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5-5.5) over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

    • The amount of immobilized antibody should be optimized to achieve a good signal response without causing mass transport limitations.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • Inject the different concentrations of p-APPc over the immobilized antibody surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.

    • After the injection, flow running buffer over the surface to monitor the dissociation phase.

  • Surface Regeneration:

    • After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the antibody-hapten interaction without denaturing the immobilized antibody (e.g., a low pH glycine-HCl buffer or a high salt concentration buffer). The optimal regeneration solution must be determined empirically.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized antibody or with an irrelevant antibody) to correct for bulk refractive index changes and non-specific binding.

    • Globally fit the association and dissociation curves for all p-APPc concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic rate constants (ka and kd) and the dissociation constant (KD).

Signaling Pathways and Experimental Workflows

As this compound is primarily utilized as a hapten to elicit and characterize antibodies, it does not directly modulate signaling pathways in the same manner as a biologically active ligand. However, the antibodies that bind to p-APPc (and more broadly, to phosphorylcholine) can have significant downstream effects. For instance, anti-PC antibodies are implicated in the clearance of apoptotic cells and oxidized low-density lipoprotein (oxLDL), processes that are crucial in mitigating inflammation and atherosclerosis.

The binding of an anti-PC antibody to its target can trigger signaling cascades through the Fc region of the antibody, which interacts with Fc receptors on various immune cells. This can lead to phagocytosis, cytokine release, and other immunomodulatory responses.

Below are diagrams illustrating the experimental workflows for ITC and SPR, as well as a conceptual diagram of the logical relationship in competitive binding assays.

Diagrams:

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis prep_ab Prepare Antibody Solution (e.g., 10-50 µM in degassed buffer) load_ab Load Antibody into Sample Cell prep_ab->load_ab prep_ligand Prepare p-APPc Solution (e.g., 100-1000 µM in identical buffer) load_ligand Load p-APPc into Syringe prep_ligand->load_ligand titration Perform Sequential Injections load_ab->titration load_ligand->titration integrate Integrate Heat Peaks titration->integrate plot Plot Heat vs. Molar Ratio integrate->plot fit Fit to Binding Model plot->fit thermo Determine K_D, ΔH, n fit->thermo

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

SPR_Workflow cluster_prep Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis & Regeneration activate Activate Sensor Chip Surface (NHS/EDC) immobilize Immobilize Antibody activate->immobilize deactivate Deactivate Surface (Ethanolamine) immobilize->deactivate prep_ligand Prepare p-APPc Dilutions association Inject p-APPc (Association) prep_ligand->association dissociation Flow Buffer (Dissociation) association->dissociation subtract_ref Subtract Reference Channel dissociation->subtract_ref regenerate Regenerate Chip Surface dissociation->regenerate fit Fit Sensorgrams to Kinetic Model subtract_ref->fit kinetics Determine k_a, k_d, K_D fit->kinetics regenerate->association Next Cycle

Caption: Workflow for Surface Plasmon Resonance (SPR).

Competitive_Binding_Logic cluster_components Components cluster_interaction Interaction cluster_outcome Outcome Ab Anti-PC Antibody Binding Binding Event Ab->Binding PC_conjugate Immobilized PC-conjugate PC_conjugate->Binding pAPPc Free p-APPc (Inhibitor) pAPPc->Binding Competes with Signal Measured Signal Binding->Signal Affinity Inferred Affinity of p-APPc Signal->Affinity inversely proportional to

Caption: Logical relationship in a competitive binding assay.

Conclusion

This compound is a vital chemical probe for investigating the immune response to the ubiquitous phosphorylcholine epitope. While direct, comprehensive binding affinity data for p-APPc remains to be fully elucidated in publicly accessible literature, its binding characteristics can be inferred from studies on the native PC antigen and its analogs with specific anti-PC antibodies. The experimental protocols for ITC and SPR detailed in this guide provide a robust framework for researchers to quantitatively determine the binding affinity and thermodynamics of p-APPc and other haptens to their cognate antibodies. Such studies are essential for advancing our understanding of immune recognition and for the development of novel immunotherapies and diagnostics. Further research focused on the direct thermodynamic and kinetic profiling of p-APPc binding to a panel of anti-PC antibodies would be highly valuable to the scientific community.

Methodological & Application

Application Notes and Protocols for Conjugating 4-Aminophenylphosphorylcholine to Sepharose Beads

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent conjugation of 4-Aminophenylphosphorylcholine (APPC) to Sepharose beads, creating an affinity chromatography matrix for the purification of phosphorylcholine-binding proteins.

Introduction

This compound (APPC) is a crucial ligand for the affinity purification of C-reactive protein (CRP) and other proteins that exhibit calcium-dependent binding to phosphorylcholine. The protocol described herein utilizes cyanogen bromide (CNBr)-activated Sepharose, a widely used and effective method for immobilizing ligands containing primary amino groups.[1][2][3] The primary amine of APPC reacts with the cyanate esters on the CNBr-activated Sepharose to form stable isourea linkages. This procedure results in a durable and reusable affinity medium suitable for various research and drug development applications.

Data Summary

The following table summarizes the key quantitative parameters and conditions for the conjugation protocol.

ParameterValue/RangeNotes
Sepharose TypeCNBr-activated Sepharose 4B or 4 Fast Flow"Fast Flow" variants offer improved hydrodynamic properties for larger scale purifications.[1]
LigandThis compound (APPC)
Ligand Concentration1-10 µmol per mL of settled gelThe optimal concentration may need to be determined empirically.[4]
Coupling Buffer0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3High salt concentration minimizes protein-ligand ionic interactions during coupling.[3][4]
Coupling Time2 hours at room temperature or overnight at 4°COvernight incubation at 4°C is often preferred to ensure maximum coupling efficiency.[4]
Blocking Agent1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0Blocks remaining active sites on the Sepharose to prevent non-specific binding.[4]
Blocking Time2 hours at room temperature or 16 hours at 4°C
Storage BufferPhosphate Buffered Saline (PBS), pH 7.4, with 0.02% Sodium AzideStore at 4°C. Do not freeze.

Experimental Protocols

This section details the step-by-step methodology for conjugating APPC to CNBr-activated Sepharose beads.

Materials
  • CNBr-activated Sepharose 4B or 4 Fast Flow (lyophilized powder)

  • This compound (APPC)

  • 1 mM Hydrochloric Acid (HCl), ice-cold

  • Coupling Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), 0.5 M Sodium Chloride (NaCl), pH 8.3

  • Blocking Buffer: 1 M Ethanolamine or 0.1 M Tris-HCl, pH 8.0

  • Wash Buffer A: 0.1 M Acetate, 0.5 M NaCl, pH 4.0

  • Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

  • Sintered glass filter (porosity G3)

  • Rotating or end-over-end mixer

  • Reaction vessel

Protocol

1. Swelling and Washing the Sepharose Beads

  • Weigh out the desired amount of dry CNBr-activated Sepharose powder. Note that 1 gram of dry powder swells to approximately 3.5 mL of gel.[4]

  • Suspend the powder in ice-cold 1 mM HCl, using approximately 200 mL per gram of powder.

  • Gently stir or swirl the suspension for 15-30 minutes to allow for complete swelling.

  • Transfer the slurry to a sintered glass filter and wash with 15 gel volumes of ice-cold 1 mM HCl to remove additives and preserve the activity of the reactive groups.[1]

  • Finally, wash the gel with several volumes of cold Coupling Buffer to adjust the pH for the coupling reaction.

2. Ligand Coupling

  • Immediately after washing, transfer the moist Sepharose cake to a reaction vessel.

  • Dissolve the APPC in Coupling Buffer to the desired final concentration (e.g., 5-10 mg/mL).

  • Add the APPC solution to the washed Sepharose beads. Use a gel to solution ratio of approximately 1:2.

  • Secure the reaction vessel on a rotating or end-over-end mixer and incubate for 2 hours at room temperature or overnight at 4°C.[4] Avoid using magnetic stirrers as they can damage the Sepharose beads.[4]

3. Blocking Unreacted Groups

  • After the coupling reaction, collect the beads by centrifugation or filtration.

  • To block any remaining active cyanate ester groups, transfer the beads to the Blocking Buffer.

  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4] This step is crucial to prevent non-specific binding of proteins to the affinity matrix.

4. Washing the Conjugated Beads

  • To remove excess, non-covalently bound APPC and blocking agent, wash the beads extensively.

  • Perform at least three cycles of alternating pH washes. Each cycle consists of a wash with Wash Buffer A (low pH) followed by a wash with Wash Buffer B (high pH).[4]

  • Finally, wash the beads with a neutral buffer, such as PBS, pH 7.4.

5. Storage

  • Resuspend the final APPC-Sepharose beads in PBS containing a bacteriostatic agent (e.g., 0.02% sodium azide).

  • Store the affinity matrix at 4°C. The conjugated beads are stable for an extended period under these conditions.

Visualizations

The following diagrams illustrate the key processes involved in the conjugation of APPC to Sepharose beads.

experimental_workflow cluster_prep Bead Preparation cluster_coupling Conjugation cluster_finishing Finishing swell Swell Beads in 1 mM HCl wash_hcl Wash with 1 mM HCl swell->wash_hcl wash_coupling Wash with Coupling Buffer wash_hcl->wash_coupling add_appc Add APPC Solution wash_coupling->add_appc incubate Incubate (4°C overnight) add_appc->incubate block Block with Ethanolamine incubate->block wash_ph Alternating pH Washes block->wash_ph store Store in PBS at 4°C wash_ph->store

Caption: Experimental workflow for APPC-Sepharose conjugation.

chemical_reaction cluster_reactants Reactants cluster_product Product sepharose CNBr-activated Sepharose final_product APPC-Sepharose (stable isourea linkage) sepharose->final_product Coupling (pH 8.3) appc 4-Aminophenyl- phosphorylcholine (APPC) (contains -NH2) appc->final_product

Caption: Chemical reaction scheme for APPC coupling to Sepharose.

References

Application Notes and Protocols: 4-Aminophenylphosphorylcholine Functionalization of Gold Nanoparticles for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are extensively utilized in biomedical research, particularly in diagnostics and therapeutics, due to their unique optical and electronic properties, biocompatibility, and ease of surface modification.[1][2][3] The functionalization of AuNPs with specific targeting moieties is crucial for enhancing their efficacy in applications such as targeted drug delivery and molecular imaging.[1][3][4] This document provides a detailed protocol for the functionalization of gold nanoparticles with 4-Aminophenylphosphorylcholine (4-APPC).

The phosphorylcholine (PC) headgroup is a component of cell membranes and is known to be a target for C-reactive protein (CRP), an inflammatory biomarker. Furthermore, altered choline metabolism is a hallmark of cancer. Therefore, AuNPs functionalized with 4-APPC can potentially be used as imaging probes to target cancer cells or sites of inflammation. 4-APPC provides a terminal amine group that can be used for conjugation to appropriately modified AuNPs.[5][6][7][8][9]

This protocol outlines a multi-step process involving the synthesis of citrate-capped AuNPs, surface modification with a carboxyl-terminated thiol linker, and subsequent conjugation of 4-APPC via amide bond formation. Detailed methods for characterization and a hypothetical imaging application are also provided.

Experimental Workflows and Signaling Pathways

Diagram 1: Experimental Workflow

G cluster_0 Step 1: AuNP Synthesis cluster_1 Step 2: Surface Ligand Exchange cluster_2 Step 3: Amide Coupling Reaction cluster_3 Step 4: Characterization & Application A HAuCl4 Solution B Boiling & Stirring A->B C Add Sodium Citrate B->C D Citrate-Capped AuNPs C->D E Citrate-Capped AuNPs D->E Proceed to Functionalization F Add Mercaptosuccinic Acid (MSA) E->F G MSA-AuNPs (-COOH terminated) F->G H MSA-AuNPs G->H Proceed to Coupling I Activate with EDC/NHS H->I J Add 4-Aminophenyl- phosphorylcholine (4-APPC) I->J K 4-APPC Functionalized AuNPs J->K L Purification & Characterization (UV-Vis, DLS, TEM, Zeta) K->L M In Vitro / In Vivo Imaging L->M

Caption: Workflow for the synthesis and functionalization of AuNPs with 4-APPC.

Diagram 2: Cellular Uptake Pathway

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space A 4-APPC-AuNP B Phosphocholine Receptor A->B Binding C Endosome B->C Receptor-Mediated Endocytosis D Lysosome C->D E Imaging Signal (e.g., SERS, Dark-field) C->E

Caption: Proposed receptor-mediated endocytosis of 4-APPC-AuNPs.

Detailed Experimental Protocols

Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (20 nm)

This protocol is based on the well-established Turkevich method.[10]

Materials:

  • Tetrachloroauric (III) acid trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Ultrapure water (18.2 MΩ·cm)

  • Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)

Procedure:

  • Prepare a 1 mM HAuCl₄ solution by dissolving the appropriate amount in 100 mL of ultrapure water.

  • In a 250 mL round-bottom flask equipped with a condenser, bring the 100 mL of 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

  • Rapidly inject 10 mL of a 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.

  • The solution color will change from pale yellow to colorless, then to black, and finally to a deep ruby red, indicating the formation of AuNPs.

  • Continue boiling and stirring for an additional 15 minutes.

  • Remove the heat source and continue stirring until the solution cools to room temperature.

  • Store the resulting citrate-capped AuNP solution at 4°C.

Protocol 2: Surface Functionalization with Mercaptosuccinic Acid (MSA)

Materials:

  • Citrate-capped AuNP solution (from Protocol 1)

  • Mercaptosuccinic acid (MSA)

  • Potassium carbonate (K₂CO₃)

  • Ultrapure water

Procedure:

  • Prepare a 10 mM MSA stock solution in ultrapure water, adjusting the pH to ~9.0 with K₂CO₃ to deprotonate the thiol group and enhance its reactivity with the gold surface.

  • To 10 mL of the citrate-capped AuNP solution, add the 10 mM MSA solution to a final concentration of 1 mM.

  • Stir the mixture at room temperature for 24 hours to allow for ligand exchange. The thiol group of MSA will displace the citrate on the AuNP surface.

  • Purify the MSA-functionalized AuNPs (MSA-AuNPs) by centrifugation at 12,000 x g for 30 minutes.

  • Discard the supernatant, which contains excess MSA and displaced citrate.

  • Resuspend the nanoparticle pellet in ultrapure water. Repeat the centrifugation and resuspension steps two more times.

  • After the final wash, resuspend the MSA-AuNPs in a suitable buffer for the next step (e.g., MES buffer, pH 6.0).

Protocol 3: Conjugation of this compound (4-APPC)

This step utilizes carbodiimide chemistry to form a stable amide bond between the carboxyl groups on the MSA-AuNPs and the amine group of 4-APPC.

Materials:

  • MSA-AuNPs (from Protocol 2)

  • This compound (4-APPC)[5][6]

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Adjust the concentration of the MSA-AuNP solution to 1 nM in MES buffer (pH 6.0).

  • Add EDC and NHS to the MSA-AuNP solution to final concentrations of 10 mM and 5 mM, respectively.

  • Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

  • Prepare a 10 mM solution of 4-APPC in MES buffer.

  • Add the 4-APPC solution to the activated MSA-AuNP solution to a final 4-APPC concentration of 1 mM.

  • Adjust the pH of the reaction mixture to 7.5-8.0 to facilitate the nucleophilic attack by the amine group of 4-APPC.

  • Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.

  • Quench the reaction by adding 2-mercaptoethanol to a final concentration of 20 mM.

  • Purify the 4-APPC functionalized AuNPs (4-APPC-AuNPs) by centrifugation at 12,000 x g for 30 minutes.

  • Discard the supernatant and resuspend the pellet in PBS (pH 7.4). Repeat the washing step twice.

  • After the final wash, resuspend the 4-APPC-AuNPs in PBS and store at 4°C.

Data Presentation: Characterization of Nanoparticles

The successful synthesis and functionalization of the AuNPs should be confirmed at each step using various analytical techniques.[10][11][12]

Parameter Citrate-AuNP MSA-AuNP 4-APPC-AuNP Technique
SPR Peak (λmax) ~520 nm~522-524 nm~525-528 nmUV-Vis Spectroscopy
Hydrodynamic Diameter ~25 nm~30-35 nm~40-50 nmDynamic Light Scattering (DLS)
Zeta Potential ~ -30 mV~ -45 mV~ -15 mVZeta Potential Measurement
Core Diameter ~20 nm~20 nm~20 nmTransmission Electron Microscopy (TEM)
Key FTIR Peaks C=O (~1730 cm⁻¹)-SH (weak, ~2550 cm⁻¹), C=O (~1710 cm⁻¹)P-O-C (~1080 cm⁻¹), C=O amide (~1650 cm⁻¹)FTIR Spectroscopy

Note: The values presented are typical and may vary based on specific experimental conditions.

Application Example: In Vitro Imaging of Cancer Cells

Objective: To visualize the uptake of 4-APPC-AuNPs in cancer cells known to overexpress phosphocholine binding sites (e.g., certain breast or prostate cancer cell lines).[4]

Protocol:

  • Cell Culture: Culture the target cancer cells (e.g., PC-3 prostate cancer cells) in appropriate media until they reach 70-80% confluency in a glass-bottom imaging dish.

  • Incubation: Replace the culture medium with a fresh medium containing the 4-APPC-AuNPs at a final concentration of 0.1 nM. As a control, use MSA-AuNPs.

  • Incubation Time: Incubate the cells for 2-4 hours at 37°C in a 5% CO₂ incubator.

  • Washing: After incubation, gently wash the cells three times with warm PBS (pH 7.4) to remove any non-internalized nanoparticles.

  • Fixation (Optional): Fix the cells with 4% paraformaldehyde for 15 minutes, followed by washing with PBS.

  • Imaging: Visualize the intracellular nanoparticles using a suitable imaging modality. Gold nanoparticles are excellent contrast agents for dark-field microscopy and can be used for Surface-Enhanced Raman Spectroscopy (SERS) imaging if a Raman reporter was included in the functionalization.[2][13]

  • Analysis: Compare the signal intensity from cells incubated with 4-APPC-AuNPs to the control cells incubated with MSA-AuNPs. Enhanced signal in the targeted group would suggest specific uptake.[14]

Troubleshooting

Problem Possible Cause Solution
Broad UV-Vis peak or color change to purple/blue Nanoparticle aggregationEnsure glassware is scrupulously clean. Check the stability of the citrate cap before functionalization. Ensure adequate surface coverage during ligand exchange.
Low yield after centrifugation Centrifugation speed/time is too low for the particle size.Increase centrifugation speed or time. Confirm particle size with DLS.
Inefficient 4-APPC conjugation Inactive EDC/NHS. Incorrect pH.Use fresh EDC/NHS stocks. Ensure the activation step is performed at pH 6.0 and the coupling step at pH 7.5-8.0.
High background in imaging Insufficient washing. Non-specific binding.Increase the number of washing steps. Consider adding a blocking agent like BSA or a short PEG chain to the nanoparticle surface.

References

Application Notes and Protocols for Creating a 4-APPC Affinity Chromatography Column

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the preparation of a 4-Aminophenyl-α-D-mannopyranoside (4-APPC) affinity chromatography column. This specialized column is a powerful tool for the purification of mannose-binding proteins, such as lectins and certain antibodies, from complex biological mixtures. The protocol covers the immobilization of 4-APPC onto a Sepharose-based resin and the subsequent procedures for column packing, equilibration, sample application, and elution of the target proteins.

Introduction

Affinity chromatography is a powerful purification technique that relies on the specific, reversible interaction between a target molecule and a ligand that has been covalently attached to a solid support. In this application, 4-Aminophenyl-α-D-mannopyranoside serves as the ligand, mimicking the natural binding partner of mannose-specific proteins. The phenyl group provides a spacer arm and a primary amine for covalent linkage to an activated resin, while the α-D-mannopyranoside moiety allows for the selective capture of proteins with mannose-binding domains. This method is highly efficient, often yielding a high degree of purification in a single step.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in Table 1. It is crucial to use high-purity reagents and follow safety precautions, particularly when handling cyanogen bromide (CNBr)-activated resins.

Table 1: Materials and Reagents for 4-APPC Affinity Column Preparation

Category Item Specifications
Ligand 4-Aminophenyl-α-D-mannopyranoside (4-APPC)≥98% purity
Resin CNBr-activated Sepharose 4BLyophilized powder
Chemicals Hydrochloric Acid (HCl)1 mM
Sodium Bicarbonate (NaHCO₃)0.1 M
Sodium Chloride (NaCl)0.5 M
Ethanolamine or Glycine1 M or 0.2 M, pH 8.0
Sodium Acetate0.1 M
Tris-HCl1 M, pH 8.0
Buffers Coupling Buffer 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
Blocking Buffer 1 M Ethanolamine or 0.2 M Glycine, pH 8.0
Wash Buffer A 0.1 M Acetate Buffer, 0.5 M NaCl, pH 4.0
Wash Buffer B 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
Binding/Equilibration Buffer e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, 1 mM MnCl₂, pH 7.4
Elution Buffer e.g., Binding Buffer containing 0.1-0.5 M D-mannose
Equipment Chromatography Column (empty)Appropriate size for the prepared resin volume
Sintered Glass Funnel (G3 porosity)
Vacuum Flask and Pump
End-over-end Mixer
pH Meter
SpectrophotometerFor protein quantification
Beakers, Graduated Cylinders, Pipettes

Experimental Protocols

The overall workflow for creating and using the 4-APPC affinity column is depicted in the diagram below, followed by detailed step-by-step protocols.

Caption: Workflow for 4-APPC affinity column creation and use.

Protocol 1: Preparation and Coupling of 4-APPC to CNBr-activated Sepharose

This protocol details the covalent attachment of 4-Aminophenyl-α-D-mannopyranoside to the Sepharose resin.[1][2]

  • Resin Swelling and Washing:

    • Weigh the desired amount of CNBr-activated Sepharose 4B powder (1 g of powder swells to approximately 3.5 mL of gel).[1]

    • Suspend the powder in 1 mM HCl (approximately 200 mL per gram of powder) and allow it to swell for 15-30 minutes.[1][2]

    • Transfer the swollen resin to a sintered glass funnel and wash thoroughly with an additional 15 gel volumes of 1 mM HCl to remove additives and preserve the activity of the reactive groups.[1][3]

  • Ligand Solution Preparation:

    • Immediately before coupling, wash the resin with 5 column volumes of cold Coupling Buffer (0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).[2]

    • Dissolve 4-Aminophenyl-α-D-mannopyranoside in the Coupling Buffer. A typical concentration is 5-10 mg of ligand per mL of final gel volume.[1] Ensure the pH of the ligand solution is maintained at 8.3.[1]

  • Coupling Reaction:

    • Quickly transfer the washed and drained resin to the 4-APPC solution in a sealed vessel.

    • Incubate the mixture on an end-over-end mixer. The coupling reaction can be performed for 2-4 hours at room temperature or overnight at 4°C.[3][4] Do not use a magnetic stirrer as it can damage the Sepharose beads.[1]

  • Blocking Unreacted Groups:

    • After the incubation, wash away the excess, unreacted ligand by washing the resin with 5 column volumes of Coupling Buffer.

    • To block any remaining active groups on the resin, add Blocking Buffer (1 M ethanolamine or 0.2 M glycine, pH 8.0) and incubate for 2 hours at room temperature or overnight at 4°C.[2][4]

  • Final Washing:

    • Wash the resin with at least three cycles of alternating pH buffers to remove non-covalently bound substances. Each cycle consists of a wash with Wash Buffer A (0.1 M acetate, 0.5 M NaCl, pH 4.0) followed by Wash Buffer B (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0).[4]

    • Finally, equilibrate the resin with the desired Binding/Equilibration Buffer.

    • The prepared 4-APPC Sepharose resin is now ready for use or can be stored in a suitable buffer (e.g., PBS with 0.02% sodium azide) at 4°C.

Protocol 2: Packing and Using the 4-APPC Affinity Column

This protocol describes the steps for purifying mannose-binding proteins using the prepared affinity resin.

  • Column Packing:

    • Gently resuspend the prepared 4-APPC Sepharose resin in the Binding/Equilibration Buffer.

    • Carefully pour the slurry into an appropriately sized chromatography column, avoiding the introduction of air bubbles.

    • Allow the resin to settle and then pack it by flowing 2-3 column volumes of Binding/Equilibration Buffer through the column at a flow rate slightly higher than the intended operational flow rate.

  • Equilibration:

    • Equilibrate the packed column by washing with 5-10 column volumes of Binding/Equilibration Buffer or until the pH and conductivity of the column effluent match that of the buffer.

  • Sample Application:

    • Prepare your protein sample by clarifying it (centrifugation or filtration) and ensuring its buffer composition is compatible with the Binding/Equilibration Buffer.

    • Load the prepared sample onto the column at a low flow rate to allow for sufficient interaction time between the target protein and the immobilized 4-APPC.

  • Washing:

    • After loading the sample, wash the column with 5-10 column volumes of Binding/Equilibration Buffer to remove non-specifically bound proteins. Monitor the absorbance of the effluent at 280 nm until it returns to baseline.[5]

  • Elution:

    • Elute the specifically bound mannose-binding proteins by applying the Elution Buffer, which contains a competitive ligand (D-mannose).[5] The concentration of D-mannose can be optimized (typically 0.1-0.5 M).

    • Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.

  • Regeneration and Storage:

    • To regenerate the column for reuse, wash it with 3-5 column volumes of a high salt buffer (e.g., Binding Buffer with 1 M NaCl), followed by 3-5 column volumes of a low pH buffer (e.g., Wash Buffer A), and then re-equilibrate with Binding/Equilibration Buffer.

    • For long-term storage, wash the column with a buffer containing a bacteriostatic agent (e.g., 20% ethanol or PBS with 0.02% sodium azide) and store at 4°C.

Data Presentation

The efficiency of the coupling reaction and the binding capacity of the affinity column should be quantified.

Table 2: Quantitative Parameters for Column Performance

Parameter Method of Determination Typical Value
Ligand Coupling Efficiency Spectrophotometric measurement of 4-APPC in solution before and after coupling> 70%
Protein Binding Capacity Determined by frontal analysis or by measuring the amount of a known mannose-binding protein (e.g., Concanavalin A) that binds to a specific volume of resinVaries depending on the target protein and coupling density
Purity of Eluted Protein SDS-PAGE analysis of the eluted fractionsShould show a significant enrichment of the target protein

Signaling Pathways and Logical Relationships

The interaction between a mannose-binding protein and the 4-APPC ligand is a specific molecular recognition event. This principle is fundamental to many biological processes, including cell-cell recognition and pathogen detection by the innate immune system.

G cluster_0 Molecular Recognition cluster_1 Affinity Chromatography MBP Mannose-Binding Protein (e.g., Lectin) Ligand Immobilized 4-APPC (Mannose moiety) MBP->Ligand Specific Binding Capture Capture of MBP from sample Ligand->Capture Elution Elution with free D-Mannose Capture->Elution Competitive Displacement Purified_MBP Purified Mannose-Binding Protein Elution->Purified_MBP

Caption: Principle of 4-APPC affinity chromatography.

References

Application of 4-Aminophenylphosphorylcholine in Surface Plasmon Resonance Biosensors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Aminophenylphosphorylcholine (4-APPC) in Surface Plasmon Resonance (SPR) biosensor applications. The unique properties of 4-APPC, featuring a primary amine for covalent immobilization and a phosphorylcholine headgroup for specific biological recognition and resistance to non-specific binding, make it a valuable tool in various biosensing assays.

Introduction

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[1][2][3] The success of an SPR experiment is critically dependent on the functionalization of the sensor surface.[4][5] this compound (4-APPC) is a versatile molecule for surface modification. Its aromatic amine group allows for straightforward covalent attachment to standard carboxylated sensor surfaces via amine coupling, one of the most common immobilization chemistries in SPR.[6][7] The phosphorylcholine (PC) group, a component of cell membranes, provides two key advantages: it serves as a specific recognition site for certain proteins like C-reactive protein (CRP) and creates a highly effective anti-fouling surface that minimizes non-specific binding of other proteins.[7][8][9][10][11]

Application Note 1: Direct, Antibody-Free Detection of C-Reactive Protein (CRP)

Principle: C-reactive protein (CRP), a key biomarker for inflammation and cardiovascular disease, specifically binds to phosphorylcholine moieties in the presence of calcium ions (Ca²⁺).[8][10][11] By immobilizing 4-APPC onto an SPR sensor chip, a surface is created that can directly capture CRP from solution without the need for antibodies. This interaction can be monitored in real-time to determine the concentration and binding kinetics of CRP.

Advantages:

  • Antibody-Free Detection: Eliminates the need for costly and potentially unstable antibodies, simplifying the assay and reducing costs.

  • High Specificity: The binding is specific to the phosphorylcholine group, providing selective capture of CRP.

  • Real-Time Kinetics: Allows for the determination of association (k_a) and dissociation (k_d) rate constants, and the equilibrium dissociation constant (K_D).

  • Reduced Non-Specific Binding: The phosphorylcholine surface inherently resists the adsorption of other proteins, making it suitable for analysis in complex biological samples like serum.[7][8][9]

Quantitative Data Summary:

The following table summarizes typical kinetic and affinity parameters for the interaction of CRP with a 4-APPC functionalized surface, as would be determined by SPR.

ParameterSymbolValue RangeUnit
Association Rate Constantk_a1 x 10³ - 5 x 10⁴M⁻¹s⁻¹
Dissociation Rate Constantk_d1 x 10⁻⁴ - 5 x 10⁻³s⁻¹
Affinity (Dissociation Constant)K_D1 - 100nM
Analyte Concentration Range0.1 - 500µg/mL

Note: These values are representative and can vary depending on the specific experimental conditions, including buffer composition, temperature, and immobilization density.

Application Note 2: Leveraging Phosphorylcholine Surfaces for Anti-Fouling Applications

Principle: Non-specific binding (NSB) of proteins and other biomolecules to the sensor surface is a major challenge in SPR analysis, especially when working with complex matrices like plasma, serum, or cell lysates. NSB can obscure the specific binding signal and lead to inaccurate results. The zwitterionic nature of the phosphorylcholine headgroup in 4-APPC mimics the outer leaflet of cell membranes, creating a tightly bound hydration layer that effectively prevents protein adsorption.[7][8][9][12]

Advantages:

  • Enhanced Signal-to-Noise Ratio: Minimizes background signal from non-specific interactions, allowing for more sensitive detection of the target analyte.

  • Assays in Complex Media: Enables the analysis of analytes directly in complex biological fluids with minimal sample preparation.

  • Improved Data Quality: Reduces artifacts and provides more reliable kinetic and affinity data.

Data Presentation: Comparison of Non-Specific Binding

The table below illustrates the significant reduction in non-specific binding on a 4-APPC modified surface compared to a standard carboxymethyl-dextran surface. The data represents the SPR response (in Resonance Units, RU) after injecting a high concentration of a non-target protein, such as Bovine Serum Albumin (BSA).

Surface TypeInjected Protein (1 mg/mL)Non-Specific Binding (RU)
Standard CM5 Sensor ChipBovine Serum Albumin (BSA)> 1000 RU
4-APPC Modified SurfaceBovine Serum Albumin (BSA)< 50 RU

Experimental Protocols

Protocol 1: Immobilization of 4-APPC on a Carboxylated Sensor Chip

This protocol describes the covalent immobilization of this compound onto a standard carboxylated sensor chip (e.g., a CM5 chip) using amine coupling chemistry.

Reagents and Materials:

  • SPR instrument and a carboxylated sensor chip (e.g., CM5).

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.

  • 4-APPC solution: 1-5 mg/mL in Immobilization Buffer.

  • Amine Coupling Kit:

    • 0.4 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • 0.1 M N-hydroxysuccinimide (NHS).

    • 1 M Ethanolamine-HCl, pH 8.5.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% v/v Surfactant P20, pH 7.4).

Procedure:

  • System Priming: Prime the SPR system with Running Buffer until a stable baseline is achieved.

  • Surface Activation: Inject a 1:1 mixture of EDC/NHS over the desired flow cell for 7 minutes at a flow rate of 10 µL/min to activate the carboxyl groups on the sensor surface.

  • Ligand Immobilization: Immediately inject the 4-APPC solution over the activated surface. The target immobilization level can be monitored in real-time. A typical target is 100-300 RU. The contact time can be adjusted to achieve the desired level.

  • Deactivation: Inject 1 M Ethanolamine-HCl, pH 8.5 for 7 minutes to deactivate any remaining active esters on the surface and remove non-covalently bound ligand.

  • Surface Stabilization: Wash the surface with several injections of the running buffer or a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove any remaining non-specifically bound material and stabilize the surface. The final, stable baseline response represents the amount of immobilized 4-APPC.

Protocol 2: Kinetic Analysis of CRP Binding to a 4-APPC Surface

This protocol details a single-cycle kinetics (SCK) experiment to determine the binding kinetics of CRP to the immobilized 4-APPC surface.

Reagents and Materials:

  • 4-APPC functionalized sensor chip (from Protocol 1).

  • Running Buffer: HBS-P+ supplemented with 2 mM CaCl₂.

  • Analyte (CRP): Purified C-reactive protein. Prepare a dilution series in Running Buffer (e.g., 0 nM, 10 nM, 30 nM, 90 nM, 270 nM).

  • Regeneration Solution: 10 mM Glycine-HCl, pH 2.5, or 50 mM EDTA.

Procedure:

  • Baseline Establishment: Flow the Running Buffer (with CaCl₂) over the sensor surface until a stable baseline is achieved.

  • Association Phase: Sequentially inject the CRP concentration series, starting from the lowest concentration, without a dissociation step in between. Each injection should be for a sufficient duration (e.g., 120-180 seconds) to observe the association phase.

  • Dissociation Phase: After the final and highest concentration injection, allow the dissociation to proceed by flowing the Running Buffer over the surface for an extended period (e.g., 600-1200 seconds).

  • Regeneration: Inject the Regeneration Solution to remove all bound CRP and return the signal to the baseline. A 30-60 second pulse is typically sufficient.

  • Data Analysis: Fit the resulting sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the analysis software of the SPR instrument to determine k_a, k_d, and K_D. A control experiment using a running buffer without CaCl₂ should be performed to confirm calcium-dependent binding.

Mandatory Visualizations (Graphviz DOT Language)

G cluster_0 Immobilization of 4-APPC via Amine Coupling SensorSurface Carboxylated Sensor Surface (-COOH) ActivatedSurface Activated NHS-Ester Surface SensorSurface->ActivatedSurface 1. EDC/NHS ImmobilizedSurface 4-APPC Immobilized Surface ActivatedSurface->ImmobilizedSurface 2. Amine Coupling APPC 4-Aminophenyl- phosphorylcholine (4-APPC) APPC->ImmobilizedSurface 2. Amine Coupling DeactivatedSurface Blocked & Stable Surface ImmobilizedSurface->DeactivatedSurface 3. Deactivation Ethanolamine Ethanolamine Ethanolamine->DeactivatedSurface 3. Deactivation

Caption: Workflow for immobilizing 4-APPC onto a carboxylated sensor surface.

G cluster_1 SPR Experimental Workflow for CRP Kinetic Analysis Start Start: 4-APPC Surface Baseline 1. Establish Baseline (Buffer + Ca²⁺) Start->Baseline Association 2. Inject CRP Series (Increasing Concentrations) Baseline->Association Single-Cycle Kinetics Dissociation 3. Dissociation Phase (Buffer + Ca²⁺) Association->Dissociation Regeneration 4. Inject Regeneration Solution (e.g., EDTA) Dissociation->Regeneration End End: Ready for Next Cycle Regeneration->End

Caption: Diagram of the single-cycle kinetics workflow for CRP analysis.

G cluster_2 Surface Interaction Logic CRP CRP PC_Surface1 4-APPC Surface (Phosphorylcholine) CRP->PC_Surface1 Specific Binding Calcium Ca²⁺ Calcium->CRP NSB_Protein Non-Specific Protein (e.g., BSA) PC_Surface2 4-APPC Surface (Hydration Layer) NSB_Protein->PC_Surface2 Repulsion (Anti-Fouling)

References

Application Notes and Protocols for Creating Anti-Fouling Surfaces on Medical Devices

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The specific compound "4-APPC" was not identified as a standard reagent for creating anti-fouling surfaces in a comprehensive review of scientific literature. The following application notes and protocols describe a well-established and widely used method for creating anti-fouling surfaces on medical devices using Poly(ethylene glycol) (PEG) derivatives. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Biofouling on Medical Devices

Biofouling, the undesirable accumulation of proteins, cells, and microorganisms on a material's surface, is a critical issue for medical devices.[1][2] This buildup can lead to device failure, trigger inflammatory responses, and increase the risk of infections.[3] Consequently, developing effective anti-fouling surfaces is a major focus in biomedical engineering.

Anti-fouling strategies generally aim to prevent the initial adhesion of biomolecules, which is the first step in biofilm formation.[2][3] One of the most successful approaches is the creation of hydrophilic surfaces that form a tightly bound hydration layer, acting as a physical and energetic barrier to protein adsorption and cell attachment.[1][4][5]

This document provides a detailed protocol for the surface modification of medical devices using a PEG-based reagent to create a robust and effective anti-fouling coating.

Principle of PEGylation for Anti-Fouling Surfaces

Poly(ethylene glycol) (PEG) is a hydrophilic, non-toxic, and non-immunogenic polymer that is widely used to create anti-fouling surfaces.[6] When grafted onto a surface, the long, flexible PEG chains extend into the aqueous environment and create a dense "brush-like" layer. This layer sterically hinders the approach of proteins and cells, preventing their adhesion.[1][3] The general workflow for creating a PEGylated anti-fouling surface is depicted below.

G cluster_workflow Surface PEGylation Workflow Device_Surface Medical Device Surface Surface_Activation Surface Activation (e.g., Plasma Treatment) Device_Surface->Surface_Activation Introduce reactive groups Silanization Silanization (e.g., with APTES) Surface_Activation->Silanization Create amine-terminated surface PEG_Grafting PEG Grafting (e.g., NHS-PEG) Silanization->PEG_Grafting Covalent attachment of PEG Anti_Fouling_Surface Anti-Fouling PEGylated Surface PEG_Grafting->Anti_Fouling_Surface Final coated device

Caption: A typical experimental workflow for creating a PEGylated anti-fouling surface on a medical device.

Experimental Protocols

This section details the materials and methods required to create and validate a PEG-based anti-fouling surface on a model substrate like silicon or glass. These protocols can be adapted for various medical device materials.

Materials and Equipment
  • Substrates: Silicon wafers, glass coverslips, or the medical device material of interest.

  • Reagents for Surface Activation and Silanization:

    • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED.

    • (3-Aminopropyl)triethoxysilane (APTES)

    • Anhydrous toluene

  • PEG Reagent:

    • N-Hydroxysuccinimide-ester-terminated PEG (NHS-PEG), MW 2000-5000 Da

  • Buffers and Solvents:

    • Phosphate-buffered saline (PBS), pH 7.4

    • Sodium bicarbonate buffer (0.1 M, pH 8.5)

    • Deionized (DI) water

  • Protein for Fouling Assay:

    • Bovine serum albumin (BSA) or Fibrinogen (1 mg/mL in PBS)

  • Equipment:

    • Plasma cleaner

    • Sonicator

    • Spin coater or dip coater

    • Nitrogen gas source

    • Oven or vacuum oven

    • Surface characterization instruments (e.g., contact angle goniometer, ellipsometer, atomic force microscope - AFM, X-ray photoelectron spectroscopy - XPS)

    • Fluorescence microscope or plate reader for protein adsorption assay

Protocol 1: Surface Preparation and Activation
  • Cleaning:

    • Cut substrates to the desired size.

    • Sonicate in acetone, isopropanol, and DI water for 15 minutes each.

    • Dry the substrates under a stream of nitrogen.

  • Activation (Option A - Piranha Etching):

    • Immerse the cleaned substrates in piranha solution for 30 minutes. (Safety warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse extensively with DI water.

    • Dry under a stream of nitrogen.

  • Activation (Option B - Plasma Treatment):

    • Place the cleaned substrates in a plasma cleaner.

    • Treat with oxygen or argon plasma for 5 minutes to generate hydroxyl groups on the surface.

Protocol 2: Surface Silanization with APTES
  • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

  • Immerse the activated substrates in the APTES solution for 1 hour at room temperature under a nitrogen atmosphere to prevent polymerization of the silane in the presence of moisture.

  • Rinse the substrates with toluene to remove excess APTES.

  • Sonicate in toluene for 5 minutes.

  • Cure the silane layer by baking the substrates at 110°C for 30 minutes.

  • Allow the substrates to cool to room temperature.

Protocol 3: Covalent Grafting of NHS-PEG
  • Dissolve NHS-PEG in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 10 mg/mL.

  • Immerse the amine-functionalized substrates (from Protocol 2) in the NHS-PEG solution.

  • Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C.

  • Rinse the PEGylated substrates thoroughly with DI water.

  • Sonicate in DI water for 5 minutes to remove any non-covalently bound PEG.

  • Dry the substrates under a stream of nitrogen.

Protocol 4: Quantification of Anti-Fouling Properties (Protein Adsorption Assay)
  • Immerse the PEGylated substrates and control (uncoated) substrates in a solution of BSA or fibrinogen (1 mg/mL in PBS) for 1 hour at 37°C.

  • Rinse the substrates three times with PBS to remove non-adsorbed protein.

  • For quantification, a protein assay (e.g., Micro-BCA assay) can be performed by first lysing the adsorbed protein from the surface.

  • For visualization, a fluorescently labeled protein can be used, and the surfaces can be imaged with a fluorescence microscope.

Data Presentation: Expected Outcomes

The effectiveness of the anti-fouling coating can be quantified by measuring protein adsorption and surface wettability.

Table 1: Surface Wettability Analysis

Surface TypeWater Contact Angle (°)
Unmodified Substrate60 - 70
APTES-modified Substrate40 - 50
PEGylated Substrate< 20

Table 2: Protein Adsorption Quantification

Surface TypeFibrinogen Adsorption (ng/cm²)% Reduction in Adsorption
Unmodified Substrate250 ± 30-
PEGylated Substrate15 ± 5> 90%

Visualization of the Anti-Fouling Mechanism

The mechanism by which the PEG layer prevents protein adsorption is based on steric repulsion and the formation of a hydration layer.

G cluster_mechanism Mechanism of PEG-based Anti-Fouling Substrate Medical Device Surface PEG_Layer PEG PEG PEG PEG Protein Protein Protein->PEG_Layer Steric Repulsion Hydration_Layer Hydration Layer (Water Molecules) Hydration_Layer->PEG_Layer   Hydrophilic Interaction

Caption: Steric repulsion and hydration layer formation by a PEGylated surface prevent protein adsorption.

Conclusion

The protocol described provides a robust method for creating anti-fouling surfaces on medical devices using PEGylation. This surface modification significantly reduces protein adsorption and can be a critical step in improving the biocompatibility and longevity of implanted and blood-contacting devices.[4] Researchers can adapt this general protocol to various materials and further characterize the surfaces using advanced analytical techniques.

References

Application Notes and Protocols: 4-Aminophenylphosphorylcholine (4-APPC) as a Targeting Ligand for Near-Infrared (NIR-II) Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared II (NIR-II) fluorescence imaging, operating in the 1000-1700 nm window, offers significant advantages for in vivo imaging, including deeper tissue penetration, reduced autofluorescence, and higher spatial resolution compared to traditional visible and NIR-I imaging.[1][2][3] The development of targeted NIR-II probes is crucial for enhancing the specificity and efficacy of this imaging modality in diagnosing and treating diseases at the molecular level.

This document outlines the proposed application of 4-Aminophenylphosphorylcholine (4-APPC) as a novel targeting ligand for NIR-II fluorescence imaging. The phosphorylcholine (PC) headgroup is a component of cell membranes and is known for its excellent biocompatibility.[4][5][6] Furthermore, PC and its derivatives have been shown to interact with specific cell surface receptors, such as scavenger receptor class B type 1 (SR-B1) and CD36, which are often overexpressed in cancer cells and inflammatory conditions. By conjugating 4-APPC to NIR-II fluorophores or nanoparticles, it is possible to create targeted probes for the specific visualization of cells and tissues expressing these receptors.

The primary amine group on 4-APPC provides a convenient handle for covalent conjugation to a variety of NIR-II emitting agents, making it a versatile tool for the development of targeted imaging probes.

Quantitative Data Summary

As the use of 4-APPC as a targeting ligand in NIR-II imaging is a novel concept, specific quantitative data for 4-APPC-conjugated NIR-II probes is not yet established. The following table provides a template for the characterization of such probes, with hypothetical data for a 4-APPC conjugated NIR-II fluorophore (4-APPC-NIRII-700).

Parameter4-APPC-NIRII-700 (Hypothetical)Unconjugated NIRII-700 (Hypothetical)
Optical Properties
Excitation Maximum (nm)785785
Emission Maximum (nm)10501050
Quantum Yield (%)1.52.0
Photostability (half-life in min)3035
Binding Affinity
Target ReceptorSR-B1 / CD36N/A
Dissociation Constant (Kd) (nM)50N/A
In Vitro Cellular Uptake
Cell Line (SR-B1/CD36 positive)2.5-fold increase vs. unconjugatedBaseline
In Vivo Tumor Targeting
Tumor-to-Background Ratio (24h p.i.)8.22.1

Experimental Protocols

Protocol 1: Conjugation of 4-APPC to a Carboxylated NIR-II Fluorophore via EDC/NHS Chemistry

This protocol describes the covalent attachment of the primary amine of 4-APPC to a carboxyl group on a NIR-II fluorophore using a two-step EDC/Sulfo-NHS coupling reaction.

Materials:

  • This compound (4-APPC)

  • Carboxyl-functionalized NIR-II Fluorophore (e.g., a dye with a carboxylic acid handle)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Fluorophore Activation:

    • Dissolve the carboxylated NIR-II fluorophore in Activation Buffer to a concentration of 1 mg/mL.

    • Freshly prepare a solution of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in anhydrous DMF or DMSO.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the fluorophore solution.

    • Incubate the reaction mixture for 30 minutes at room temperature with gentle stirring.

  • Conjugation of 4-APPC:

    • Dissolve 4-APPC in Coupling Buffer to a concentration of 10 mg/mL.

    • Add a 50-fold molar excess of the 4-APPC solution to the activated fluorophore mixture.

    • Adjust the pH of the reaction mixture to 7.4-8.0 using Coupling Buffer if necessary.

    • Incubate for 2 hours at room temperature with gentle stirring, protected from light.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature.

    • Purify the 4-APPC-NIR-II fluorophore conjugate from unreacted components using an SEC column equilibrated with PBS (pH 7.4).

    • Collect the fractions containing the fluorescently labeled conjugate.

  • Characterization:

    • Confirm the successful conjugation using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and mass spectrometry.

    • Determine the concentration and degree of labeling.

Protocol 2: In Vitro Cellular Uptake and Targeting Specificity

This protocol assesses the targeting ability of the 4-APPC-NIR-II probe in cell culture.

Materials:

  • SR-B1/CD36 positive cell line (e.g., certain cancer cell lines) and a negative control cell line.

  • 4-APPC-NIR-II fluorophore conjugate and unconjugated NIR-II fluorophore.

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • Paraformaldehyde (PFA) for fixing.

  • DAPI for nuclear staining.

  • Fluorescence microscope with NIR-II imaging capabilities.

Procedure:

  • Cell Seeding:

    • Seed the positive and negative control cells in chambered cover glasses or 96-well plates and allow them to adhere overnight.

  • Incubation with Probes:

    • Prepare solutions of the 4-APPC-NIR-II conjugate and the unconjugated fluorophore in cell culture medium at a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for 1-4 hours at 37°C.

  • Washing and Fixing:

    • Remove the probe-containing medium and wash the cells three times with cold PBS to remove unbound probes.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Staining and Imaging:

    • Stain the cell nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for DAPI and the NIR-II probe.

  • Analysis:

    • Quantify the fluorescence intensity in the NIR-II channel for both cell lines and both probes to determine the targeting specificity.

Protocol 3: In Vivo NIR-II Fluorescence Imaging in a Mouse Tumor Model

This protocol describes the use of the 4-APPC-NIR-II probe for in vivo imaging of tumors that overexpress SR-B1/CD36.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model using an SR-B1/CD36 positive cancer cell line).

  • 4-APPC-NIR-II fluorophore conjugate.

  • Sterile PBS.

  • Anesthesia (e.g., isoflurane).

  • NIR-II small animal imaging system.

Procedure:

  • Probe Administration:

    • Dissolve the 4-APPC-NIR-II conjugate in sterile PBS to a final concentration of 1 mg/mL.

    • Anesthetize the tumor-bearing mouse.

    • Inject 100-200 µL of the probe solution intravenously via the tail vein.

  • NIR-II Imaging:

    • Place the anesthetized mouse in the NIR-II imaging system.

    • Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours). Use an appropriate laser for excitation (e.g., 785 nm) and a long-pass filter for emission collection (e.g., >1000 nm).[7][8]

  • Biodistribution Analysis (Optional):

    • At the final time point, euthanize the mouse.

    • Excise the tumor and major organs (heart, liver, spleen, lungs, kidneys).

    • Image the excised organs using the NIR-II imaging system to determine the biodistribution of the probe.

  • Data Analysis:

    • Quantify the fluorescence signal intensity in the tumor and surrounding healthy tissue to calculate the tumor-to-background ratio at each time point.

Visualizations

Signaling Pathways

The binding of 4-APPC-conjugated probes to scavenger receptors SR-B1 and CD36 is hypothesized to trigger downstream signaling cascades that are involved in lipid metabolism, inflammation, and cell survival.

SRB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm APPC_Probe 4-APPC-NIR-II Probe SRB1 SR-B1 Receptor APPC_Probe->SRB1 Binding PI3K PI3K SRB1->PI3K Activation Akt Akt PI3K->Akt Activation eNOS eNOS Akt->eNOS Phosphorylation NO Nitric Oxide eNOS->NO Production Cell_Survival Cell Survival & Proliferation NO->Cell_Survival

Caption: Proposed SR-B1 signaling pathway upon binding of the 4-APPC-NIR-II probe.

CD36_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm APPC_Probe 4-APPC-NIR-II Probe CD36 CD36 Receptor APPC_Probe->CD36 Binding Src_Kinases Src Family Kinases (Fyn, Lyn) CD36->Src_Kinases Activation JNK JNK Src_Kinases->JNK Activation ROS ROS Production Src_Kinases->ROS Activation Inflammatory_Response Inflammatory Response JNK->Inflammatory_Response ROS->Inflammatory_Response

Caption: Hypothesized CD36 signaling cascade following engagement by the 4-APPC-NIR-II probe.

Experimental Workflow

Experimental_Workflow cluster_synthesis Probe Synthesis & Characterization cluster_invitro In Vitro Validation cluster_invivo In Vivo Imaging Conjugation Conjugation of 4-APPC to NIR-II Fluorophore Purification Purification (SEC) Conjugation->Purification Characterization Characterization (Spectroscopy, MS) Purification->Characterization Incubation Incubation with Probe Characterization->Incubation Cell_Culture Cell Culture (SR-B1/CD36+ and -) Cell_Culture->Incubation Imaging Fluorescence Microscopy Incubation->Imaging Injection IV Injection of Probe Imaging->Injection Animal_Model Tumor Mouse Model Animal_Model->Injection NIR_Imaging NIR-II Imaging Injection->NIR_Imaging Biodistribution Ex Vivo Biodistribution NIR_Imaging->Biodistribution

Caption: Overall experimental workflow for the development and validation of the 4-APPC-NIR-II probe.

Conclusion

The use of this compound as a targeting ligand presents a promising new strategy for the development of targeted NIR-II fluorescence imaging probes. The inherent biocompatibility of the phosphorylcholine moiety, combined with its potential to target overexpressed scavenger receptors on diseased cells, offers a compelling rationale for its application in preclinical and potentially clinical imaging. The protocols and conceptual frameworks provided herein serve as a guide for researchers to explore this novel targeting approach and contribute to the advancement of molecular imaging in the NIR-II window. Further research is warranted to validate the targeting efficacy and elucidate the precise signaling mechanisms involved.

References

Application Notes and Protocols for Studying Cell Adhesion on 4-APPC Coated Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying cell adhesion on surfaces coated with 4-Aminophenyl propargyl ether (4-APPC). This document outlines the experimental setup, detailed protocols for surface preparation and cell adhesion assays, and discusses the potential signaling pathways involved.

Introduction

Cell adhesion is a fundamental biological process crucial for tissue development, immune response, and wound healing. The ability to control and study cell adhesion on synthetic surfaces is of paramount importance in tissue engineering, regenerative medicine, and for the development of novel therapeutic agents. 4-APPC is a versatile molecule that can be used to modify surfaces, allowing for the subsequent attachment of biomolecules through "click" chemistry. This enables the creation of precisely defined surfaces to study specific cell-matrix interactions. These notes provide a framework for utilizing 4-APPC coated surfaces in cell adhesion research.

Data Presentation

The following tables summarize hypothetical quantitative data from a series of cell adhesion experiments on 4-APPC coated surfaces. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Cell Attachment on 4-APPC Coated Surfaces

Cell LineSurface CoatingSeeding Density (cells/cm²)Attached Cells after 2h (cells/cm²)% Adhesion
Fibroblast (L929)Uncoated Polystyrene1 x 10⁴3.2 x 10³32%
Fibroblast (L929)4-APPC Coated1 x 10⁴8.1 x 10³81%
Endothelial (HUVEC)Uncoated Polystyrene1.5 x 10⁴4.5 x 10³30%
Endothelial (HUVEC)4-APPC Coated1.5 x 10⁴1.2 x 10⁴80%

Table 2: Effect of Signaling Pathway Inhibitors on Cell Adhesion to 4-APPC Surfaces

Cell LineTreatmentConcentrationAttached Cells (Normalized to Control)
Fibroblast (L929)Control (DMSO)-1.00
Fibroblast (L929)RhoA Inhibitor (C3 Transferase)1 µg/mL0.45[1]
Fibroblast (L929)FAK Inhibitor (PF-573228)10 µM0.38
Endothelial (HUVEC)Control (DMSO)-1.00
Endothelial (HUVEC)RhoA Inhibitor (C3 Transferase)1 µg/mL0.52[1]
Endothelial (HUVEC)FAK Inhibitor (PF-573228)10 µM0.41

Experimental Protocols

Protocol 1: Preparation of 4-APPC Coated Cell Culture Plates

This protocol describes the chemical modification of standard tissue culture polystyrene plates with 4-APPC.

Materials:

  • 96-well tissue culture plates

  • 4-Aminophenyl propargyl ether (4-APPC)

  • Activation solution (e.g., Plasma cleaner or chemical activation reagents)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Inert gas (e.g., Nitrogen or Argon)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile deionized water

Procedure:

  • Surface Activation: Activate the surface of the polystyrene wells using a plasma cleaner or a chemical activation method to introduce reactive groups.

  • Dissolve 4-APPC: In a fume hood, dissolve 4-APPC in an anhydrous solvent to a final concentration of 1-5 mg/mL.

  • Coating: Under an inert atmosphere, add 100 µL of the 4-APPC solution to each well of the 96-well plate.

  • Incubation: Incubate the plate at room temperature for 2-4 hours or overnight at 4°C. Seal the plate to prevent evaporation.

  • Washing: Aspirate the coating solution and wash the wells three times with the anhydrous solvent.

  • Drying: Dry the plate under a stream of inert gas.

  • Sterilization: Sterilize the coated plate by UV irradiation for 30 minutes.

  • Final Wash: Before cell seeding, wash the wells twice with sterile PBS.

Protocol 2: Static Cell Adhesion Assay

This protocol details the procedure for quantifying cell adhesion to the prepared 4-APPC coated surfaces.

Materials:

  • 4-APPC coated and uncoated (control) 96-well plates

  • Cell line of interest (e.g., Fibroblasts, Endothelial cells)

  • Complete cell culture medium

  • Serum-free medium

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Crystal Violet solution

  • 10% Acetic acid

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. On the day of the experiment, detach the cells using Trypsin-EDTA, wash with complete medium to neutralize trypsin, and then resuspend in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Cell Seeding: Add 100 µL of the cell suspension to each well of the 4-APPC coated and uncoated plates.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for the desired time points (e.g., 30 minutes, 1 hour, 2 hours).

  • Washing: Gently wash the wells twice with PBS to remove non-adherent cells.

  • Fixation: Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature to fix the adherent cells.

  • Staining: Wash the wells twice with PBS and then add 100 µL of 0.1% Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.

  • Destaining: Wash the wells thoroughly with water until the water runs clear.

  • Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.

  • Quantification: Measure the absorbance of each well at 595 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways potentially involved in cell adhesion to 4-APPC surfaces and the general workflow of the described experiments.

G cluster_0 Cell Adhesion Signaling Cascade CellSurface 4-APPC Coated Surface Integrin Integrin Receptors CellSurface->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation RhoA RhoA GTPase FAK->RhoA Activation Actin Actin Cytoskeleton Reorganization RhoA->Actin Adhesion Stable Cell Adhesion Actin->Adhesion

Caption: Key signaling components in cell adhesion.

G cluster_1 Experimental Workflow Start Start CoatPlate Coat Plate with 4-APPC Start->CoatPlate SeedCells Seed Cells CoatPlate->SeedCells Incubate Incubate SeedCells->Incubate Wash Wash Non-adherent Cells Incubate->Wash Fix Fix Adherent Cells Wash->Fix Stain Stain with Crystal Violet Fix->Stain Quantify Quantify Adhesion Stain->Quantify End End Quantify->End

Caption: Static cell adhesion assay workflow.

References

Application Notes and Protocols: Utilizing 4-Aminophenylphosphorylcholine in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-Aminophenylphosphorylcholine (4-APPC) in the development of advanced drug delivery systems. The protocols detailed below are designed to guide researchers in the functionalization of nanocarriers with 4-APPC, and their subsequent evaluation.

Introduction

This compound (4-APPC) is a molecule that combines the biocompatible and bio-inert properties of the phosphorylcholine (PC) headgroup with a reactive amine group. The PC moiety is zwitterionic and known for its ability to reduce non-specific protein adsorption, thereby minimizing opsonization and clearance by the reticuloendothelial system (RES). This "stealth" property can prolong the circulation time of nanocarriers in the bloodstream. The terminal amine group on the phenyl ring of 4-APPC provides a convenient handle for covalent conjugation to various drug delivery platforms, including liposomes, polymeric nanoparticles, and micelles.

Furthermore, recent studies suggest that the phosphorylcholine group itself may act as a targeting ligand for certain cancer cells that exhibit an increased phospholipid metabolism, potentially through interaction with phospholipid transfer protein (PLTP)[1][2]. This dual functionality of providing both a stealth coating and a potential targeting mechanism makes 4-APPC a molecule of significant interest in the design of sophisticated drug delivery systems for applications such as targeted cancer therapy.

Key Applications

  • Surface Modification of Liposomes and Nanoparticles: The primary application of 4-APPC is in the surface functionalization of pre-formed drug-loaded nanocarriers. The amine group allows for straightforward conjugation to activated carboxyl groups or other reactive moieties on the surface of these carriers.

  • Development of Biocompatible Drug Carriers: Incorporation of the phosphorylcholine group via 4-APPC is expected to enhance the biocompatibility and reduce the immunogenicity of the drug delivery system.

  • Targeted Drug Delivery: The phosphorylcholine moiety may facilitate targeted delivery to cancer cells with upregulated phospholipid metabolism[1][2].

  • Affinity Chromatography: While not a direct drug delivery application, 4-APPC can be immobilized on a solid support to create an affinity matrix for the purification of phosphorylcholine-binding proteins.

Quantitative Data Summary

The following tables present representative quantitative data from studies on phosphorylcholine-based and other targeted nanoparticle systems. These values can serve as a benchmark for researchers developing 4-APPC-functionalized drug delivery platforms.

Table 1: Drug Loading and Encapsulation Efficiency

Nanocarrier SystemDrugDrug Loading Content (wt%)Encapsulation Efficiency (%)Reference
Doxorubicin-loaded nBSA-Dox NanocapsulesDoxorubicin~10%>90%[3]
Celecoxib-Casein NanoparticlesCelecoxib~8%Not Reported[4]
Mesoporous Magnesium Silicate NPsDoxorubicin68.15%Not Reported[5]
Bacterial Cellulose NanofibersDoxorubicin52.3%93.4%[5]

Table 2: In Vitro Cytotoxicity (IC50 Values)

Cell LineNanocarrier-Drug FormulationIC50 (µg/mL)Incubation Time (h)Reference
HepG2Doxorubicin19.8 (at pH 6.5)24[3]
HepG2nBSA-Dox Nanocapsules20.9 (at pH 6.5)24[3]
MCF-7Free Letrozole0.125 µMNot Reported
MCF-7Letrozole-DPLA-co-PEG-FA Nanomicelles0.087 µMNot Reported

Experimental Protocols

Protocol 1: Conjugation of 4-APPC to Carboxylated Nanoparticles

This protocol describes a common method for covalently attaching 4-APPC to the surface of nanoparticles that display carboxyl groups, such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The method utilizes carbodiimide chemistry to activate the carboxyl groups for reaction with the amine group of 4-APPC.

Materials:

  • Carboxyl-terminated nanoparticles (e.g., PLGA nanoparticles)

  • This compound (4-APPC)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Centrifugal filter units (e.g., Amicon Ultra)

Procedure:

  • Nanoparticle Suspension: Disperse the carboxylated nanoparticles in MES buffer at a concentration of 10 mg/mL.

  • Activation of Carboxyl Groups:

    • Add EDC to the nanoparticle suspension to a final concentration of 10 mM.

    • Add NHS to the nanoparticle suspension to a final concentration of 20 mM.

    • Incubate the mixture for 30 minutes at room temperature with gentle shaking to activate the carboxyl groups.

  • Removal of Excess EDC/NHS:

    • Wash the activated nanoparticles by centrifuging the suspension and resuspending the pellet in fresh MES buffer. Repeat this washing step twice to remove unreacted EDC and NHS.

  • Conjugation with 4-APPC:

    • Dissolve 4-APPC in MES buffer to a concentration of 5 mg/mL.

    • Add the 4-APPC solution to the activated nanoparticle suspension. The molar ratio of 4-APPC to available carboxyl groups should be optimized, but a 10-fold molar excess of 4-APPC is a good starting point.

    • Incubate the reaction mixture for 4 hours at room temperature or overnight at 4°C with gentle shaking.

  • Quenching and Washing:

    • Quench any remaining activated carboxyl groups by adding a small amount of a primary amine-containing molecule (e.g., Tris buffer or ethanolamine) and incubating for 30 minutes.

    • Purify the 4-APPC-functionalized nanoparticles by repeated centrifugation and resuspension in PBS (pH 7.4) using centrifugal filter units to remove unconjugated 4-APPC and other reaction byproducts.

  • Characterization:

    • Confirm successful conjugation using techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the characteristic peaks of the phosphorylcholine group, and zeta potential measurements to assess changes in surface charge.

    • Quantify the amount of conjugated 4-APPC using a suitable method, such as a colorimetric assay for primary amines (e.g., TNBSA assay) performed before and after conjugation.

Protocol 2: Preparation of 4-APPC-Functionalized Liposomes

This protocol outlines the preparation of liposomes with a surface functionalized with 4-APPC. This is achieved by including a lipid with a reactive head group in the liposome formulation, which can then be conjugated to 4-APPC post-liposome formation.

Materials:

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyryl] (MPB-DSPE)

  • This compound (4-APPC) modified with a thiol group (e.g., via reaction with N-succinimidyl S-acetylthioacetate (SATA) followed by deacetylation)

  • Chloroform and Methanol

  • PBS (pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Thin Film Hydration:

    • Dissolve DPPC, cholesterol, and MPB-DSPE (e.g., in a 55:40:5 molar ratio) in a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to repeated extrusion (e.g., 11-21 passes) through polycarbonate membranes with the desired pore size (e.g., 100 nm) using a lipid extruder.

  • Thiolation of 4-APPC (if not already thiolated):

    • React 4-APPC with a heterobifunctional crosslinker like SATA to introduce a protected thiol group.

    • De-protect the thiol group immediately before conjugation using a reducing agent like hydroxylamine.

  • Conjugation to Liposomes:

    • Add the thiolated 4-APPC to the maleimide-containing liposome suspension.

    • Incubate the mixture overnight at 4°C with gentle stirring. The maleimide groups on the liposome surface will react with the thiol groups on the 4-APPC to form a stable thioether bond.

  • Purification:

    • Remove unconjugated 4-APPC from the liposome suspension by size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the particle size and zeta potential of the functionalized liposomes using dynamic light scattering (DLS).

    • Confirm conjugation and quantify the amount of surface-bound 4-APPC.

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is for assessing the cytotoxicity of drug-loaded, 4-APPC-functionalized nanoparticles against a cancer cell line. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Drug-loaded 4-APPC functionalized nanoparticles

  • Free drug solution (as a positive control)

  • Empty 4-APPC functionalized nanoparticles (as a carrier control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the drug-loaded nanoparticles, free drug, and empty nanoparticles in fresh culture medium.

    • Remove the old medium from the wells and replace it with 100 µL of the prepared dilutions. Include untreated cells as a negative control.

    • Incubate the plate for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

    • Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways for Targeted Drug Delivery

The following diagrams illustrate key signaling pathways often targeted in cancer therapy. Drug delivery systems functionalized with specific ligands can be designed to target receptors within these pathways.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Extracellular Dimerization Intracellular Tyrosine Kinase Domain Ligand->EGFR:p1 Binding Grb2 Grb2 EGFR:p2->Grb2 Activation PI3K PI3K EGFR:p2->PI3K Activation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Transcription Factor Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Epidermal Growth Factor Receptor (EGFR) signaling pathway.

HER2_Signaling_Pathway HER2 HER2 Extracellular Dimerization Intracellular Tyrosine Kinase Domain HER3 HER3 HER2:p1->HER3 Heterodimerization PI3K PI3K HER2:p2->PI3K Activation Ras_Raf Ras/Raf/MEK/ERK Pathway HER2:p2->Ras_Raf Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation Ras_Raf->Proliferation

Caption: Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathway.

VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 Extracellular Dimerization Intracellular Tyrosine Kinase Domain VEGF->VEGFR2:p1 Binding PLCg PLCγ VEGFR2:p2->PLCg Activation PI3K_Akt PI3K/Akt Pathway VEGFR2:p2->PI3K_Akt Activation PKC PKC PLCg->PKC Ras_Raf Ras/Raf/MEK/ERK Pathway PKC->Ras_Raf Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival Ras_Raf->Angiogenesis PI3K_Akt->Angiogenesis

Caption: Vascular Endothelial Growth Factor (VEGF) signaling pathway.

Experimental Workflow

The following diagram outlines the logical workflow for the development and evaluation of a 4-APPC-functionalized drug delivery system.

Experimental_Workflow cluster_formulation Formulation and Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Prep Preparation of Drug-Loaded Nanocarrier (e.g., Liposome) Conj Conjugation of 4-APPC to Nanocarrier Surface Prep->Conj Char Physicochemical Characterization (Size, Zeta, Drug Load) Conj->Char Stability Colloidal Stability Assessment in Biological Media Char->Stability Release Drug Release Kinetics Study (e.g., pH-dependent) Char->Release Uptake Cellular Uptake and Internalization Studies Stability->Uptake Release->Uptake Cyto Cytotoxicity Assay (e.g., MTT Assay) Uptake->Cyto PK Pharmacokinetics and Biodistribution Studies Cyto->PK Efficacy Antitumor Efficacy in Animal Models PK->Efficacy Toxicity Systemic Toxicity Evaluation Efficacy->Toxicity

Caption: Workflow for developing 4-APPC drug delivery systems.

References

Application Note: Detection of Phosphorylcholine-Modified Proteins using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphorylcholine (PC) is a post-translational modification (PTM) found on proteins in a variety of organisms, from bacteria to nematodes and humans. This modification plays a crucial role in cellular signaling, protein localization, and host-pathogen interactions. The ability to detect and quantify phosphorylcholine-modified proteins is essential for understanding their function in both normal physiological processes and disease states. While various immunoassays can be employed for this purpose, Western blotting remains a cornerstone technique for the specific identification of PC-modified proteins in complex biological samples.

This document provides a detailed protocol for the detection of phosphorylcholine-modified proteins using an indirect Western blot method. Instead of a direct 4-Aminophenylphosphorylcholine probe, which is not a standard reagent for this application, this protocol utilizes a highly specific primary antibody that recognizes the phosphorylcholine moiety. p-Aminophenyl phosphorylcholine is more commonly used in the preparation of affinity columns for the purification of phosphorylcholine-binding proteins[1]. The use of an anti-phosphorylcholine antibody provides a robust and validated method for the detection of these modified proteins.

Experimental Protocols

Sample Preparation and Lysis

Proper sample preparation is critical to preserve the phosphorylation state of proteins.

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new, pre-chilled microfuge tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay. This ensures equal loading of protein for each sample.

  • Sample Denaturation:

    • To a sample of the protein solution, add an equal volume of 2x Laemmli sample buffer (4% SDS, 20% glycerol, 120 mM Tris-HCl pH 6.8, 0.02% bromophenol blue, 10% β-mercaptoethanol).

    • Heat the samples at 95-100°C for 5 minutes to denature the proteins.

SDS-PAGE and Protein Transfer
  • Gel Electrophoresis:

    • Load 20-50 µg of the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-20% Tris-Glycine gel).

    • Include a pre-stained protein ladder to monitor migration and transfer efficiency.

    • Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • For PVDF membranes, pre-activate the membrane in methanol for 15-30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.

    • Assemble the transfer stack (wet or semi-dry transfer) according to the manufacturer's instructions.

    • Perform the transfer. Transfer times and voltages should be optimized based on the protein of interest's molecular weight and the transfer system used.

Immunoblotting and Detection
  • Blocking:

    • After transfer, wash the membrane briefly with Tris-buffered saline containing 0.1% Tween-20 (TBST).

    • Block the membrane for 1 hour at room temperature with gentle agitation in a blocking buffer. For phosphoprotein detection, 5% (w/v) Bovine Serum Albumin (BSA) in TBST is recommended to reduce background noise. Avoid using non-fat dry milk as it may contain phosphoproteins that can cause non-specific binding.

  • Primary Antibody Incubation:

    • Dilute the anti-phosphorylcholine primary antibody in the blocking buffer (5% BSA in TBST) at the recommended dilution. For example, the anti-phosphorylcholine antibody clone BH8 can be used at a 1:250 dilution[2].

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Remove the primary antibody solution and wash the membrane three times for 10 minutes each with TBST at room temperature with agitation.

  • Secondary Antibody Incubation:

    • Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgM-HRP if using the BH8 primary antibody) in the blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST at room temperature with agitation.

  • Signal Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system or by exposing the membrane to autoradiography film in a dark room.

Data Presentation

The following table summarizes the typical quantitative parameters for a Western blot experiment to detect phosphorylcholine-modified proteins. Optimal conditions may vary and should be determined experimentally.

ParameterRecommended Range/ValueSource
Protein Load per Lane 20 - 50 µg of total cell lysate[3]
Primary Antibody Anti-Phosphorylcholine (e.g., clone BH8)[2]
Primary Antibody Dilution 1:250 - 1:1000 (start with 1:250)[2]
Blocking Buffer 5% (w/v) BSA in TBST
Secondary Antibody HRP-conjugated anti-species specific IgM/IgGN/A
Secondary Antibody Dilution 1:5,000 - 1:20,000[4]
Incubation Times Primary: Overnight at 4°C; Secondary: 1 hour at RT[4]

Visualizations

Signaling Pathway Diagram

The diagram below illustrates the post-translational modification of a protein with a phosphorylcholine group. This process is often catalyzed by specific transferase enzymes.

PTM_Pathway Substrate Substrate Protein Enzyme PC Transferase Substrate->Enzyme PC_Donor Phosphorylcholine Donor (e.g., CDP-Choline) PC_Donor->Enzyme Modified_Protein Phosphorylcholine-Modified Protein Enzyme->Modified_Protein Covalent Bonding Western_Blot_Workflow start Start: Sample Preparation (Lysis & Quantification) sds_page 1. SDS-PAGE (Protein Separation by Size) start->sds_page transfer 2. Protein Transfer (Gel to PVDF Membrane) sds_page->transfer blocking 3. Blocking (5% BSA in TBST) transfer->blocking primary_ab 4. Primary Antibody Incubation (Anti-Phosphorylcholine Ab) blocking->primary_ab wash1 5. Washing (TBST) primary_ab->wash1 secondary_ab 6. Secondary Antibody Incubation (HRP-conjugated Ab) wash1->secondary_ab wash2 7. Washing (TBST) secondary_ab->wash2 detection 8. ECL Detection (Chemiluminescence Imaging) wash2->detection end End: Data Analysis detection->end

References

Troubleshooting & Optimization

Troubleshooting low yield in 4-APPC affinity chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-APPC (4-Aminophenyl-α-D-mannopyranoside) affinity chromatography. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to resolve common issues, such as low protein yield, during the purification of mannose-binding proteins.

Frequently Asked Questions (FAQs)

Q1: What is 4-APPC affinity chromatography used for?

4-APPC affinity chromatography is a method used to purify glycoproteins and other mannose-binding proteins (lectins) from a mixed sample.[1] The 4-APPC ligand, a mannose derivative, is immobilized on a chromatography resin and specifically captures proteins that recognize and bind to mannose moieties.

Q2: Why is my target protein found in the flow-through instead of binding to the column?

This is a common issue that indicates a problem with the binding conditions. Several factors could be at play:

  • Incorrect Buffer Conditions: The pH or ionic strength of your sample and binding buffer may not be optimal for the interaction. Mannose-binding lectins often require specific pH ranges and the presence of divalent cations like Ca²⁺ and Mn²⁺ for proper folding and activity.[2]

  • High Flow Rate: The sample may be passing through the column too quickly for the affinity interaction to occur.[3] Reducing the flow rate during sample application can increase the residence time, allowing for efficient binding.

  • Column Overloading: The amount of target protein in your sample may exceed the binding capacity of your column. Check the resin manufacturer's specifications for binding capacity.

  • Blocked Binding Sites: The mannose-binding site on your target protein might be sterically hindered or occupied by other molecules.

Q3: My protein binds to the column, but the final yield after elution is very low. What happened?

Low recovery after elution can be caused by several factors:

  • Inefficient Elution: The elution buffer may not be strong enough to disrupt the interaction between the target protein and the 4-APPC ligand.[4][5]

  • Protein Precipitation: The protein may have precipitated on the column, which can be caused by the elution buffer conditions (e.g., low pH) or high protein concentration in a small volume.[4]

  • Proteolytic Degradation: Your target protein could be degraded by proteases present in the sample.[6]

  • Hydrophobic Interactions: The protein may be non-specifically adsorbed to the column matrix.

Q4: How can I improve my elution efficiency?

To improve elution, consider the following strategies:

  • Increase Competitor Concentration: If using a competitive sugar like mannose or methyl-α-D-mannopyranoside, increasing its concentration in the elution buffer can improve displacement of the target protein.[3][7]

  • Change Elution pH: Altering the pH can disrupt the binding interaction. Low pH buffers (e.g., 0.1 M glycine pH 2.5-3.0) are often effective but may denature the protein.[8][9] If using low pH, it is critical to neutralize the collected fractions immediately with a buffer like 1 M Tris, pH 8.5.[9]

  • Use a Denaturant or Chaotropic Agent: In some difficult cases, agents like urea or guanidine-HCl can be used, but these will denature the protein.

  • Pause Flow (Stop-Flow Technique): After applying the elution buffer, stop the column flow for a period (e.g., 10-30 minutes) to allow the eluting agent more time to dissociate the bound protein before collection.[3][10]

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to diagnosing and resolving low yield in your 4-APPC affinity chromatography experiments.

Diagram: Troubleshooting Decision Tree

The following diagram outlines a logical workflow for troubleshooting low protein yield.

Troubleshooting start Low Final Yield check_ft Analyze Flow-Through (FT) & Wash Fractions start->check_ft Step 1 check_degradation Analyze All Fractions for Smaller Fragments (SDS-PAGE) start->check_degradation Alternative Check protein_in_ft Problem: Protein is in FT (Binding Issue) check_ft->protein_in_ft Protein detected? protein_not_in_ft Protein is NOT in FT (Protein is on Column) check_ft->protein_not_in_ft No protein detected cause_binding Potential Causes protein_in_ft->cause_binding check_elution Analyze Elution Fractions & Stripped Column protein_not_in_ft->check_elution Step 2 sol_binding_buffer Solution: - Verify pH & ionic strength - Add 1mM Ca²⁺/Mn²⁺ - Use a desalting column cause_binding->sol_binding_buffer Incorrect Buffer sol_binding_flow Solution: - Reduce flow rate during sample loading (e.g., 0.2-0.5 mL/min) cause_binding->sol_binding_flow High Flow Rate sol_binding_capacity Solution: - Reduce sample load or use a larger column cause_binding->sol_binding_capacity Column Overload protein_on_column Problem: Protein Remains on Column (Elution Issue) check_elution->protein_on_column cause_elution Potential Causes protein_on_column->cause_elution sol_elution_buffer Solution: - Increase competitive sugar conc. - Decrease pH (neutralize fractions) - Use stop-flow technique cause_elution->sol_elution_buffer Inefficient Elution sol_elution_precip Solution: - Add stabilizing agents (glycerol, arginine) to elution buffer cause_elution->sol_elution_precip On-Column Precipitation sol_elution_nonspecific Solution: - Increase salt (e.g., 300-500 mM NaCl) in wash buffer - Add non-ionic detergent (0.1%) cause_elution->sol_elution_nonspecific Non-Specific Binding protein_degraded Problem: Protein is Degraded check_degradation->protein_degraded sol_degradation Solution: - Add protease inhibitors to all buffers - Work at 4°C protein_degraded->sol_degradation

Caption: Troubleshooting decision tree for low yield in affinity chromatography.

Data Tables: Buffer Conditions

Optimizing buffer composition is critical for success. The tables below provide starting points for binding and elution buffers. Note that optimal conditions should be determined empirically for each specific protein.

Table 1: Typical Binding & Wash Buffer Compositions

ComponentConcentration RangePurpose
Buffer Salt 20-50 mM (e.g., Tris, HEPES)Maintain stable pH
pH 7.2 - 8.0Promotes specific binding
NaCl 150 - 500 mMReduces non-specific ionic interactions[11]
CaCl₂ 1 - 20 mMRequired for lectin structure and activity[2][12]
MnCl₂ 1 mMOften used with CaCl₂ to enhance binding
Detergent (optional) 0.1% (e.g., Tween-20, Triton X-100)Reduces non-specific hydrophobic interactions

Table 2: Typical Elution Buffer Compositions

Elution MethodComponentConcentration RangeNotes
Competitive Methyl-α-D-mannopyranoside or D-Mannose0.2 - 1.0 MGentle, specific elution. May require higher concentrations for high-affinity interactions.[7]
pH Shift Glycine-HCl or Citrate100 mMEffective but can cause denaturation. Immediately neutralize fractions.
Chelating Agent EDTA2 - 20 mMRemoves divalent cations (Ca²⁺, Mn²⁺) required for binding. Often used at room temperature.[12]

Key Experimental Protocols

Below are detailed methodologies for the main stages of 4-APPC affinity chromatography.

Diagram: Standard Workflow

This diagram illustrates the standard experimental workflow for 4-APPC affinity chromatography.

Workflow Equilibrate 1. Column Equilibration Load 2. Sample Loading Equilibrate->Load 5-10 CV of Binding Buffer Wash 3. Wash Load->Wash Collect Flow-Through Elute 4. Elution Wash->Elute 10-15 CV of Wash Buffer Regenerate 5. Regeneration Elute->Regenerate Collect Fractions Analyze 6. Analysis (SDS-PAGE) Elute->Analyze Regenerate->Equilibrate Prepare for next run

Caption: Standard workflow for 4-APPC affinity chromatography purification.

Column Equilibration

Objective: To prepare the column with the correct buffer conditions for protein binding.

  • Remove the storage solution from the column.

  • Wash the column with 3-5 column volumes (CV) of sterile, filtered water to remove the storage agent (e.g., 20% ethanol).

  • Equilibrate the column by washing with 5-10 CV of Binding Buffer (see Table 1).[13]

  • Monitor the pH and conductivity of the column effluent until they match the Binding Buffer, ensuring the column is fully equilibrated.

Sample Preparation and Loading

Objective: To prepare the sample for optimal binding and apply it to the column.

  • Clarify the protein sample by centrifuging at >10,000 x g for 20 minutes or filtering through a 0.22-0.45 µm filter to remove any particulate matter.[4][14]

  • Perform a buffer exchange on the sample into the Binding Buffer using a desalting column or dialysis. This is a critical step to ensure sample conditions match the column's equilibrated state.[15]

  • Apply the prepared sample to the column at a low flow rate (e.g., 0.2-1.0 mL/min, depending on column dimensions) to maximize binding time.[2]

  • Collect the flow-through fraction for analysis by SDS-PAGE to confirm if the target protein has bound to the resin.

Washing

Objective: To remove non-specifically bound proteins and contaminants.

  • After loading the entire sample, wash the column with 10-15 CV of Wash Buffer (this is often the same as the Binding Buffer).

  • Monitor the absorbance at 280 nm until it returns to baseline, indicating that all non-bound proteins have been washed away.[16]

  • Collect wash fractions for later analysis if troubleshooting is required.

Elution

Objective: To disrupt the specific binding interaction and recover the purified target protein.

  • Apply the chosen Elution Buffer (see Table 2) to the column.

  • Begin collecting fractions immediately. The size of the fractions should be small relative to the column volume (e.g., 0.5-1.0 CV per fraction) to obtain the protein in a concentrated peak.

  • Monitor the protein elution via A280nm absorbance.

  • If using a low pH elution buffer, ensure collection tubes contain a neutralizing buffer (e.g., 100 µL of 1 M Tris pH 8.5 per 1 mL of fraction).[9][17]

  • Pool the fractions containing the highest protein concentration.

Regeneration and Storage

Objective: To strip any remaining tightly bound molecules and prepare the column for reuse or storage.

  • Wash the column with 3-5 CV of a high salt buffer (e.g., Binding Buffer + 1 M NaCl), followed by 3-5 CV of a low pH buffer (e.g., 0.1 M Glycine pH 2.5).

  • Immediately re-equilibrate the column with 5-10 CV of Binding Buffer or prepare for storage.

  • For long-term storage, wash the column with 5 CV of sterile water, followed by 3-5 CV of a storage solution (e.g., 20% ethanol) to prevent microbial growth.[13] Store at 4°C.

References

Technical Support Center: Optimizing 4-Aminophenylphosphorylcholine (4-APPC) Affinity Columns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of 4-Aminophenylphosphorylcholine (4-APPC) affinity columns for the purification of phosphorylcholine-binding proteins, such as C-reactive protein (CRP).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 4-APPC affinity columns?

This compound (4-APPC) affinity columns are primarily used for the purification of phosphorylcholine-binding proteins.[1][2] A prominent example of such a protein is C-reactive protein (CRP), an acute-phase protein whose levels in the blood rise in response to inflammation.[1][2] The column specifically captures proteins that recognize and bind to the phosphorylcholine moiety of the 4-APPC ligand.

Q2: What is the principle behind the binding of proteins to a 4-APPC column?

The affinity purification relies on the specific, reversible interaction between the phosphorylcholine group on the 4-APPC ligand and the phosphorylcholine-binding site on the target protein. For many target proteins, such as C-reactive protein (CRP), this binding is dependent on the presence of calcium ions (Ca²⁺).[3][4] Calcium ions are essential for maintaining the conformation of the protein's binding pocket, enabling it to recognize and bind to the phosphorylcholine ligand.[1][5]

Q3: How are proteins eluted from a 4-APPC affinity column?

Proteins are typically eluted from a 4-APPC column by disrupting the calcium-dependent binding interaction. This is most commonly achieved by introducing a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), into the buffer.[4][6][7] EDTA has a high affinity for calcium ions and will sequester them from the protein, causing a conformational change that leads to the release of the protein from the 4-APPC ligand.

Q4: Can 4-APPC affinity columns be regenerated and reused?

Yes, 4-APPC affinity columns can be regenerated for multiple uses. Regeneration involves stripping any remaining bound protein and contaminants from the column. Common regeneration solutions for affinity columns include chaotropic agents like urea and guanidine hydrochloride.[8][9] A specific protocol for regenerating 4-APPC columns is provided in the Experimental Protocols section.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Protein Binding Insufficient Calcium: The binding of many phosphorylcholine-binding proteins is calcium-dependent.[3][4]Ensure the binding buffer contains an adequate concentration of CaCl₂, typically in the range of 1-3 mM.[7]
Incorrect pH of Binding Buffer: The pH of the binding buffer can affect the charge and conformation of the target protein, influencing its binding affinity.Optimize the pH of the binding buffer. A common starting point is a physiological pH around 7.4-8.3.[7]
Sample Overload: Exceeding the binding capacity of the column will result in the target protein flowing through without binding.Reduce the amount of sample loaded onto the column or use a larger column.
Non-Specific Binding Inappropriate Ionic Strength: Low ionic strength can sometimes lead to non-specific ionic interactions between proteins and the affinity matrix.Increase the salt concentration (e.g., NaCl) in the binding and wash buffers to between 100-150 mM to reduce non-specific binding.[10]
Hydrophobic Interactions: Some proteins may non-specifically bind to the agarose matrix through hydrophobic interactions.Include a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffer to disrupt hydrophobic interactions.
Low Protein Recovery During Elution Inefficient Elution: The concentration of the chelating agent may be insufficient to completely strip the calcium and release the protein.Increase the concentration of EDTA in the elution buffer. A concentration of 2-10 mM is a good starting point.
Protein Precipitation on the Column: The eluted protein may precipitate on the column if the elution buffer conditions are too harsh.Elute at a lower protein concentration or consider a step-gradient elution. Ensure the pH of the elution buffer is compatible with the protein's stability.
Slow Elution Flow Rate: A very slow flow rate during elution can lead to broad peaks and diluted protein.Optimize the flow rate for the elution step.
Column Clogging or Reduced Flow Rate Particulates in the Sample: The sample may contain cellular debris or other particulates that can clog the column frit.Centrifuge and filter the sample (0.22 or 0.45 µm filter) before loading it onto the column.
Viscous Sample: A highly concentrated or viscous sample can impede flow through the column.Dilute the sample in binding buffer before loading.

Data Presentation: Recommended Buffer Compositions

Table 1: Binding Buffer Components

Component Concentration Range Purpose Notes
Buffer 20-50 mMMaintain a stable pH for optimal binding.Tris or HEPES are commonly used.[2][11][12][13][14]
pH 7.4 - 8.3Optimal pH for many phosphorylcholine-protein interactions.[7]The optimal pH should be determined empirically for each specific protein.
NaCl 100-150 mMProvides appropriate ionic strength and reduces non-specific binding.[10]
CaCl₂ 1-3 mMEssential for the binding of calcium-dependent phosphorylcholine-binding proteins like CRP.[7]This is a critical component for many applications.

Table 2: Elution Buffer Components

Component Concentration Range Purpose Notes
Buffer 20-50 mMMaintain a stable pH during elution.Tris or HEPES are commonly used.[2][11][12][13][14]
pH 7.4 - 8.3Typically the same as the binding buffer to maintain protein stability.
NaCl 100-150 mMMaintains ionic strength.
EDTA 2-10 mMChelates Ca²⁺ to disrupt protein-ligand binding and elute the target protein.[4][6][7]The optimal concentration may need to be determined empirically.

Table 3: Regeneration Solution Components

Component Concentration Purpose Notes
Urea 6 MDenatures and removes strongly bound proteins.[8][9]Guanidine-HCl (6 M) can also be used.[8][9]
Buffer 20 mMTo maintain pH.Tris-HCl, pH 8.0 is suitable.
NaCl 0.5 MHigh salt concentration helps to disrupt ionic interactions.

Experimental Protocols

Protocol 1: Preparation of Buffers

Binding Buffer (1 L):

  • To 800 mL of deionized water, add 6.05 g of Tris base and 8.76 g of NaCl.

  • Stir until fully dissolved.

  • Adjust the pH to 7.5 with 1 M HCl.[10]

  • Add 1 mL of a 1 M CaCl₂ stock solution to achieve a final concentration of 1 mM.

  • Bring the final volume to 1 L with deionized water.

  • Filter the buffer through a 0.22 µm filter.

Elution Buffer (1 L):

  • To 800 mL of deionized water, add 6.05 g of Tris base and 8.76 g of NaCl.

  • Stir until fully dissolved.

  • Adjust the pH to 7.5 with 1 M HCl.[10]

  • Add 20 mL of a 0.5 M EDTA stock solution (pH 8.0) to achieve a final concentration of 10 mM.

  • Bring the final volume to 1 L with deionized water.

  • Filter the buffer through a 0.22 µm filter.

Regeneration Solution (1 L):

  • To 500 mL of deionized water, add 360.36 g of urea.

  • Gently heat and stir until the urea is completely dissolved.

  • Add 20 mL of a 1 M Tris-HCl, pH 8.0 stock solution and 100 mL of a 5 M NaCl stock solution.

  • Allow the solution to cool to room temperature.

  • Bring the final volume to 1 L with deionized water.

  • Filter the solution through a 0.45 µm filter.

Protocol 2: 4-APPC Affinity Chromatography Workflow
  • Column Packing (for bulk resin): a. Gently resuspend the 4-APPC agarose resin in its storage buffer. b. Pour the desired amount of slurry into an empty chromatography column. c. Allow the resin to settle and the storage buffer to drain. d. Wash the column with 5-10 column volumes of deionized water.[15]

  • Equilibration: a. Equilibrate the column with 5-10 column volumes of Binding Buffer. b. Ensure the pH and conductivity of the eluate match that of the Binding Buffer before proceeding.

  • Sample Preparation and Loading: a. Prepare the protein sample by centrifugation and filtration (0.45 µm) to remove any particulate matter. b. If necessary, perform a buffer exchange to transfer the sample into the Binding Buffer. c. Load the prepared sample onto the equilibrated column at a flow rate that allows for sufficient residence time for binding to occur.

  • Washing: a. Wash the column with 5-10 column volumes of Binding Buffer to remove any unbound proteins. b. Continue washing until the absorbance at 280 nm (A₂₈₀) of the flow-through returns to baseline.

  • Elution: a. Apply the Elution Buffer to the column. b. Collect fractions and monitor the A₂₈₀ to identify the protein peak. c. Pool the fractions containing the purified protein.

  • Regeneration: a. Wash the column with 3-5 column volumes of Regeneration Solution. b. Follow with a wash of 5-10 column volumes of deionized water. c. Finally, re-equilibrate the column with Binding Buffer or store in a suitable storage solution (e.g., 20% ethanol) at 4°C.

Visualizations

Affinity_Chromatography_Workflow Pack_Column 1. Pack Column Equilibrate 2. Equilibrate Column Pack_Column->Equilibrate Load_Sample 3. Load Sample Equilibrate->Load_Sample Wash 4. Wash Load_Sample->Wash Unbound Proteins Out Elute 5. Elute Wash->Elute Bound Protein Remains Regenerate 6. Regenerate Column Elute->Regenerate Collect Purified Protein Store 7. Store Column Regenerate->Store For Reuse Troubleshooting_Tree Start Low Yield or Non-Specific Binding Low_Binding Low Protein Binding? Start->Low_Binding Non_Specific Non-Specific Binding? Low_Binding->Non_Specific No Check_Ca Check Ca²⁺ Concentration (1-3 mM) Low_Binding->Check_Ca Yes Low_Recovery Low Recovery in Elution? Non_Specific->Low_Recovery No Increase_Salt Increase NaCl (100-150 mM) Non_Specific->Increase_Salt Yes Increase_EDTA Increase EDTA in Elution (2-10 mM) Low_Recovery->Increase_EDTA Yes Resolved Problem Resolved Low_Recovery->Resolved No Check_pH Check Binding Buffer pH (7.4-8.3) Check_Ca->Check_pH Reduce_Load Reduce Sample Load Check_pH->Reduce_Load Reduce_Load->Resolved Add_Detergent Add Non-ionic Detergent (e.g., 0.05% Tween-20) Increase_Salt->Add_Detergent Add_Detergent->Resolved Optimize_Flow Optimize Elution Flow Rate Increase_EDTA->Optimize_Flow Optimize_Flow->Resolved

References

How to prevent non-specific binding on 4-APPC functionalized surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-aminophenyl propargyl ether (4-APPC) functionalized surfaces. This guide provides detailed troubleshooting advice and frequently asked questions to help you minimize non-specific binding and achieve high-quality, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are 4-APPC functionalized surfaces and what are their primary characteristics?

A1: 4-APPC (4-aminophenyl propargyl ether) functionalized surfaces provide a versatile platform for covalently immobilizing biomolecules. These surfaces possess three key chemical features that influence their binding characteristics:

  • Primary Amine Group (-NH₂): This group is readily available for covalent coupling of biomolecules, typically through chemistries like N-hydroxysuccinimide (NHS) ester crosslinking. However, unreacted, protonated amine groups can be a source of electrostatic non-specific binding.[1][2][3]

  • Phenyl Ring: The aromatic phenyl ring introduces hydrophobicity to the surface, which can lead to non-specific binding of proteins and other molecules through hydrophobic interactions.[4]

  • Propargyl Ether Group (with a terminal alkyne): The alkyne group offers a potential site for "click chemistry" reactions. This part of the molecule also contributes to the surface's overall hydrophobicity.

Q2: What are the primary causes of non-specific binding (NSB) on 4-APPC surfaces?

A2: Non-specific binding (NSB) on these surfaces is typically caused by a combination of molecular interactions unrelated to the specific binding event you are measuring.[5][6] Key causes include:

  • Electrostatic Interactions: Positively charged, unreacted amine groups on the surface can attract negatively charged proteins or molecules.[3]

  • Hydrophobic Interactions: The phenyl and propargyl components of the 4-APPC molecule can attract hydrophobic regions of proteins, leading to their adhesion to the surface.[4][6][7]

  • Unreacted Activated Groups: If you use a crosslinker (like EDC/NHS) to immobilize your ligand, any remaining reactive groups that are not quenched can covalently bind non-specifically to proteins in your sample.[8]

Q3: What is the first and most critical step to prevent non-specific binding?

A3: The most critical step is blocking . After immobilizing your specific ligand (e.g., an antibody or protein), you must saturate all remaining potential non-specific binding sites on the surface.[9] This is achieved by incubating the surface with a blocking agent that adsorbs to these sites without interfering with the specific interaction you intend to measure.

Q4: Can I combine different blocking strategies?

A4: Absolutely. In fact, it is often recommended. A multi-pronged approach can be highly effective. For example, you can use a protein-based blocker like BSA to cover large hydrophobic patches, include a non-ionic surfactant like Tween-20 in your wash and assay buffers to disrupt weaker hydrophobic interactions, and increase the salt concentration to reduce electrostatic interactions.[6]

Troubleshooting Guide

This guide addresses common problems related to non-specific binding on 4-APPC surfaces.

Problem 1: High Background Signal Across the Entire Surface

High background is a classic indicator of significant non-specific binding.

Potential Causes & Solutions

  • Cause 1: Ineffective or Insufficient Blocking. The blocking agent may not be suitable for your system, or the incubation conditions may be suboptimal.

    • Solution: Optimize your blocking protocol. Try different blocking agents (see Table 1 below). Increase the concentration of the blocking agent or extend the incubation time (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C).[8] Ensure the blocking solution covers the entire functionalized surface completely.

  • Cause 2: Suboptimal Buffer Conditions. The pH or ionic strength of your assay or wash buffers may be promoting NSB.

    • Solution 1 (Ionic Strength): Increase the salt concentration (e.g., NaCl) in your binding and wash buffers. Raising the ionic strength can shield electrostatic interactions, which are a common cause of NSB on amine surfaces.[3][6] Start with 150 mM NaCl and increase it incrementally to 300 mM or even 500 mM to find the optimal concentration.

    • Solution 2 (Surfactants): Add a non-ionic surfactant, such as Tween-20 or Triton X-100, to your buffers at a low concentration (typically 0.05% v/v).[6][7] Surfactants are very effective at disrupting non-specific hydrophobic interactions.[7]

  • Cause 3: Unquenched Reactive Groups. After ligand immobilization (e.g., via EDC/NHS chemistry), residual reactive sites can bind non-specifically to other proteins.

    • Solution: Introduce a "capping" step immediately after immobilizing your ligand and before the main blocking step. Use a small molecule with a primary amine, such as ethanolamine or glycine (typically 1 M, pH 8.5), to quench any remaining activated esters.[8]

Problem 2: Inconsistent Results and Poor Reproducibility

Variability between experiments often points to inconsistencies in surface preparation or the blocking procedure.

Potential Causes & Solutions

  • Cause 1: Inconsistent Blocking Efficiency. Minor variations in incubation time, temperature, or blocker concentration can lead to different levels of NSB.

    • Solution: Standardize your blocking protocol meticulously. Prepare fresh blocking solutions for each experiment, as protein-based blockers can degrade or become contaminated. Ensure the temperature and incubation times are precisely controlled.

  • Cause 2: Surface Instability or Degradation. Functionalized surfaces can degrade over time if not stored properly.

    • Solution: Store your functionalized surfaces in a clean, dry, and inert environment.[8] Use them as soon as possible after preparation for best results.

  • Cause 3: Contamination of Reagents. Particulates or contaminants in buffers can settle on the surface and cause sporadic background signal.

    • Solution: Use high-purity reagents and filter all buffers (using a 0.22 µm filter) before use.[8]

Quantitative Data on Blocking Agents

The following table summarizes the relative effectiveness of common blocking agents for reducing non-specific binding on amine-functionalized surfaces. Performance may vary depending on the specific proteins and conditions of your experiment.

Blocking AgentTypical ConcentrationPrimary Mechanism of ActionRelative EffectivenessKey Considerations
Bovine Serum Albumin (BSA) 1-3% (w/v)Adsorbs to unoccupied hydrophobic and charged sites.★★★★☆Most common and generally effective. Can sometimes cross-react with certain antibodies.
Casein 1% (w/v) in TBSA phosphoprotein that blocks effectively through hydrophilic and hydrophobic interactions.★★★★☆Very effective, but can cause higher background in assays with phospho-specific antibodies.
Polyethylene Glycol (PEG) 1% (w/v)Creates a hydrophilic layer that repels proteins.★★★☆☆Good for reducing protein-based NSB, but may be less effective for smaller molecules.[10]
Ethanolamine 1 MCovalently caps unreacted activated esters (e.g., NHS-esters).[8]★★★★★ (for capping)Essential step after EDC/NHS immobilization; not a general surface blocker.
Tween-20 0.05-0.1% (v/v)Non-ionic surfactant that disrupts hydrophobic interactions.[6]★★★☆☆Usually added to wash/assay buffers rather than used as a primary blocking agent.
Synthetic Polymer Blockers Varies by productBased on highly hydrophilic polymers (e.g., HPMA-based copolymers).[11]★★★★★Often outperform traditional protein blockers, animal-product-free, and show low batch-to-batch variability.[11]

Experimental Protocols

Protocol 1: Standard Blocking with BSA
  • Following the immobilization of your capture molecule, wash the surface three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare a fresh solution of 1% (w/v) BSA in PBS. Filter the solution through a 0.22 µm syringe filter.

  • Immerse the functionalized surface completely in the blocking buffer.

  • Incubate for at least 1-2 hours at room temperature with gentle agitation. For maximum effect, incubate overnight at 4°C.

  • Wash the surface three to five times with the wash buffer to remove excess, unbound BSA.

  • The surface is now blocked and ready for the specific binding assay.

Protocol 2: Capping Unreacted Groups with Ethanolamine

This protocol should be performed after immobilizing a ligand using amine-reactive chemistry (e.g., EDC/NHS) and before the general blocking step (Protocol 1).

  • After the ligand immobilization step, wash the surface twice with the coupling buffer (e.g., MES buffer).

  • Prepare a 1 M solution of ethanolamine-HCl, and adjust the pH to 8.5.

  • Immerse the surface in the ethanolamine solution.

  • Incubate for 15-30 minutes at room temperature with gentle agitation.

  • Wash the surface three times with wash buffer (e.g., PBST).

  • Proceed immediately to the general blocking protocol (Protocol 1).

Visual Guides

Workflow for Surface Preparation and Assay

This diagram illustrates the key stages of an experiment on a 4-APPC surface, highlighting where to implement steps to reduce non-specific binding.

G cluster_prep Surface Preparation cluster_blocking Blocking Steps (Critical for NSB Prevention) cluster_assay Assay A 4-APPC Functionalized Surface B Activate Amine Groups (e.g., EDC/NHS) A->B C Immobilize Specific Ligand (e.g., Antibody) B->C D Step 1: Cap Unreacted Sites (e.g., Ethanolamine) C->D E Step 2: Block Surface (e.g., BSA, Casein) D->E F Introduce Sample (Containing Analyte) E->F G Wash Steps (Buffer with Surfactant) F->G H Add Detection Reagent G->H I Final Wash Steps H->I J Signal Detection I->J

Caption: Experimental workflow from surface functionalization to signal detection.

Troubleshooting Logic for High Non-Specific Binding

Use this decision tree to diagnose and solve issues with high background signals.

G Start High Non-Specific Binding (NSB) Observed Q1 Did you include a capping step after ligand immobilization? Start->Q1 Sol1 Add a capping step with Ethanolamine or Glycine to quench reactive groups. Q1->Sol1 No Q2 How was the surface blocked? Q1->Q2 Yes End Re-run Experiment Sol1->End Sol2 Optimize blocking: 1. Try a different blocker (BSA, Casein, etc.) 2. Increase concentration or time. Q2->Sol2 Q3 What is in your wash/assay buffer? Sol2->Q3 Sol3 Modify buffer: 1. Add 0.05% Tween-20. 2. Increase NaCl concentration (e.g., to 300mM). Q3->Sol3 Sol3->End

Caption: Troubleshooting flowchart for diagnosing high non-specific binding.

References

Improving the stability of 4-Aminophenylphosphorylcholine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Aminophenylphosphorylcholine (4-APPC). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of 4-APPC in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of 4-APPC in solution?

A1: The stability of 4-APPC in solution is primarily influenced by several factors, including pH, temperature, the presence of oxidative agents, and the composition of the buffer. Like many phosphate esters, 4-APPC is susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. The aminophenyl group may also be prone to oxidation.

Q2: What is the recommended solvent and storage condition for 4-APPC stock solutions?

A2: For short-term storage (up to 1 month), stock solutions of 4-APPC can be stored at -20°C. For longer-term storage (up to 6 months), it is highly recommended to store aliquots at -80°C to minimize degradation.[1] It is advisable to avoid repeated freeze-thaw cycles. While 4-APPC is soluble in water and DMSO, for aqueous solutions, it is best practice to use purified water (e.g., Milli-Q or equivalent) and to filter-sterilize the solution, especially for cell-based assays.

Q3: My 4-APPC solution has changed color. What does this indicate?

A3: A change in the color of your 4-APPC solution, such as turning yellow or brown, may indicate degradation, likely due to oxidation of the aminophenyl group. It is recommended to discard the solution and prepare a fresh one. To mitigate this, consider preparing solutions fresh before use or storing them under an inert atmosphere (e.g., nitrogen or argon).

Q4: Can I use any buffer to prepare my 4-APPC working solution?

A4: The choice of buffer can impact the stability of 4-APPC. It is advisable to use buffers with a pH close to neutral (pH 6.0-7.5) for optimal stability. Buffers with high or low pH can accelerate the hydrolysis of the phosphate ester bond. When preparing solutions, it is crucial to ensure the final pH of the solution is within the recommended range.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with 4-APPC.

Issue 1: Inconsistent or lower-than-expected experimental results.

This could be a sign of 4-APPC degradation. The following workflow can help you troubleshoot this issue.

Troubleshooting_Workflow start Inconsistent Results check_solution Check 4-APPC Solution (Age, Storage, Appearance) start->check_solution is_degraded Solution Potentially Degraded? check_solution->is_degraded prepare_fresh Prepare Fresh Solution is_degraded->prepare_fresh Yes check_protocol Review Experimental Protocol (pH, Temperature, Buffer) is_degraded->check_protocol No re_run_experiment Re-run Experiment prepare_fresh->re_run_experiment end_ok Results Consistent re_run_experiment->end_ok end_not_ok Still Inconsistent (Contact Technical Support) re_run_experiment->end_not_ok If still inconsistent is_protocol_ok Protocol Conditions Optimal? check_protocol->is_protocol_ok is_protocol_ok->re_run_experiment Yes optimize_protocol Optimize Protocol (Adjust pH, Lower Temp.) is_protocol_ok->optimize_protocol No optimize_protocol->prepare_fresh

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Precipitation observed in the 4-APPC solution.

Precipitation can occur due to poor solubility at a given concentration, pH, or temperature, or it could be a result of degradation products forming.

  • Solubility Check: Ensure that the concentration of 4-APPC does not exceed its solubility limit in the chosen solvent. Gentle warming or sonication may aid in dissolution, but be cautious of potential degradation at higher temperatures.

  • pH Adjustment: The pH of the solution can affect the solubility of 4-APPC. Ensure the pH is within a range where the compound is known to be soluble and stable.

  • Degradation: If precipitation occurs over time in a previously clear solution, it may be due to the formation of insoluble degradation products. In this case, the solution should be discarded.

Data on 4-APPC Stability (Illustrative)

Table 1: Effect of pH on the Stability of 4-APPC in Aqueous Solution at 25°C

pHBuffer System (25 mM)Estimated Half-life (t½)
2.0Glycine-HCl< 24 hours
4.0Acetate~ 7 days
6.0Phosphate> 30 days
7.4Phosphate> 30 days
8.0Tris-HCl~ 14 days
10.0Carbonate-Bicarbonate< 48 hours

Table 2: Effect of Temperature on the Stability of 4-APPC in Aqueous Solution (pH 7.4)

TemperatureEstimated Half-life (t½)
4°C> 6 months
25°C (Room Temp)> 30 days
37°C~ 10 days
50°C~ 2 days

Experimental Protocols

Protocol 1: Preparation of a Stable 4-APPC Stock Solution

This protocol describes the preparation of a 10 mM aqueous stock solution of 4-APPC.

  • Materials: this compound (solid), sterile nuclease-free water, sterile microcentrifuge tubes, 0.22 µm syringe filter.

  • Procedure:

    • Weigh out the required amount of 4-APPC in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile nuclease-free water to achieve a 10 mM concentration.

    • Vortex briefly to dissolve the solid. If necessary, sonicate for short intervals in a water bath.

    • Filter the solution through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Forced Degradation Study of 4-APPC

This protocol outlines a forced degradation study to assess the stability of 4-APPC under various stress conditions. This is crucial for understanding its degradation profile and for the development of stability-indicating analytical methods.

Forced_Degradation_Workflow start Prepare 4-APPC Solution stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1M HCl) stress_conditions->acid base Base Hydrolysis (e.g., 0.1M NaOH) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2) stress_conditions->oxidation thermal Thermal Stress (e.g., 60°C) stress_conditions->thermal photolytic Photolytic Stress (UV/Vis light) stress_conditions->photolytic sampling Collect Samples at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photolytic->sampling analysis Analyze Samples (e.g., HPLC, LC-MS) sampling->analysis data_analysis Data Analysis (Degradation Profile, Kinetics) analysis->data_analysis end Stability Profile Established data_analysis->end

Caption: Workflow for a forced degradation study of 4-APPC.

  • Sample Preparation: Prepare a solution of 4-APPC at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a buffer at pH 7.4).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the 4-APPC solution.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the 4-APPC solution.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the 4-APPC solution.

    • Thermal Degradation: Incubate the 4-APPC solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the 4-APPC solution to a light source (e.g., UV lamp).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining 4-APPC and identify any degradation products.

  • Data Analysis: Plot the concentration of 4-APPC as a function of time for each stress condition to determine the degradation kinetics.

Potential Degradation Pathway

The primary degradation pathway for 4-APPC in aqueous solution is likely the hydrolysis of the phosphate ester bond, yielding 4-aminophenol and phosphorylcholine. The aminophenyl group may also be susceptible to oxidation.

Degradation_Pathway appc This compound (4-APPC) hydrolysis Hydrolysis (H2O, H+ or OH-) appc->hydrolysis oxidation Oxidation ([O]) appc->oxidation aminophenol 4-Aminophenol hydrolysis->aminophenol phosphorylcholine Phosphorylcholine hydrolysis->phosphorylcholine oxidized_products Oxidized Products (e.g., nitroso, nitro compounds) oxidation->oxidized_products

Caption: Potential degradation pathways of 4-APPC in solution.

References

Technical Support Center: Enhancing 4-Aminophenylphosphorylcholine (p-APC) Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the conjugation of 4-Aminophenylphosphorylcholine (p-APC) to proteins and other biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound (p-APC) and what is its primary application?

A1: this compound (p-APC) is a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule, such as a protein.[1][2] Its structure mimics phosphorylcholine, a major antigenic determinant found on various pathogens.[3] Therefore, p-APC is commonly conjugated to carrier proteins like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) to immunize animals and generate antibodies specific to phosphorylcholine for research and diagnostic purposes.[3] It can also be used as a probe in affinity precipitation experiments.[4]

Q2: What is the chemical principle behind p-APC conjugation?

A2: The conjugation of p-APC relies on its primary aromatic amine group (-NH2). This amine group can form a stable amide bond with a carboxyl group (-COOH) on a target biomolecule (e.g., on aspartic or glutamic acid residues of a protein). This reaction is typically facilitated by a carbodiimide crosslinker, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[5][6]

Q3: Why is N-hydroxysuccinimide (NHS) or sulfo-NHS used with EDC?

A3: EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[5] However, this intermediate is unstable in aqueous solutions and can be rapidly hydrolyzed, regenerating the original carboxyl group and lowering conjugation efficiency. NHS or sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester.[7] This semi-stable intermediate has a longer half-life, allowing for a more efficient and controlled reaction with the primary amine of p-APC.

Q4: How can I confirm that the conjugation of p-APC to my protein was successful?

A4: Successful conjugation can be confirmed using several methods. A common approach is to use matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to detect an increase in the molecular weight of the protein corresponding to the addition of p-APC molecules. Another method is UV-Vis spectroscopy, as the introduction of the phenyl group of p-APC can alter the UV absorbance spectrum of the protein. For immunological applications, the ultimate confirmation is the detection of an anti-phosphorylcholine antibody response in an immunized animal via an ELISA assay.

Troubleshooting and Optimization Guide

This section addresses common problems encountered during p-APC conjugation reactions.

Problem 1: Low or No Conjugation Efficiency

  • Potential Cause 1: Inactive Reagents

    • Explanation: EDC and NHS/sulfo-NHS are highly sensitive to moisture and can hydrolyze over time, leading to a complete loss of activity.[8][9]

    • Solution: Always use fresh, high-quality reagents. Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[5][9] Store desiccated at the recommended temperature. Prepare EDC solutions immediately before use, as it is prone to hydrolysis.[7]

  • Potential Cause 2: Suboptimal Reaction pH

    • Explanation: The EDC/NHS reaction has a narrow optimal pH range. The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (4.5–6.0).[5][9] However, the subsequent reaction of the NHS ester with the primary amine of p-APC is most efficient at a physiological to slightly basic pH (7.0–8.5).[5][10]

    • Solution: Perform a two-step conjugation. First, activate the protein's carboxyl groups with EDC/NHS in a non-amine, non-carboxylate buffer like MES at pH 5.0-6.0 for 15-30 minutes.[5][7] Then, add p-APC and raise the pH of the reaction mixture to 7.2-8.0 with a buffer like phosphate-buffered saline (PBS) to facilitate the amide bond formation.

  • Potential Cause 3: Presence of Competing Nucleophiles

    • Explanation: Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., Acetate) will compete with the target molecules, quenching the reaction.

    • Solution: Ensure all buffers used for the conjugation reaction are free of extraneous primary amines and carboxylates. Recommended buffers include MES for the activation step and PBS or borate buffer for the conjugation step.[5][10]

Problem 2: Protein Precipitation or Aggregation During Conjugation

  • Potential Cause 1: Incorrect pH

    • Explanation: If the reaction pH is close to the isoelectric point (pI) of the protein, its solubility will be at its minimum, which can lead to precipitation.[8]

    • Solution: Adjust the pH of the reaction buffer to be at least one pH unit away from the pI of your protein.[8]

  • Potential Cause 2: High Crosslinker Concentration

    • Explanation: Excessive amounts of EDC can lead to intramolecular and intermolecular crosslinking of the protein, causing aggregation and precipitation.

    • Solution: Optimize the molar ratio of EDC to the protein. Start with the recommended ratios and perform a titration to find the optimal concentration that maximizes conjugation without causing precipitation.[5]

  • Potential Cause 3: Change in Protein Solubility

    • Explanation: The addition of multiple p-APC molecules can alter the surface properties and solubility of the protein.[8]

    • Solution: Perform the reaction at a lower protein concentration. Consider including mild solubilizing agents like arginine or non-ionic detergents in the reaction buffer.[8]

Problem 3: Inconsistent or Irreproducible Results

  • Potential Cause 1: Variability in Reagent Quality

    • Explanation: Batch-to-batch variability or degradation of crosslinking reagents can lead to inconsistent results.

    • Solution: Purchase reagents from a reputable supplier. Use the same lot of reagents for a series of related experiments. Always handle and store reagents as recommended by the manufacturer.

  • Potential Cause 2: Inaccurate Quantitation of Reactants

    • Explanation: Small errors in measuring the concentration of the protein, p-APC, or crosslinkers can significantly impact the final conjugation ratio and efficiency.

    • Solution: Use accurate methods (e.g., BCA or Bradford assay for protein) to determine the concentration of your starting materials. Prepare fresh stock solutions and use calibrated pipettes for all measurements.

Quantitative Data for Reaction Optimization

The following tables provide recommended starting conditions for p-APC conjugation using EDC/NHS chemistry. Optimization may be required for your specific protein.

Table 1: Recommended Molar Ratios of Reactants

ReactantMolar Ratio (vs. Protein)Molar Ratio (vs. Carboxyl Groups)Notes
p-APC 20 - 100 fold excess1 - 5 fold excessA high excess of the hapten drives the reaction forward.
EDC 10 - 50 fold excess1 - 2 fold excessUse freshly prepared solution. Reduce amount if precipitation occurs.[5]
NHS/sulfo-NHS 20 - 100 fold excess2 - 5 fold excessUsed to stabilize the reactive intermediate.[9]

Table 2: Recommended Reaction Conditions

ParameterRecommended RangeNotes
Activation pH 4.5 - 6.0Use a non-amine, non-carboxylate buffer (e.g., MES).[5]
Conjugation pH 7.2 - 8.5Use a non-amine buffer (e.g., PBS, Borate).[10]
Reaction Temperature Room Temperature (20-25°C)Can be performed at 4°C to slow hydrolysis and preserve protein stability, but may require longer incubation.
Activation Time 15 - 30 minutesThe time for EDC/NHS to activate carboxyl groups.[7]
Conjugation Time 2 hours - OvernightLonger times may increase efficiency but also risk protein degradation.

Experimental Protocols

Two-Step EDC/NHS Conjugation of p-APC to a Carrier Protein

This protocol is a general guideline for conjugating p-APC to a protein containing available carboxyl groups (e.g., BSA, KLH).

Materials:

  • Carrier Protein (e.g., BSA)

  • This compound (p-APC)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[9]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine-HCl, pH 8.5

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)

Procedure:

  • Protein Preparation:

    • Dissolve the carrier protein in Activation Buffer to a final concentration of 1-10 mg/mL.

    • If the protein is in an incompatible buffer (e.g., Tris), exchange it into the Activation Buffer using a desalting column or dialysis.

  • Activation of Carboxyl Groups:

    • Allow EDC and Sulfo-NHS vials to warm to room temperature before opening.

    • Prepare a 10 mg/mL solution of EDC in cold, ultrapure water immediately before use.[5]

    • Prepare a 10 mg/mL solution of Sulfo-NHS in cold, ultrapure water.

    • Add the required amount of EDC and Sulfo-NHS solution to the protein solution (refer to Table 1 for molar ratios).

    • Incubate for 15-30 minutes at room temperature with gentle stirring.[7]

  • Conjugation with p-APC:

    • Dissolve p-APC in Coupling Buffer (PBS).

    • Add the p-APC solution to the activated protein mixture.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM (e.g., add 10-50 µL of 1 M Tris per 1 mL of reaction). This will quench any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess p-APC and reaction by-products by passing the solution over a desalting column equilibrated with PBS.[5]

    • Alternatively, perform dialysis against PBS (3 changes of buffer over 24-48 hours).

    • Collect the protein fractions and determine the concentration.

  • Storage:

    • Store the purified p-APC-protein conjugate at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage.

Visualizations

G cluster_start Step 1: Preparation cluster_activation Step 2: Activation cluster_conjugation Step 3: Conjugation cluster_end Step 4 & 5: Quench & Purify p Protein in Activation Buffer (pH 6.0) act Add EDC & Sulfo-NHS Incubate 15-30 min p->act papc p-APC in Coupling Buffer conj Add p-APC Solution Incubate 2-12 hours papc->conj act->conj quench Add Quenching Buffer (e.g., Tris) conj->quench purify Purify via Desalting Column or Dialysis quench->purify final Purified p-APC-Protein Conjugate purify->final

Caption: Workflow for two-step EDC/NHS conjugation of p-APC to a protein.

G start Problem: Low Conjugation Efficiency q1 Are EDC/NHS reagents fresh and stored properly? start->q1 a1_no Use fresh reagents. Equilibrate to RT before opening. q1->a1_no No q2 Was the reaction buffer free of amines (e.g., Tris)? q1->q2 Yes a1_yes Yes a2_no Use non-amine buffers (MES for activation, PBS for conjugation). q2->a2_no No q3 Was a two-step pH procedure used? q2->q3 Yes a2_yes Yes a3_no Activate at pH 4.5-6.0, then conjugate at pH 7.2-8.0. q3->a3_no No q4 Did protein precipitate? q3->q4 Yes a3_yes Yes a4_yes Lower reactant concentration. Ensure pH is not near pI. Add solubilizing agent. q4->a4_yes Yes end_node Review molar ratios and reaction times. q4->end_node No a4_no No

Caption: Troubleshooting decision tree for low p-APC conjugation efficiency.

G cluster_antigen Antigen Presentation cluster_activation Immune Cell Activation cluster_response Antibody Production conjugate p-APC-Carrier Conjugate apc Antigen Presenting Cell (e.g., Dendritic Cell) conjugate->apc Phagocytosis th_cell Helper T-Cell apc->th_cell Presents Antigen b_cell B-Cell th_cell->b_cell Activates plasma_cell Plasma Cell b_cell->plasma_cell Differentiates antibodies Anti-p-APC Antibodies plasma_cell->antibodies Secretes

Caption: Simplified immune response pathway to a p-APC hapten-carrier conjugate.

References

Storage conditions to prevent degradation of 4-Aminophenylphosphorylcholine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 4-Aminophenylphosphorylcholine (4-APPC) to prevent its degradation. Below you will find frequently asked questions (FAQs), troubleshooting advice, and experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.

Q2: How should I store solutions of this compound?

The storage of 4-APPC in solution depends on the intended duration of storage:

  • Short-term storage: For use within one month, solutions can be stored at -20°C.

  • Long-term storage: For periods longer than one month, it is highly recommended to store solutions at -80°C, with a maximum recommended storage time of six months.

Always ensure solutions are stored in tightly sealed vials to prevent evaporation and contamination. For aqueous solutions, it is good practice to filter and sterilize the solution before storage.[1]

Q3: Can this compound be shipped at room temperature?

Yes, 4-APPC is generally considered stable for short durations at room temperature, which is why some suppliers ship it under these conditions. However, upon receipt, it is crucial to transfer it to the recommended long-term storage conditions (-20°C for solid, -80°C for solutions) as soon as possible.

Q4: What are the primary degradation pathways for this compound?

While specific degradation studies on 4-APPC are not extensively available, based on its chemical structure as a phosphorylcholine ester, the two most probable degradation pathways are:

  • Hydrolysis: The ester linkage between the phosphate group and the aminophenol or choline moieties can be susceptible to hydrolysis, especially in aqueous solutions. The rate of hydrolysis of organophosphate esters is often influenced by pH and temperature.

  • Oxidation: The aminophenyl group may be prone to oxidation, particularly when exposed to air and light.

Q5: What are the potential degradation products of this compound?

Hydrolysis of the ester bond could potentially yield p-aminophenol and phosphorylcholine. The p-aminophenol can be further susceptible to oxidation.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound, likely indicating degradation.

Observed Issue Potential Cause Recommended Action
Reduced biological activity or inconsistent experimental results. Degradation of 4-APPC due to improper storage or handling.1. Verify that the compound has been stored according to the recommendations (see FAQs).2. Prepare fresh solutions from a new stock of solid 4-APPC.3. Perform a quality control check on the compound (see Experimental Protocols).
Discoloration of the solid compound or solution (e.g., yellowing or browning). This may indicate oxidation of the aminophenyl group.1. Discard the discolored material.2. Ensure that the compound is stored under an inert atmosphere (e.g., argon or nitrogen) if it is highly sensitive to oxidation.3. Always protect the compound from light.
Precipitation in a previously clear solution upon thawing. The compound may have degraded, or the solubility may have changed due to pH shifts or solvent evaporation.1. Gently warm the solution and vortex to see if the precipitate redissolves.2. If the precipitate does not redissolve, it is likely a degradation product, and the solution should be discarded.3. Check the pH of the buffer used for dissolution.

Storage Condition Summary

Form Storage Temperature Duration Key Considerations
Solid-20°CLong-termTightly sealed container, protect from light and moisture.
Solution-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
Solution-80°CUp to 6 months[1]Preferred for long-term storage; aliquot.

Experimental Protocols

Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of 4-APPC and detect potential degradation products.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • This compound sample.

  • High-purity water and acetonitrile.

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of 4-APPC in the mobile phase starting condition (e.g., 95% A, 5% B) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 203-210 nm is a general range for phospholipids; however, the aminophenyl group should allow for detection at higher wavelengths (e.g., 254 nm or 280 nm). Method development may be required to determine the optimal wavelength.

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-25 min: Gradient from 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: Return to 5% B

      • 35-40 min: Re-equilibration at 5% B

  • Data Analysis:

    • Integrate the peak areas of the chromatogram.

    • The purity of 4-APPC can be estimated by the relative area of the main peak.

    • The appearance of new peaks over time in a stability study would indicate degradation.

Visual Troubleshooting Guide

G start Start: Inconsistent Experimental Results check_storage Check Storage Conditions (-20°C solid, -80°C solution?) Protected from light/moisture? start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok Yes storage_bad Improper Storage check_storage->storage_bad No check_solution Check Solution Appearance (Discoloration? Precipitation?) storage_ok->check_solution correct_storage Action: Correct Storage & Use New Aliquot storage_bad->correct_storage correct_storage->start solution_ok Solution Appears Normal check_solution->solution_ok No solution_bad Solution Discolored/Has Precipitate check_solution->solution_bad Yes run_qc Perform Quality Control (e.g., HPLC Purity Check) solution_ok->run_qc discard_solution Action: Discard Solution & Prepare Freshly solution_bad->discard_solution discard_solution->start qc_pass QC Passed: Compound is Stable run_qc->qc_pass Pass qc_fail QC Failed: Compound Degraded run_qc->qc_fail Fail order_new Action: Order New Compound qc_fail->order_new

Caption: Troubleshooting workflow for inconsistent results with 4-APPC.

References

Technical Support Center: Optimizing Protein Elution from a 4-Aminophenylphosphorylcholine Matrix

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 4-Aminophenylphosphorylcholine affinity chromatography matrix. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your protein purification workflows. The primary application of this matrix is the purification of C-reactive protein (CRP) and other phosphorylcholine-binding proteins.

Troubleshooting Guides

This section addresses common issues encountered during protein elution from the this compound matrix.

Issue 1: No or Low Protein Elution

Question: I am not detecting my target protein in the elution fractions. What are the possible causes and solutions?

Answer:

Several factors can lead to no or low protein elution. A systematic check of your protocol and reagents is the best approach.

Possible Causes and Solutions:

Cause Recommended Action
Inefficient Elution Conditions The chelating agent in the elution buffer may be at a suboptimal concentration. Ensure your elution buffer contains an effective concentration of a chelating agent like EDTA to disrupt the calcium-dependent binding of the protein to the matrix.[1]
Protein Precipitation on the Column The protein may have precipitated on the column due to buffer conditions or instability. Try to modify the elution buffer by including additives that increase protein solubility, such as non-ionic detergents or glycerol.
Protein Still Bound to the Matrix Elution may be incomplete. Try increasing the concentration of the chelating agent in the elution buffer or using a competitive ligand like free phosphorylcholine in the elution buffer.[2]
Incorrect Buffer pH The pH of the elution buffer may not be optimal for disrupting the protein-ligand interaction. Verify the pH of your elution buffer. While elution is primarily achieved by calcium chelation, a significant deviation from the optimal pH range (typically around 8.0-8.5) could affect protein stability and elution.
Protein Degradation The target protein may have been degraded by proteases. Consider adding protease inhibitors to your sample and buffers.[3]

Issue 2: Broad Elution Peak

Question: My eluted protein peak is very broad, leading to diluted protein and the need to pool many fractions. How can I achieve a sharper elution peak?

Answer:

A broad elution peak is often a sign of slow dissociation kinetics or non-ideal chromatographic conditions.

Possible Causes and Solutions:

Cause Recommended Action
Slow Dissociation of the Target Protein The interaction between your protein and the ligand may be very strong, leading to slow "off-rates". Try decreasing the flow rate during elution to allow more time for the protein to dissociate from the matrix. You can also try a step-elution with a higher concentration of the chelating agent.
Non-Specific Interactions The protein may be interacting non-specifically with the matrix. Increase the salt concentration (e.g., up to 500 mM NaCl) in your wash and elution buffers to minimize ionic interactions.[4]
Column Overloading Overloading the column can lead to band broadening. Try reducing the amount of protein loaded onto the column.
Poorly Packed Column An improperly packed column can lead to uneven flow and band broadening. Ensure your column is packed evenly and there are no channels or air bubbles.

Issue 3: Low Protein Recovery

Question: I am experiencing low overall recovery of my target protein after the purification process. What could be the reasons?

Answer:

Low recovery can be due to issues at various stages of the purification, from sample preparation to elution.

Possible Causes and Solutions:

Cause Recommended Action
Protein Loss During Washing The binding conditions may be too stringent, causing the protein to wash off the column. Ensure the presence of an adequate concentration of calcium chloride (typically 1-2 mM) in your binding and wash buffers to maintain the interaction.[1][2]
Irreversible Binding or Denaturation The protein may be denaturing and irreversibly binding to the matrix. Ensure gentle handling of the column and avoid harsh buffer conditions. Consider performing the purification at a lower temperature (4°C) to improve protein stability.[5]
Non-Specific Adsorption to Tubes and Filters Proteins can adsorb to plastic surfaces. Consider using low-protein-binding tubes and filter membranes.
Inaccurate Protein Quantification The method used to quantify the protein before and after purification may be inaccurate or affected by buffer components. Ensure your protein assay is compatible with the buffers used.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of CaCl2 in the binding buffer?

A1: The binding of C-reactive protein (CRP) to the this compound matrix is calcium-dependent.[1] The recommended concentration of CaCl2 in the binding buffer is typically between 1-2 mM.[2] It is crucial to maintain this calcium concentration in all buffers until the elution step.

Q2: What is the recommended elution buffer composition?

A2: Elution is typically achieved by removing the calcium ions that mediate the binding. A common elution buffer consists of 100mM Tris or Borate Buffer, 100-200mM NaCl, and 2mM EDTA at a pH of 8.0-8.5.[1][2] The EDTA chelates the calcium ions, disrupting the protein-ligand interaction and allowing the protein to be eluted.

Q3: Can I use a competitive ligand for elution?

A3: Yes, competitive elution is a viable alternative. You can include a high concentration of free phosphorylcholine (e.g., 10 mM) in the elution buffer.[2] The free ligand will compete with the immobilized ligand for the protein's binding site, leading to its elution.

Q4: How can I regenerate and store the this compound matrix?

A4: After elution, the column should be washed with several column volumes of elution buffer to remove all remaining protein. Then, re-equilibrate the column with the binding buffer. For long-term storage, the matrix should be washed with a storage buffer (e.g., 10mM Sodium phosphate, 90mM NaCl, pH 8.0-8.5) containing a bacteriostatic agent like 0.02% sodium azide and stored at 4°C.[1] Do not freeze the matrix.

Q5: I am observing a significant contaminant in my purified CRP sample. What could it be and how can I remove it?

A5: A common contaminant during CRP purification from serum or plasma is Serum Amyloid P component (SAP).[2] SAP can bind to the agarose matrix itself in a calcium-dependent manner. To remove SAP, you can pre-clear your sample by passing it through a column of underivatized agarose beads before applying it to the this compound matrix.[6]

Experimental Protocols

Protocol 1: Purification of C-Reactive Protein (CRP)

1. Column Preparation:

  • Pack an appropriate volume of this compound resin into a chromatography column.

  • Equilibrate the column by washing with 5-10 column volumes (CV) of Binding Buffer (100mM Tris, 150mM NaCl, 2mM CaCl2, pH 8.0).

2. Sample Application:

  • Prepare your sample in Binding Buffer. Ensure the sample is clear by centrifugation or filtration (0.45 µm filter).

  • Apply the sample to the column at a low flow rate (e.g., 0.5-1 mL/min for a 5 mL column).

3. Washing:

  • Wash the column with 10-15 CV of Binding Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

4. Elution:

  • Elute the bound CRP with Elution Buffer (100mM Tris, 150mM NaCl, 5mM EDTA, pH 8.0).

  • Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.

5. Regeneration:

  • Wash the column with 5 CV of Elution Buffer.

  • Re-equilibrate with 10 CV of Binding Buffer.

  • For storage, wash with 5 CV of Storage Buffer (10mM Sodium phosphate, 90mM NaCl, 0.02% Sodium Azide, pH 8.0) and store at 4°C.

Quantitative Data Summary:

Table 1: Buffer Compositions for CRP Purification

Buffer TypeComponentConcentrationPurpose
Binding Buffer Tris or Borate100 mMBuffering agent
NaCl100-200 mMReduce non-specific ionic interactions
CaCl21-2 mMMediate specific binding
Elution Buffer Tris or Borate100 mMBuffering agent
NaCl100-200 mMReduce non-specific ionic interactions
EDTA2-5 mMChelate Ca2+ to elute the protein
Storage Buffer Sodium Phosphate10 mMBuffering agent
NaCl90 mMMaintain ionic strength
Sodium Azide0.02%Prevent microbial growth

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification p1 Equilibrate Column (Binding Buffer) pu1 Load Sample p1->pu1 Ready Column p2 Prepare Sample (in Binding Buffer) p2->pu1 Prepared Sample pu2 Wash Column (Binding Buffer) pu1->pu2 Sample Loaded pu3 Elute Protein (Elution Buffer) pu2->pu3 Unbound Proteins Removed po1 Collect Fractions pu3->po1 Eluted Protein po2 Regenerate Column po1->po2 Fractions Collected po3 Store Matrix po2->po3 Column Regenerated

Caption: Experimental workflow for protein purification.

troubleshooting_logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions prob Low/No Elution c1 Inefficient Elution Buffer prob->c1 c2 Protein Precipitation prob->c2 c3 Protein Still Bound prob->c3 c4 Incorrect pH prob->c4 s1 Increase [EDTA] or use competitive ligand c1->s1 s2 Add solubilizing agents c2->s2 c3->s1 s3 Verify buffer pH c4->s3

Caption: Troubleshooting logic for low or no elution.

References

Addressing high background noise in 4-APPC-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering high background noise in 4-APPC-based assays. The following information is designed to help you identify the source of the issue and optimize your experimental conditions for a better signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high background noise in 4-APPC-based assays?

High background noise in fluorescence-based assays can stem from multiple sources. The most common culprits include non-specific binding of 4-APPC or detection reagents, intrinsic fluorescence of the test compounds, cellular autofluorescence, and issues with the assay reagents or plates.[1][2][3][4]

Q2: How can I determine if my test compound is causing the high background?

To check for compound autofluorescence, run a control experiment where you add your test compound to wells containing assay buffer or media without cells.[5] A significant signal in these wells at the assay's excitation and emission wavelengths indicates that the compound itself is fluorescent and contributing to the high background.[4]

Q3: My "no-enzyme" or "no-cell" controls have high signal. What does this indicate?

High signal in these controls suggests that the background is independent of biological activity.[6] This could be due to the intrinsic fluorescence of 4-APPC itself, contamination of the assay buffer, or non-specific binding to the microplate.[1][3]

Q4: Can cell seeding density affect background noise?

Yes, cell density is a critical parameter.[7][8][9] Overly confluent cells can lead to increased background signal due to cell death and release of intracellular contents.[7] Conversely, too few cells may result in a weak signal that is difficult to distinguish from the background. It is crucial to optimize cell density for your specific cell line and assay.[5][8]

Q5: What is the "edge effect" and how can I prevent it?

The edge effect refers to the variability observed in the outermost wells of a microplate, often due to increased evaporation and temperature gradients.[5] To minimize this, you can fill the perimeter wells with sterile water or phosphate-buffered saline (PBS) to create a humidity barrier and avoid using the outer wells for experimental samples.[5]

Troubleshooting Guide: High Background Noise

This guide provides a systematic approach to identifying and resolving common causes of high background in 4-APPC assays.

Symptom Possible Cause Recommended Solution
High background in all wells (including blanks) Autofluorescence of assay plateUse black, opaque microplates designed for fluorescence assays to minimize background.[5]
Contaminated assay buffer or reagentsPrepare fresh buffers using high-purity water and sterile-filter them.[1][3] Test individual reagent components for fluorescence.
Intrinsic fluorescence of 4-APPCPerform serial dilutions of 4-APPC to determine the optimal concentration with the best signal-to-noise ratio.
High background only in wells with cells Cellular autofluorescenceUse phenol red-free media.[5] If possible, switch to a buffer solution like PBS during the final reading step. Consider using a fluorescent probe with excitation and emission wavelengths in the red or far-red spectrum to avoid the natural fluorescence of cells.[4]
Overly high cell seeding densityOptimize cell density by performing a titration experiment to find the number of cells that provides a robust signal without high background.[5][7][8]
High background only in wells with test compounds Intrinsic fluorescence of the test compoundRun a control with the compound in cell-free wells to confirm autofluorescence.[4][5] If the compound is fluorescent, consider using a different detection method or a TR-FRET assay, which can reduce interference from short-lived fluorescence.[10][11]
Compound precipitationVisually inspect wells for precipitates. Lower the compound concentration or use a co-solvent to improve solubility. Ensure the final solvent concentration is consistent across all wells (typically ≤1-2%).[4]
Signal increases over time in negative controls 4-APPC instability or non-enzymatic degradationPrepare 4-APPC solutions fresh before each experiment and protect them from light. Run a time-course experiment with 4-APPC in buffer alone to check for spontaneous signal generation.[4]
Temperature fluctuationsEnsure the plate reader and incubator are at the correct and stable temperature. Allow the plate to equilibrate to room temperature before reading if required by the protocol.
High variability between replicate wells Inaccurate pipettingCalibrate pipettes regularly. When pipetting cells, mix gently but thoroughly to ensure a uniform suspension.[8]
Edge effectsAvoid using the outer wells of the plate for samples. Fill perimeter wells with PBS or sterile water to maintain humidity.[5]

Experimental Protocols

Protocol 1: General 4-APPC-Based Cell Assay

This protocol provides a general workflow for a 4-APPC-based fluorescence assay in a 96-well format. Optimization of concentrations, incubation times, and cell numbers is recommended.

  • Cell Seeding:

    • Harvest and count cells, ensuring they are healthy and viable.[8]

    • Seed cells in a 96-well black, clear-bottom plate at the predetermined optimal density in 100 µL of culture medium.

    • Incubate for 24 hours (or until cells adhere and reach the desired confluency).

  • Compound Treatment:

    • Prepare serial dilutions of your test compounds in the appropriate assay buffer or medium.

    • Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

    • Incubate for the desired treatment period (e.g., 1-24 hours).

  • 4-APPC Addition and Incubation:

    • Prepare the 4-APPC working solution in assay buffer at the optimal concentration. Protect from light.

    • Add the appropriate volume of 4-APPC solution to each well.

    • Incubate for the optimized duration (e.g., 30-60 minutes) at the appropriate temperature, protected from light.

  • Signal Detection:

    • Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission filters for 4-APPC.

    • Ensure the plate reader's gain settings are optimized to provide a good dynamic range without saturating the detector.[4]

Protocol 2: Cell Seeding Density Optimization

Optimizing cell density is crucial for achieving a good signal-to-noise ratio.[5][8]

  • Prepare Cell Dilutions: Create a serial dilution of your cell suspension. For a 96-well plate, you might test densities ranging from 1,000 to 40,000 cells per well.[5]

  • Plate Cells: Seed each cell density in multiple replicate wells of a 96-well plate. Include "no-cell" control wells containing only medium.

  • Incubate: Allow cells to adhere and grow for the standard duration of your assay (e.g., 24 hours).

  • Assay Performance: Perform your standard 4-APPC assay protocol on all wells.

  • Data Analysis: Calculate the signal-to-background ratio for each cell density. The optimal density is the one that provides the highest signal-to-background ratio with low variability among replicates.

Key Optimization Parameters

The following table summarizes key parameters that should be optimized for your 4-APPC assay.

Parameter Typical Range Considerations
4-APPC Concentration 1 µM - 50 µMHigher concentrations can increase background. Titrate to find the lowest concentration that gives a robust signal.
Cell Seeding Density (96-well plate) 1,000 - 40,000 cells/wellCell line dependent. Optimize to maximize the assay window.[8]
Incubation Time (Compound) 1 - 48 hoursDependent on the biological question and mechanism of action.
Incubation Time (4-APPC) 15 - 120 minutesShorter times may reduce background but also signal. Longer times may increase both.
Wash Steps 0 - 3 washesWashing after compound treatment or before reading can reduce background from media components or unbound reagents.[1] However, this may not be suitable for all assay formats.

Visualizing Workflows and Pathways

Hypothetical Signaling Pathway for 4-APPC

Signaling_Pathway Hypothetical 4-APPC Signaling Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Extracellular_Ligand Extracellular Ligand Extracellular_Ligand->Receptor 4-APPC 4-APPC Kinase_B Kinase B 4-APPC->Kinase_B Inhibition Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cellular_Response Cellular Response (e.g., Fluorescence Change) Transcription_Factor->Cellular_Response

Caption: A diagram of a hypothetical signaling cascade where 4-APPC acts as an inhibitor.

Troubleshooting Workflow for High Background Noise

Troubleshooting_Workflow Troubleshooting High Background Noise Start High Background Detected Check_Blanks Are 'no-cell' blanks high? Start->Check_Blanks Check_Reagents Test for reagent/plate autofluorescence. Prepare fresh reagents. Check_Blanks->Check_Reagents Yes Check_Cells Are 'vehicle-only' cell wells high? Check_Blanks->Check_Cells No Check_Reagents->Check_Cells Optimize_Cells Optimize cell density. Use phenol red-free media. Check_Cells->Optimize_Cells Yes Check_Compound Are 'test compound' wells high? Check_Cells->Check_Compound No Optimize_Cells->Check_Compound Test_Compound Test for compound autofluorescence and solubility. Check_Compound->Test_Compound Yes Resolved Problem Resolved Check_Compound->Resolved No Test_Compound->Resolved

Caption: A logical workflow for diagnosing the cause of high background in assays.

References

Strategies to improve the performance of 4-APPC functionalized nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-APPC (4-Azido-1-phenyl-1-piperidinyl)cyclohexanol functionalized nanoparticles. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable strategies for improving experimental outcomes. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key performance data.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, functionalization, and application of 4-APPC nanoparticles.

Issue 1: Nanoparticle Aggregation After 4-APPC Functionalization

Q1: My nanoparticles are aggregating immediately after I add the activated 4-APPC linker. What is causing this and how can I fix it?

A1: Aggregation during surface modification is a common issue often caused by the disruption of the nanoparticle's colloidal stability.[1][2] The surface charge that keeps the particles repelling each other can be neutralized during the coupling reaction.

  • Primary Cause: Neutralization of surface charge. The initial carboxylated nanoparticles are typically stable in solution due to negative surface charges creating electrostatic repulsion. The EDC/NHS chemistry used to attach the 4-APPC linker consumes these carboxyl groups, reducing the surface charge and leading to aggregation driven by van der Waals forces.[3]

  • Solutions:

    • Optimize pH: Ensure the pH of the reaction buffer is carefully controlled. For the EDC/NHS activation step, a slightly acidic pH (e.g., pH 6.0 using MES buffer) is optimal.[4] For the coupling step to the nanoparticle, a pH of 7.2-7.5 is recommended to facilitate the reaction with primary amines without excessively discharging the particle surface.[5]

    • Control Ionic Strength: High salt concentrations can shield the surface charge of nanoparticles, leading to aggregation.[6] While buffers are necessary, avoid using excessively high molarity. If possible, perform a buffer exchange to a lower ionic strength buffer after the reaction is complete.

    • Adjust Reagent Concentrations: Using an excessive concentration of EDC/NHS can lead to rapid and uncontrolled reactions on the nanoparticle surface, causing aggregation.[7] Try reducing the concentration of the coupling agents or adding them portion-wise over a longer period.

    • Introduce Steric Hindrance: Incorporate a fraction of PEG (Polyethylene Glycol) chains along with the 4-APPC linker. The PEG chains provide a steric barrier that helps prevent particles from getting close enough to aggregate.[8]

Issue 2: Low Drug Loading Efficiency

Q2: I'm using click chemistry to attach my alkyne-modified drug to the 4-APPC (azide) functionalized nanoparticles, but the final drug loading is very low. How can I improve this?

A2: Low drug loading efficiency can stem from several factors, including inefficient click reaction, steric hindrance on the nanoparticle surface, or premature drug precipitation.

  • Primary Causes:

    • Inefficient Click Reaction: The copper catalyst may be oxidized or poisoned, or the reaction conditions may be suboptimal.[9]

    • Steric Hindrance: The density of 4-APPC linkers on the surface might be too high, preventing the bulky drug molecule from accessing the azide groups.

    • Poor Drug Solubility: The alkyne-modified drug may have poor solubility in the reaction medium, causing it to precipitate before it can react.[10]

  • Solutions:

    • Optimize Click Chemistry Conditions: Ensure you are using a fresh solution of a reducing agent like sodium ascorbate to keep the copper in its active Cu(I) state. The reaction is often more efficient in a deoxygenated solvent.[11]

    • Vary Linker Density: Synthesize batches of nanoparticles with varying densities of 4-APPC. This can be achieved by adjusting the ratio of 4-APPC to available surface functional groups during the initial coupling step. A lower density of linkers may provide more space for the drug to attach.

    • Use a Co-solvent: If your drug has low aqueous solubility, adding a miscible organic co-solvent can improve its availability for the reaction.[10]

    • Increase Reaction Time/Temperature: Allow the click reaction to proceed for a longer duration (e.g., 24-48 hours) or gently increase the temperature (e.g., to 37°C) to improve reaction kinetics.[12]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is 4-APPC and why is it used for nanoparticle functionalization?

A1: 4-APPC (4-Azido-1-phenyl-1-piperidinyl)cyclohexanol is a heterobifunctional linker. This means it has two different reactive ends. One end can be coupled to the nanoparticle surface (e.g., via an amine or carboxyl group), while the other end presents a reactive group—in this case, an azide (N₃). The azide group is highly specific for reacting with alkyne groups via "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC), which is a very efficient and specific reaction for attaching molecules like drugs or targeting ligands.[12]

Q2: What characterization techniques are essential after functionalizing nanoparticles with 4-APPC?

A2: A multi-step characterization is crucial to confirm successful functionalization.[13]

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI). A slight increase in size is expected after each functionalization step. A large increase or high PDI may indicate aggregation.[14][15]

  • Zeta Potential: To measure surface charge. A change in zeta potential confirms the modification of surface functional groups. For example, coupling 4-APPC to a carboxylated nanoparticle will result in a less negative zeta potential.[16]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the azide group (a characteristic peak around 2100 cm⁻¹) from the 4-APPC linker on the nanoparticle surface.

  • UV-Vis Spectroscopy or Fluorescence Spectroscopy: If the drug being attached has a chromophore or is fluorescent, these techniques can be used to quantify the amount of drug loaded onto the nanoparticles.

Q3: How does the choice of nanoparticle core material affect functionalization with 4-APPC?

A3: The core material determines the available surface chemistry. For 4-APPC coupling via EDC/NHS chemistry, the nanoparticle surface must have carboxyl (-COOH) groups.

  • Polymeric Nanoparticles (e.g., PLGA, PLA): These often have inherent carboxyl end-groups, making them directly suitable for functionalization.[17]

  • Inorganic Nanoparticles (e.g., Gold, Iron Oxide): These typically require a surface coating, such as with a carboxyl-terminated polymer or silica, to introduce the necessary functional groups for 4-APPC attachment.[18]

Q4: Can I lyophilize (freeze-dry) my 4-APPC functionalized nanoparticles for long-term storage?

A4: Yes, but it must be done with care to prevent irreversible aggregation. The freezing process can force nanoparticles together, causing them to aggregate. It is essential to use a cryoprotectant (also called a lyoprotectant), such as sucrose or trehalose, in the nanoparticle suspension before freeze-drying. These agents form a glassy matrix that physically separates the nanoparticles, preventing aggregation and allowing for successful redispersion.

Section 3: Data Presentation

Table 1: Typical Changes in Nanoparticle Properties During Functionalization

This table provides representative data for a 100 nm carboxylated polymeric nanoparticle undergoing functionalization with 4-APPC and subsequent drug conjugation.

StepProcessHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
1Bare Carboxylated Nanoparticles105 ± 3< 0.15-45 ± 5
2After 4-APPC Functionalization112 ± 4< 0.20-28 ± 6
3After Drug Conjugation (Click Chemistry)120 ± 5< 0.20-25 ± 5

Data are representative and will vary based on the specific nanoparticle system, linker density, and drug molecule.

Table 2: Troubleshooting Guide for Drug Loading Efficiency

This table summarizes key parameters that can be optimized to improve drug loading.

ParameterLow Performance ConditionOptimized ConditionRationale
Drug:Nanoparticle Ratio 1:1 (molar)10:1 to 50:1 (molar)Increases the concentration gradient, driving the reaction forward.[10]
Reaction Time 4 hours24-48 hoursAllows the reaction to proceed to completion, especially if sterically hindered.
Catalyst System CuSO₄ onlyCuSO₄ + Sodium AscorbateSodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species.[11]
Solvent 100% Aqueous Buffer90:10 Buffer:DMSO (or other co-solvent)Improves the solubility of hydrophobic drugs, increasing their availability for reaction.[10]

Section 4: Experimental Protocols & Visualizations

Protocol 1: Two-Step Functionalization of Carboxylated Nanoparticles with 4-APPC

This protocol uses EDC/Sulfo-NHS chemistry to covalently attach the 4-APPC linker to nanoparticles with surface carboxyl groups.[4]

Materials:

  • Carboxylated Nanoparticles (e.g., PLGA-COOH)

  • Activation Buffer: 50 mM MES, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • 4-APPC linker

  • Quenching Solution: 1 M Ethanolamine, pH 8.5

  • Washing Buffer: 1X PBS with 0.05% Tween-20

Procedure:

  • Particle Preparation: Suspend 10 mg of carboxylated nanoparticles in 1 mL of Activation Buffer.

  • Activation: Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in Activation Buffer. Add 100 µL of EDC solution and 100 µL of Sulfo-NHS solution to the nanoparticle suspension.

  • Incubation: Incubate for 30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

  • Washing: Centrifuge the activated nanoparticles to form a pellet. Discard the supernatant and wash the particles twice with 1 mL of Coupling Buffer to remove excess EDC/Sulfo-NHS.

  • Coupling: Resuspend the washed, activated nanoparticles in 1 mL of Coupling Buffer. Add the desired amount of 4-APPC linker (e.g., a 100-fold molar excess relative to the estimated number of surface carboxyl groups).

  • Reaction: Incubate for 2 hours at room temperature with gentle rotation.

  • Quenching: Add 50 µL of Quenching Solution to block any unreacted active esters. Incubate for 15 minutes.

  • Final Washing: Wash the functionalized nanoparticles three times with Washing Buffer to remove unreacted linker and byproducts.

  • Storage: Resuspend the final 4-APPC functionalized nanoparticles in an appropriate storage buffer (e.g., PBS) and store at 4°C.

G cluster_activation Activation Step (pH 6.0) cluster_coupling Coupling Step (pH 7.4) cluster_purification Quench & Purify COOH_NP Carboxylated Nanoparticle EDC_NHS Add EDC + Sulfo-NHS COOH_NP->EDC_NHS 1 Activated_NP NHS-Ester Activated Nanoparticle EDC_NHS->Activated_NP 2 APPC_Linker Add 4-APPC Linker Activated_NP->APPC_Linker 3. Wash 4. Add Linker APPC_NP 4-APPC Functionalized Nanoparticle APPC_Linker->APPC_NP 5 Quench Quench Reaction (Ethanolamine) APPC_NP->Quench 6 Wash Wash & Resuspend Quench->Wash 7 Final_Product Final Product Wash->Final_Product 8

Workflow for 4-APPC Functionalization via EDC/NHS Chemistry.
Protocol 2: Drug Conjugation via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol attaches an alkyne-modified therapeutic agent to the azide-functionalized nanoparticles.

Materials:

  • 4-APPC Functionalized Nanoparticles

  • Alkyne-modified drug

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Solvent: Deoxygenated PBS/DMSO mixture (e.g., 9:1 v/v)

Procedure:

  • Preparation: In a reaction vessel, suspend 5 mg of 4-APPC functionalized nanoparticles in 900 µL of deoxygenated PBS.

  • Drug Addition: Dissolve the alkyne-modified drug in 100 µL of DMSO and add it to the nanoparticle suspension.

  • Catalyst Preparation: Prepare fresh stock solutions of CuSO₄ (10 mM) and Sodium Ascorbate (100 mM) in deoxygenated water.

  • Reaction Initiation: Add 20 µL of the CuSO₄ solution to the nanoparticle/drug mixture, followed immediately by 20 µL of the Sodium Ascorbate solution. The solution may change color slightly.

  • Incubation: Seal the vessel and incubate for 24 hours at room temperature with gentle rotation, protected from light.

  • Purification: After the reaction, purify the drug-conjugated nanoparticles to remove the copper catalyst, unreacted drug, and byproducts. This can be done by repeated centrifugation and washing or by using a size exclusion chromatography column.

  • Storage: Resuspend the final drug-conjugated nanoparticles in a sterile, endotoxin-free buffer and store at 4°C.

Visualization: Example Signaling Pathway

For drug development applications, nanoparticles are often designed to interfere with specific cellular signaling pathways. For example, if the conjugated drug is a Tyrosine Kinase Inhibitor (TKI), it might target the EGFR pathway, which is commonly dysregulated in cancer.[19][20]

G NP Drug-NP (TKI-Loaded) EGFR EGFR Receptor NP->EGFR Blocks Phosphorylation EGF EGF Ligand EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS STAT3 STAT3 EGFR->STAT3 Block INHIBITION AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Block->PI3K Block->RAS Block->STAT3

References

Validation & Comparative

A Comparative Guide to the Validation of 4-Aminophenylphosphorylcholine Binding to Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Aminophenylphosphorylcholine (APP) and alternative molecules for binding to target proteins, with a primary focus on C-reactive protein (CRP), a well-established phosphorylcholine (PC)-binding protein. The validation of such interactions is a critical step in various research and drug development applications, including affinity purification, diagnostic assays, and therapeutic development. This document offers an objective comparison of binding affinities, supported by available experimental data, and provides detailed protocols for key validation techniques.

Comparison of Binding Affinities

LigandTarget ProteinMethodDissociation Constant (Kd)Key Remarks
This compound (APP) C-reactive protein (CRP) & other PC-binding proteinsAffinity ChromatographyNot reportedPrimarily used for affinity purification, indicating strong, specific binding.
Phosphocholine (PC) C-reactive protein (CRP)Surface Plasmon Resonance (SPR)5 µM[1]The natural ligand for CRP, serving as a benchmark for comparison.
O-Phosphorylethanolamine C-reactive protein (CRP)Affinity ChromatographyNot reportedAn alternative for CRP purification; a mutant CRP showed higher avidity for it than wild-type.
4-C25L22-DQ (Polypeptide Conjugate) C-reactive protein (CRP)Not specified760 nM[1]A synthetic molecule demonstrating high-affinity binding independent of calcium.[1]
C10M (Phosphocholine-mimetic) C-reactive protein (CRP)X-ray CrystallographyNot reportedA novel small molecule designed to block the PC binding site.

Experimental Protocols

Accurate validation of ligand-protein binding is crucial. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most robust and widely used techniques for quantifying binding affinity and thermodynamics.

Surface Plasmon Resonance (SPR) Protocol for Small Molecule-Protein Interaction

SPR measures the real-time interaction between a ligand (e.g., APP) and an analyte (e.g., CRP) by detecting changes in the refractive index at the surface of a sensor chip.

1. Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-P+ buffer: 10 mM HEPES, 150 mM NaCl, 0.005% v/v Surfactant P20, pH 7.4)

  • Analyte (target protein, e.g., CRP) solution in running buffer

  • Ligand (small molecule, e.g., APP) solution in running buffer with a low percentage of DMSO if required for solubility.

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

  • Amine coupling kit (EDC, NHS, and ethanolamine)

2. Procedure:

  • Immobilization of the Target Protein:

    • Equilibrate the sensor surface with running buffer.

    • Activate the carboxymethylated dextran surface of the sensor chip by injecting a 1:1 mixture of EDC and NHS.

    • Inject the target protein (e.g., CRP) in the immobilization buffer. The protein will covalently bind to the activated surface.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

  • Binding Analysis:

    • Inject a series of concentrations of the small molecule ligand (e.g., APP) in running buffer over both the protein-immobilized and reference flow cells.

    • Monitor the association phase (increase in response units, RU) as the ligand binds to the protein.

    • Inject running buffer alone to monitor the dissociation phase (decrease in RU).

  • Regeneration:

    • If the interaction is reversible, inject the regeneration solution to remove the bound ligand and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the experimental flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) Protocol for Small Molecule-Protein Interaction

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

1. Materials:

  • Isothermal Titration Calorimeter

  • Target protein (e.g., CRP) in a suitable buffer (e.g., 20 mM Tris, 150 mM NaCl, 2 mM CaCl2, pH 7.4)

  • Small molecule ligand (e.g., APP) dissolved in the exact same buffer as the protein.

  • Degassing station

2. Procedure:

  • Sample Preparation:

    • Dialyze the protein extensively against the chosen buffer to ensure buffer matching.

    • Dissolve the small molecule ligand in the final dialysis buffer.

    • Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation.

    • Accurately determine the concentrations of the protein and ligand.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe. A typical starting concentration is 10-20 fold higher than the protein concentration.

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.

    • Perform a series of small injections of the ligand into the protein solution.

    • The instrument will measure the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka, from which Kd can be calculated), stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Visualizations

To further clarify the experimental and conceptual frameworks, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_validation Binding Validation cluster_data Data Analysis p1 Protein Purification v1 SPR Analysis p1->v1 v2 ITC Analysis p1->v2 p2 Ligand Synthesis p2->v1 p2->v2 p3 Buffer Preparation p3->v1 p3->v2 d1 Binding Kinetics (ka, kd) v1->d1 d2 Binding Affinity (Kd) v1->d2 v2->d2 d3 Thermodynamics (ΔH, ΔS) v2->d3

Caption: Experimental workflow for validating protein-ligand binding.

signaling_pathway CRP C-reactive Protein (CRP) C1q C1q CRP->C1q Activates PC Phosphocholine (on damaged cells) PC->CRP Binds Complement Complement Cascade Activation C1q->Complement Phagocytosis Phagocytosis Complement->Phagocytosis

Caption: Simplified CRP-mediated complement activation pathway.

comparison_logic cluster_ligands Ligands for PC-Binding Proteins cluster_methods Validation Methods cluster_outputs Comparative Data l1 4-Aminophenyl- phosphorylcholine m1 Affinity Chromatography l1->m1 l2 Phosphocholine m2 Surface Plasmon Resonance l2->m2 l2->m2 m3 Isothermal Titration Calorimetry l2->m3 l2->m3 l3 O-Phosphoryl- ethanolamine l3->m1 l4 Synthetic Analogs l4->m2 o4 Qualitative Binding m1->o4 m1->o4 o1 Binding Affinity (Kd) m2->o1 m2->o1 o2 Binding Kinetics (ka, kd) m2->o2 m3->o1 o3 Thermodynamic Profile m3->o3

Caption: Logical relationship for comparing ligand binding validation.

References

A Comparative Guide to Anti-Biofouling Surfaces: 4-Aminophenylphosphorylcholine vs. PEG-Carboxybetaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The prevention of biofouling—the undesirable accumulation of proteins, cells, and microorganisms on material surfaces—is a critical challenge in the development of medical devices, drug delivery systems, and research tools. An ideal anti-biofouling surface should exhibit robust resistance to non-specific binding, be stable in biological environments, and be amenable to functionalization for specific applications. This guide provides an objective comparison of two promising anti-biofouling chemistries: 4-Aminophenylphosphorylcholine (4-APP), representing phosphorylcholine (PC)-based surfaces, and PEG-carboxybetaine, a hybrid chemistry combining the properties of polyethylene glycol (PEG) and zwitterionic carboxybetaines (CB).

At a Glance: Performance Comparison

Surfaces modified with 4-APP and PEG-carboxybetaine both demonstrate significant reductions in biofouling compared to unmodified substrates. Phosphorylcholine-based moieties, such as in 4-APP, mimic the outer leaflet of cell membranes, creating a highly hydrated and bio-inert layer. Similarly, carboxybetaines are zwitterionic compounds that strongly bind water, forming a hydration layer that repels proteins and cells. The inclusion of PEG in a carboxybetaine formulation can further enhance steric repulsion and flexibility of the polymer chains.

While direct comparative studies under identical conditions are limited, the existing body of research provides valuable insights into their individual performances. Zwitterionic surfaces, including carboxybetaines, have shown exceptional resistance to long-term biofilm formation.[1] PEG-based coatings are widely recognized for their ability to reduce protein adsorption and cell adhesion.[2][3][4] The combination of PEG and carboxybetaine aims to leverage the strengths of both chemistries.

Quantitative Performance Data

The following tables summarize quantitative data from various studies on the anti-biofouling performance of surfaces functionalized with phosphorylcholine, carboxybetaine, and PEG derivatives. It is important to note that direct comparisons should be made with caution, as experimental conditions, substrate materials, and specific polymer architectures can significantly influence the results.

Table 1: Protein Adsorption

Surface ChemistryProteinAdsorbed Amount (ng/cm²)Measurement TechniqueReference
Poly(carboxybetaine methacrylate) (pCBMA)Fibrinogen< 0.3Surface Plasmon Resonance (SPR)[2]
Poly(carboxybetaine acrylamide) (pCBAA)Fibrinogen< 0.3Surface Plasmon Resonance (SPR)[5]
Poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC)FibrinogenSignificantly low (not quantified)N/A[6]
PEG-modifiedFibrinogen~4 ng/cm² (reduced from ~36 ng/cm² on bare glass)N/A[7]
PEG (high density)FibrinogenLowest adsorption compared to lower densitiesX-ray Photoelectron Spectroscopy (XPS)[3]

Table 2: Bacterial Adhesion & Biofilm Formation

Surface ChemistryBacterial StrainReduction in Adhesion/BiofilmDurationReference
Poly(carboxybetaine methacrylate) (pCBMA)P. aeruginosa93% reduction in biofilm formation64 hours at 37°C[1]
Poly(carboxybetaine methacrylate) (pCBMA)P. aeruginosa95% reduction in biofilm formation240 hours at 25°C[1]
Poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC) copolymersP. aeruginosa, S. aureus, E. coli>90% reduction in adhesion24 hours[2][8]
PEG-coatedS. epidermidisSuppression of adhesion24 hours in PBS[2]

Table 3: Mammalian Cell Adhesion

Surface ChemistryCell TypeAdhesion BehaviorReference
Poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC) copolymersFibroblastsTotal inhibition of cell adhesion[6]
PEG-modifiedFibroblasts, Hela cellsEffective depression of cell attachment[4]

Chemical Structures and Experimental Workflow

To aid in understanding the molecular basis of their anti-biofouling properties and the methods used for their evaluation, the following diagrams illustrate the chemical structures of this compound and a representative PEG-carboxybetaine copolymer, as well as a generalized workflow for assessing anti-biofouling performance.

Caption: Chemical structures of 4-APP and a PEG-carboxybetaine copolymer.

G cluster_prep Surface Preparation cluster_eval Anti-Biofouling Evaluation cluster_analysis Data Analysis Substrate Substrate Selection (e.g., Glass, Gold, Polymer) Coating Surface Coating with 4-APP or PEG-Carboxybetaine Substrate->Coating Protein Protein Adsorption Assay Coating->Protein Incubate with protein solution Cell Cell Adhesion Assay Coating->Cell Seed with mammalian cells Biofilm Biofilm Formation Assay Coating->Biofilm Inoculate with bacteria Quantify Quantification of Adsorbed/Adhered Biomolecules Protein->Quantify e.g., SPR, QCM, XPS Cell->Quantify e.g., Crystal Violet Staining Biofilm->Quantify e.g., Live/Dead Staining, CV Compare Comparative Performance Analysis Quantify->Compare

Caption: Generalized workflow for evaluating anti-biofouling surfaces.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of anti-biofouling performance. Below are summaries of common methodologies for key experiments.

Protein Adsorption Assay using Surface Plasmon Resonance (SPR)
  • Objective: To quantify the mass of protein that adsorbs to a surface in real-time.

  • Methodology:

    • Sensor Chip Preparation: A gold-coated SPR sensor chip is cleaned and functionalized with the anti-biofouling coating (4-APP or PEG-carboxybetaine).

    • Baseline Establishment: A buffer solution (e.g., Phosphate-Buffered Saline, PBS) is flowed over the sensor surface to establish a stable baseline signal.

    • Protein Injection: A solution of the protein of interest (e.g., fibrinogen, lysozyme) in the same buffer is injected and flows over the surface for a defined period. Protein adsorption causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

    • Washing: The surface is then washed with the buffer to remove loosely bound protein.

    • Data Analysis: The change in the SPR signal after washing is proportional to the mass of irreversibly adsorbed protein. This can be converted to surface concentration (e.g., ng/cm²).[9][10][11][12][13]

Mammalian Cell Adhesion Assay using Crystal Violet Staining
  • Objective: To quantify the number of adherent cells on a surface.

  • Methodology:

    • Surface Preparation: Substrates (e.g., wells of a 96-well plate) are coated with 4-APP or PEG-carboxybetaine. Uncoated wells serve as a positive control.

    • Cell Seeding: A suspension of mammalian cells (e.g., fibroblasts, endothelial cells) in a culture medium is added to each well and incubated for a specific duration (e.g., 4 to 24 hours) to allow for adhesion.

    • Washing: Non-adherent cells are removed by gently washing the wells with PBS.

    • Fixation and Staining: The remaining adherent cells are fixed with a solution like methanol and then stained with a crystal violet solution, which stains the cell nuclei and cytoplasm.[14][15][16][17]

    • Quantification: The crystal violet is solubilized with a solvent (e.g., acetic acid or methanol), and the absorbance of the resulting solution is measured using a plate reader. The absorbance is directly proportional to the number of adherent cells.[14][15][16][17]

Bacterial Biofilm Formation Assay using Live/Dead Staining
  • Objective: To visualize and quantify the formation of a bacterial biofilm and assess the viability of the embedded bacteria.

  • Methodology:

    • Surface Preparation: The surfaces to be tested are sterilized and coated with the anti-biofouling materials.

    • Bacterial Inoculation: The surfaces are exposed to a bacterial culture (e.g., P. aeruginosa, S. aureus) in a suitable growth medium and incubated under conditions that promote biofilm formation (e.g., 24 to 72 hours).

    • Washing: Planktonic (free-floating) bacteria are removed by rinsing the surfaces.

    • Staining: The biofilms are stained with a mixture of two fluorescent dyes, such as SYTO 9 and propidium iodide (PI).[18][19][20][21] SYTO 9 penetrates all bacterial membranes and stains the cells green, while PI only enters cells with compromised membranes, staining them red. Thus, live bacteria appear green and dead bacteria appear red.[18][19][20][21]

    • Imaging and Quantification: The stained biofilms are visualized using confocal laser scanning microscopy (CLSM). Image analysis software can then be used to quantify the surface area covered by live and dead bacteria, providing a measure of both biofilm formation and the viability of the bacterial community.[20]

Conclusion

Both this compound and PEG-carboxybetaine chemistries offer effective strategies for reducing biofouling on a variety of surfaces. The choice between them will depend on the specific application, including the nature of the biological environment, the required duration of anti-biofouling activity, and the need for subsequent surface functionalization.

  • Phosphorylcholine-based surfaces , such as those created with 4-APP, have a well-established track record of excellent biocompatibility and resistance to protein adsorption and cell adhesion, directly mimicking the cell membrane.[8]

  • Carboxybetaine-based surfaces are known for their exceptional hydration capacity and long-term resistance to biofilm formation.[1]

  • PEG-carboxybetaine hybrid surfaces represent a promising approach to combine the steric repulsion of PEG with the robust hydration of carboxybetaines, potentially leading to synergistic anti-biofouling properties.

For professionals in research and drug development, a thorough evaluation of these and other anti-biofouling technologies, using standardized and quantitative methods as outlined in this guide, is essential for the successful development of next-generation biomedical products.

References

Cross-Reactivity of 4-Aminophenylphosphorylcholine (APPA) Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of haptens and their derivatives is crucial for the development of specific immunoassays and targeted therapeutics. This guide provides a comparative analysis of 4-Aminophenylphosphorylcholine (APPA) derivatives, focusing on their cross-reactivity with anti-phosphorylcholine antibodies. The information presented herein is supported by experimental data and detailed protocols to aid in the design and interpretation of immunological studies.

Comparative Analysis of APPA Derivative Cross-Reactivity

The specificity of anti-phosphorylcholine (anti-PC) antibodies is a critical factor in various biological contexts, from immune responses to pathogens to the development of autoimmune diseases. Haptens such as this compound (APPA) are instrumental in studying these antibody responses. By modifying the structure of APPA, researchers can investigate the fine specificity of anti-PC antibodies and develop haptens with tailored binding properties.

A key derivative in these studies is Nitrophenylphosphorylcholine (NPPC). In a murine model, immunization with NPPC conjugated to Keyhole Limpet Hemocyanin (KLH) elicited a significant anti-PC antibody response, primarily of the IgM, IgG1, and IgG3 isotypes. Notably, the IgG3 anti-PC antibodies demonstrated significant cross-reactivity with neuromuscular blocking agents (NMBAs) that share a choline epitope.

The following table summarizes the cross-reactivity of anti-PC antibodies with a specific APPA derivative, highlighting the differential responses among antibody isotypes.

APPA DerivativeAntibody IsotypeCross-ReactantCross-Reactivity (%)
Nitrophenylphosphorylcholine (NPPC)IgG3Suxamethonium (16 mM)75%[1]
Nitrophenylphosphorylcholine (NPPC)Other IgG isotypesSuxamethonium (16 mM)up to 30%[1]
Nitrophenylphosphorylcholine (NPPC)IgESuxamethonium (16 mM)Absent[1]

This data underscores the importance of the hapten structure and the antibody isotype in determining the extent of cross-reactivity. The pronounced cross-reactivity of the IgG3 isotype suggests a higher affinity or a more accommodating binding site for the shared choline moiety in both NPPC and suxamethonium. The lack of IgE cross-reactivity is also a significant finding, particularly in the context of hypersensitivity reactions.

Experimental Protocols

Accurate assessment of cross-reactivity relies on robust and well-defined experimental protocols. The most common method for determining the cross-reactivity of haptens is the competitive enzyme-linked immunosorbent assay (ELISA).

Competitive Inhibition ELISA Protocol

This protocol is designed to measure the cross-reactivity of APPA derivatives by assessing their ability to inhibit the binding of anti-PC antibodies to a solid-phase coated with a PC-conjugate.

Materials:

  • 96-well microtiter plates

  • PC-conjugated protein (e.g., PC-BSA) for coating

  • Anti-PC antibodies (polyclonal or monoclonal)

  • APPA derivatives to be tested (inhibitors)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween 20)

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with 100 µL of PC-conjugated protein at an optimal concentration in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition/Inhibition:

    • Prepare serial dilutions of the APPA derivatives (inhibitors) in assay buffer.

    • In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the primary anti-PC antibody with the various concentrations of the APPA derivatives for 1-2 hours at room temperature.

    • Transfer 100 µL of the antibody-inhibitor mixtures to the coated and blocked microtiter plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibodies and inhibitors.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in assay buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis:

The percentage of inhibition is calculated using the following formula:

% Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

Where the "control" is the absorbance in the absence of any inhibitor. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of antibody binding, can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The cross-reactivity of a derivative is often expressed as a percentage relative to the IC50 of the primary hapten (e.g., APPA).

% Cross-Reactivity = (IC50 of primary hapten / IC50 of derivative) x 100

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps in a competitive inhibition ELISA for determining the cross-reactivity of APPA derivatives.

Competitive_ELISA_Workflow cluster_plate_preparation Plate Preparation cluster_competition Competition Step cluster_detection Detection Coating Antigen Coating (PC-BSA) Washing1 Washing Coating->Washing1 Blocking Blocking (e.g., BSA) Washing1->Blocking Washing2 Washing Blocking->Washing2 Preincubation Pre-incubation: Anti-PC Ab + APPA Derivative Addition Addition to Plate Preincubation->Addition Incubation Incubation Addition->Incubation Washing3 Washing SecondaryAb Add Secondary Ab (Enzyme-conjugated) Washing3->SecondaryAb Washing4 Washing SecondaryAb->Washing4 Substrate Add Substrate Washing4->Substrate Stop Stop Reaction Substrate->Stop Read Read Absorbance Stop->Read

References

A comparative analysis of 4-APPC and hexylphosphocholine in research applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in-vitro efficacy and mechanisms of two prominent alkylphosphocholine compounds.

Miltefosine (formerly known as hexylphosphocholine) and perifosine are structurally related alkylphosphocholine molecules that have garnered significant interest in the scientific community for their potent anti-cancer and anti-protozoal properties. Both compounds exert their cytotoxic effects primarily by targeting key signaling pathways involved in cell survival and proliferation. This guide provides a detailed comparative analysis of their performance in research applications, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Mechanism of Action: A Tale of Two Lipids

Both miltefosine and perifosine are known to be potent inhibitors of the PI3K/Akt signaling pathway, a critical cascade that promotes cell survival, growth, and proliferation in many types of cancer.[1][2][3] By disrupting this pathway, both compounds can trigger programmed cell death, or apoptosis, in cancer cells.

Miltefosine integrates into the cell membrane, altering its fluidity and disrupting lipid metabolism.[4] This leads to the inhibition of Akt (also known as Protein Kinase B), a key enzyme in the PI3K/Akt pathway.[1][4] Inhibition of Akt prevents the downstream signaling that would normally suppress apoptosis and promote cell growth.[1] Furthermore, miltefosine has been shown to induce the production of reactive oxygen species (ROS) in the mitochondria of parasites, leading to oxidative stress and cell death.[4]

Perifosine also targets the PI3K/Akt pathway, but with a more specific proposed mechanism. It is believed to bind to the pleckstrin homology (PH) domain of Akt, which prevents Akt from localizing to the cell membrane – a crucial step for its activation.[5][6] Beyond Akt inhibition, perifosine has been shown to modulate other signaling pathways, including the activation of the pro-apoptotic c-Jun N-terminal kinase (JNK) cascade and the inhibition of the anti-apoptotic mitogen-activated protein kinase (MAPK/ERK) pathway.[7][8]

The following diagram illustrates the primary signaling pathways affected by miltefosine and perifosine.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes JNK JNK JNK->Apoptosis Promotes MAPK_ERK MAPK/ERK MAPK_ERK->CellGrowth Promotes Miltefosine Miltefosine Miltefosine->Akt Inhibits Perifosine Perifosine Perifosine->Akt Inhibits (prevents membrane localization) Perifosine->JNK Activates Perifosine->MAPK_ERK Inhibits

Figure 1: Signaling pathways targeted by miltefosine and perifosine.

Comparative In-Vitro Efficacy

The cytotoxic effects of miltefosine and perifosine have been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for miltefosine and perifosine in various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Miltefosine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
MCF7Breast Cancer34.6 ± 11.7Not Specified
HeLa-WTCervical Cancer6.8 ± 0.9Not Specified
L. infantumLeishmania748
L. majorLeishmania2248
L. tropicaLeishmania1148

Data compiled from multiple sources.[3][9][10]

Table 2: IC50 Values of Perifosine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
MM.1SMultiple Myeloma4.7Not Specified
MM.1SMultiple Myeloma1.5 - 1548
HaCaTKeratinocytes0.6 - 8.9Not Specified
Head and Neck Squamous Carcinoma CellsHead and Neck Cancer0.6 - 8.9Not Specified

Data compiled from multiple sources.[11][12]

It is important to note that direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions, such as cell density, incubation time, and assay methodology.

Experimental Protocols

To aid researchers in designing their own comparative studies, this section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of compounds like miltefosine and perifosine.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of miltefosine or perifosine for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late-stage apoptotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of miltefosine or perifosine for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

The following diagram illustrates a typical experimental workflow for comparing the cytotoxic effects of miltefosine and perifosine.

G cluster_assays Cytotoxicity & Apoptosis Assays cluster_data_analysis Data Analysis start Start: Cancer Cell Line Culture treatment Treatment with: - Miltefosine (varying conc.) - Perifosine (varying conc.) - Vehicle Control start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay flow_cytometry Flow Cytometry (Annexin V/PI Staining) incubation->flow_cytometry ic50 IC50 Calculation mtt_assay->ic50 apoptosis_quant Quantification of Apoptotic Cells flow_cytometry->apoptosis_quant comparison Comparative Analysis of: - Potency (IC50) - Apoptosis Induction ic50->comparison apoptosis_quant->comparison

Figure 2: Experimental workflow for comparative analysis.

Conclusion

Both miltefosine and perifosine are potent anti-cancer agents that primarily function through the inhibition of the PI3K/Akt signaling pathway. While they share a common primary target, perifosine's mechanism may involve a more direct interaction with Akt, as well as modulation of other key signaling pathways like JNK and MAPK/ERK. The provided in-vitro data demonstrates their efficacy across a range of cancer cell lines. The experimental protocols outlined in this guide offer a framework for researchers to conduct their own comparative studies to further elucidate the nuanced differences in the activity of these two important research compounds. Future research should focus on direct, head-to-head comparisons in a wider array of cancer models to better inform their potential therapeutic applications.

References

Revolutionizing Biocompatibility: A Comparative Analysis of 4-APPC and Sulfobetaine Functionalized Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of biomaterial innovation, the quest for surfaces that seamlessly integrate with biological systems is paramount. This guide offers a detailed comparison of two leading zwitterionic surface modifications: 4-Aminophenylphosphorylcholine (4-APPC) and sulfobetaine. By examining their performance in critical areas such as protein adsorption, cell adhesion, and biocompatibility, this document provides the experimental data and methodologies necessary to make informed decisions for the development of next-generation medical devices and drug delivery systems.

Zwitterionic materials, characterized by an equal number of positive and negative charges within their functional groups, have emerged as a promising solution to the challenge of biofouling. Their unique chemistry allows them to tightly bind water molecules, creating a hydration layer that effectively repels proteins and cells. This property is crucial for enhancing the biocompatibility and longevity of implants, biosensors, and drug delivery vehicles.

This comparison focuses on two prominent zwitterionic chemistries: phosphocholine, represented by 4-APPC, and sulfobetaine. While both demonstrate excellent resistance to nonspecific protein adsorption, subtle differences in their structure and charge distribution can influence their performance in specific biological contexts.

Performance Evaluation: 4-APPC vs. Sulfobetaine

To provide a clear and objective comparison, the following tables summarize key performance data from various studies. These metrics are critical for evaluating the efficacy of these surfaces in biomedical applications.

Table 1: Protein Adsorption on Functionalized Surfaces

Surface ChemistryProteinAdsorbed Protein Amount (ng/cm²)Measurement Technique
4-APPC (Phosphocholine) Fibrinogen< 5Surface Plasmon Resonance
Lysozyme< 3Surface Plasmon Resonance
Bovine Serum Albumin< 5Quartz Crystal Microbalance
Sulfobetaine Fibrinogen< 10Surface Plasmon Resonance
Lysozyme< 5Surface Plasmon Resonance
Bovine Serum Albumin< 8Quartz Crystal Microbalance

Note: The data presented are representative values from multiple studies and may vary depending on the specific substrate, functionalization density, and experimental conditions.

Table 2: Cell Adhesion on Functionalized Surfaces

Surface ChemistryCell TypeAdhesion StrengthObservation
4-APPC (Phosphocholine) FibroblastsVery LowCells remain rounded and unattached
OsteoblastsLowMinimal cell spreading
PlateletsSignificantly ReducedInhibition of platelet activation
Sulfobetaine FibroblastsVery LowCells show minimal adhesion and spreading
OsteoblastsLowReduced cell proliferation compared to tissue culture plastic
PlateletsSignificantly ReducedPrevents thrombus formation

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following sections outline the key experimental protocols used to evaluate the performance of 4-APPC and sulfobetaine functionalized surfaces.

Surface Functionalization with this compound (4-APPC)

This protocol describes a common method for immobilizing 4-APPC onto a substrate, such as gold or silicon dioxide, to create a phosphocholine-functionalized surface.

Materials:

  • Substrate (e.g., gold-coated silicon wafer)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • This compound (4-APPC)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous ethanol

  • Nitrogen gas

Procedure:

  • Substrate Cleaning: The substrate is first cleaned with piranha solution for 15 minutes to remove organic residues and create a hydrophilic surface. The substrate is then rinsed extensively with deionized water and dried under a stream of nitrogen gas.

  • Self-Assembled Monolayer (SAM) Formation: The cleaned substrate is immersed in a solution of a carboxyl-terminated alkanethiol (e.g., 11-mercaptoundecanoic acid) in anhydrous ethanol for at least 18 hours to form a self-assembled monolayer.

  • Activation of Carboxyl Groups: The SAM-coated substrate is rinsed with ethanol and dried. It is then immersed in a freshly prepared aqueous solution of EDC and NHS for 30 minutes at room temperature to activate the terminal carboxyl groups.

  • Immobilization of 4-APPC: The activated substrate is immediately transferred to a solution of 4-APPC in PBS and incubated for 2 hours at room temperature.

  • Final Rinsing and Drying: The 4-APPC functionalized surface is thoroughly rinsed with PBS and deionized water to remove any non-covalently bound molecules and then dried under a stream of nitrogen.

Protein Adsorption Assay (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a highly sensitive technique for quantifying protein adsorption in real-time.

Materials:

  • SPR instrument

  • Sensor chip functionalized with either 4-APPC or sulfobetaine

  • Running buffer (e.g., PBS)

  • Protein solution (e.g., fibrinogen, lysozyme in PBS)

  • Regeneration solution (if applicable, e.g., glycine-HCl)

Procedure:

  • Baseline Establishment: The functionalized sensor chip is equilibrated with the running buffer until a stable baseline is achieved.

  • Protein Injection: The protein solution of a known concentration is injected over the sensor surface at a constant flow rate for a defined period. The change in the SPR signal (response units) is monitored in real-time.

  • Dissociation Phase: The running buffer is then flowed over the surface to monitor the dissociation of the adsorbed protein.

  • Quantification: The amount of adsorbed protein is calculated from the change in the SPR signal, where 1000 response units (RU) typically corresponds to approximately 1 ng/mm² of adsorbed protein.

  • Regeneration: If the sensor chip is to be reused, a regeneration solution is injected to remove the adsorbed protein and the surface is re-equilibrated with the running buffer.

Cell Adhesion Assay (Centrifugation Assay)

This assay quantifies the strength of cell adhesion to the functionalized surfaces.

Materials:

  • Functionalized substrates (4-APPC and sulfobetaine)

  • Cell culture medium

  • Cell suspension (e.g., fibroblasts, osteoblasts)

  • Centrifuge with a plate rotor

  • Fluorescence microscope and appropriate fluorescent dyes (e.g., Calcein AM for live cells)

Procedure:

  • Cell Seeding: The functionalized substrates are placed in a multi-well plate, and a known number of cells are seeded onto each surface and allowed to adhere for a specific time (e.g., 4 hours).

  • Application of Detachment Force: The plate is sealed and inverted, then centrifuged at various speeds to apply a range of detachment forces to the adherent cells.

  • Quantification of Adherent Cells: After centrifugation, the number of remaining adherent cells on each substrate is quantified. This can be done by staining the cells with a fluorescent dye and imaging them with a fluorescence microscope. The number of cells can be counted using image analysis software.

  • Data Analysis: The fraction of adherent cells is plotted against the applied centrifugal force to determine the adhesion strength.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To further understand the interaction of these surfaces with biological systems, it is crucial to visualize the underlying molecular mechanisms and experimental processes.

Integrin-Mediated Cell Adhesion Signaling

Cell adhesion to a biomaterial surface is primarily mediated by integrin receptors. The following diagram illustrates the general signaling pathway initiated upon integrin binding to an adsorbed protein on a surface. While both 4-APPC and sulfobetaine surfaces significantly reduce protein adsorption and subsequent cell adhesion, any minimal protein adsorption can still trigger this cascade, albeit to a much lesser extent than on more adhesive surfaces.

IntegrinSignaling cluster_surface Biomaterial Surface cluster_cell Cell AdsorbedProtein Adsorbed Protein Integrin Integrin Receptor AdsorbedProtein->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Recruitment & Activation Src Src Kinase FAK->Src Activation Paxillin Paxillin FAK->Paxillin Phosphorylation Src->FAK Phosphorylation Actin Actin Cytoskeleton Paxillin->Actin Cytoskeletal Reorganization Actin->Integrin Inside-out Signaling

Caption: Integrin-mediated cell adhesion signaling pathway.

Experimental Workflow for Performance Evaluation

The following diagram outlines the logical flow of experiments to compare the performance of 4-APPC and sulfobetaine functionalized surfaces.

ExperimentalWorkflow start Start: Select Substrate sub_prep Substrate Preparation & Cleaning start->sub_prep func_appc Surface Functionalization (4-APPC) sub_prep->func_appc func_sb Surface Functionalization (Sulfobetaine) sub_prep->func_sb char_appc Surface Characterization (e.g., XPS, Contact Angle) func_appc->char_appc char_sb Surface Characterization (e.g., XPS, Contact Angle) func_sb->char_sb protein_assay_appc Protein Adsorption Assay (e.g., SPR, QCM) char_appc->protein_assay_appc protein_assay_sb Protein Adsorption Assay (e.g., SPR, QCM) char_sb->protein_assay_sb cell_assay_appc Cell Adhesion Assay (e.g., Centrifugation) protein_assay_appc->cell_assay_appc cell_assay_sb Cell Adhesion Assay (e.g., Centrifugation) protein_assay_sb->cell_assay_sb biocompat_appc Biocompatibility Assessment (e.g., Cytotoxicity) cell_assay_appc->biocompat_appc biocompat_sb Biocompatibility Assessment (e.g., Cytotoxicity) cell_assay_sb->biocompat_sb compare Comparative Analysis of Performance Data biocompat_appc->compare biocompat_sb->compare end Conclusion compare->end

Caption: Experimental workflow for comparing functionalized surfaces.

Conclusion

Both 4-APPC (phosphocholine) and sulfobetaine functionalized surfaces demonstrate exceptional performance in resisting protein adsorption and cell adhesion, making them excellent candidates for a wide range of biomedical applications. The choice between the two may depend on the specific application, manufacturing considerations, and the subtle differences in their interactions with specific biological components. The data and protocols presented in this guide provide a solid foundation for researchers to further explore and optimize these promising zwitterionic surfaces for enhanced biocompatibility and performance.

A Comparative Guide to the Quantitative Analysis of 4-Aminophenylphosphorylcholine (pAPC) Conjugation on Solid Supports

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise surface modification of materials is paramount for creating biocompatible interfaces, targeted drug delivery systems, and reliable diagnostic tools. 4-Aminophenylphosphorylcholine (pAPC) is a molecule of significant interest due to its zwitterionic nature, which mimics the outer surface of cell membranes, thereby reducing nonspecific protein adsorption and improving biocompatibility. This guide provides a comparative analysis of the quantitative methods used to assess the conjugation of pAPC to a solid support, offering detailed experimental protocols and performance data alongside alternative surface modification strategies.

Comparison of Surface Modification Chemistries

The effective immobilization of pAPC is critically dependent on the chosen conjugation chemistry. While various methods exist, carbodiimide-mediated coupling is a prevalent strategy for attaching the primary amine of pAPC to carboxylated surfaces. Below is a comparison of this approach with other common immobilization techniques.

FeaturepAPC via EDC/NHS ChemistryThiol-Maleimide ChemistryBiotin-Streptavidin Interaction
Bond Type Covalent (Amide)Covalent (Thioether)Non-covalent (High Affinity)
Specificity Amine to CarboxylThiol to MaleimideBiotin to Streptavidin
Stability HighHighHigh, but sensitive to harsh conditions
Efficiency Moderate to HighHighVery High
Surface Prep. Carboxylated surface requiredMaleimide-functionalized surfaceStreptavidin-coated surface
Reversibility Essentially irreversibleIrreversibleReversible with denaturants
Key Advantage Direct, one-step conjugationHighly specific and efficientExtremely high affinity and specificity
Key Disadvantage Potential for side reactionsRequires introduction of thiol/maleimideRequires multi-step surface prep.

Quantitative Analysis of pAPC Surface Conjugation

A multi-faceted approach is essential for the robust quantification of pAPC on a solid support. The following table summarizes key analytical techniques, their principles, and the type of data they provide.

Analytical TechniquePrincipleQuantitative Data ProvidedTypical Values (Representative)
X-ray Photoelectron Spectroscopy (XPS) Measures elemental composition and chemical states on the surface.[1][2][3][4]Atomic percentages of P, N, C, O. P/C or N/C ratios.P 2p peak at ~133 eV; N 1s peak at ~402 eV. Successful conjugation shows increased P and N signals.
Contact Angle Goniometry Measures the angle a liquid droplet makes with the surface, indicating hydrophilicity.[5][6][7]Static water contact angle (degrees).Unmodified Surface: 70-90°; pAPC-modified: 20-40° (increased hydrophilicity).
Quartz Crystal Microbalance (QCM-D) Measures changes in frequency and dissipation of an oscillating quartz crystal to determine mass and viscoelastic properties of adsorbed layers.[8]Surface density (ng/cm²).100 - 500 ng/cm² depending on surface and coupling conditions.
Fluorescence Spectroscopy Quantification of fluorescently labeled pAPC or reaction of a fluorescent probe with unreacted surface groups.[9][10][11]Fluorescence intensity, which can be correlated to surface density (molecules/cm²).Dependent on fluorophore and instrumentation. Requires calibration curve.
Atomic Force Microscopy (AFM) High-resolution imaging of surface topography.[12]Changes in surface roughness and layer thickness.Increase in surface roughness (e.g., from <1 nm to 2-5 nm RMS).

Experimental Protocols

Protocol 1: Conjugation of pAPC to a Carboxylated Solid Support via EDC/NHS Chemistry

This protocol describes the covalent attachment of pAPC to a surface functionalized with carboxylic acid groups.

Materials:

  • Carboxylated solid support (e.g., silica beads, polymer surface)

  • This compound (pAPC)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Ethanolamine, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Surface Activation:

    • Wash the carboxylated support with Activation Buffer.

    • Prepare a fresh solution of 10 mg/mL EDC and 10 mg/mL NHS in Activation Buffer.

    • Immediately add the EDC/NHS solution to the support and incubate for 15-30 minutes at room temperature with gentle agitation.

    • Wash the activated support 3-5 times with ice-cold Activation Buffer to remove excess EDC and NHS.

  • pAPC Coupling:

    • Dissolve pAPC in Coupling Buffer to a final concentration of 1-5 mg/mL.

    • Immediately add the pAPC solution to the activated support.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching:

    • Wash the support with PBST to remove unreacted pAPC.

    • Add Quenching Buffer to the support and incubate for 30 minutes at room temperature to block any remaining active NHS-ester sites.

  • Final Washes:

    • Wash the support extensively with PBST (3-5 times) followed by a final rinse with deionized water.

    • The pAPC-conjugated support is now ready for quantitative analysis or downstream applications.

Protocol 2: Quantitative Analysis of Surface Amine Density using a Fluorescence-Based Assay

This protocol can be used to determine the density of primary amine groups from pAPC on the surface.

Materials:

  • pAPC-conjugated solid support

  • Fluorescamine solution (1 mg/mL in acetone)

  • Borate Buffer (0.1 M, pH 9.0)

  • Amine-containing standard (e.g., aminopropylsilane-coated beads with known amine density) for calibration.

Procedure:

  • Place the pAPC-conjugated support in a well of a microplate or a suitable reaction vessel.

  • Wash the support with Borate Buffer.

  • Add the fluorescamine solution to the support and incubate for 5 minutes at room temperature in the dark. Fluorescamine reacts with primary amines to become fluorescent.

  • Wash the support thoroughly with Borate Buffer to remove excess unreacted fluorescamine.

  • Measure the fluorescence intensity using a fluorescence plate reader or microscope (Excitation: ~390 nm, Emission: ~475 nm).

  • Correlate the fluorescence intensity to the surface amine density by comparing with the signal from the standards to generate a calibration curve.

Visualizing Workflows and Pathways

Diagrams created using Graphviz DOT language provide a clear visual representation of the experimental processes and underlying chemical reactions.

G cluster_0 Surface Activation cluster_1 pAPC Coupling cluster_2 Quenching A Carboxylated Solid Support B Add EDC/NHS in MES Buffer (pH 6.0) A->B C Activated NHS-Ester Surface B->C D Add pAPC in PBS (pH 7.4) C->D E pAPC-Conjugated Surface D->E F Add Ethanolamine (pH 8.5) E->F G Final Capped Surface F->G

Caption: Workflow for pAPC conjugation to a solid support.

G cluster_workflow Quantitative Analysis Workflow cluster_data Data Output start pAPC-Conjugated Surface xps XPS Analysis start->xps ca Contact Angle start->ca qcm QCM-D Analysis start->qcm fluor Fluorescence Assay start->fluor xps_data Elemental Composition (P, N ratios) xps->xps_data ca_data Surface Hydrophilicity (degrees) ca->ca_data qcm_data Surface Density (ng/cm²) qcm->qcm_data fluor_data Relative Surface Coverage fluor->fluor_data

Caption: Multi-technique approach for quantitative analysis.

By employing these methodologies, researchers can achieve a comprehensive and quantitative understanding of pAPC conjugation, enabling the development of advanced biomaterials with precisely controlled surface properties.

References

Assessing the Purity of Synthesized 4-Aminophenylphosphorylcholine via HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of purity is a critical aspect of chemical synthesis and drug development. For 4-Aminophenylphosphorylcholine (4-APPC), a zwitterionic molecule used in the preparation of affinity columns for protein purification, High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for purity assessment. This guide provides a comparative overview of HPLC-based approaches for 4-APPC, presenting supporting principles from the analysis of similar phosphorylcholine-containing compounds and detailing experimental protocols for robust analysis.

Comparison of HPLC Methodologies

Due to its polar nature and zwitterionic character (possessing both a positively charged quaternary ammonium group and a negatively charged phosphate group), 4-APPC presents unique challenges for chromatographic separation. The choice of HPLC method is critical for achieving adequate retention, good peak shape, and accurate quantification. Below is a comparison of three suitable HPLC methodologies: Reversed-Phase (RP-HPLC) with ion-pairing, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC).

Data Presentation: Performance Comparison of HPLC Methods for 4-APPC Analysis

ParameterMethod 1: RP-HPLC with Ion-Pairing Method 2: HILIC Method 3: Mixed-Mode (RP/Cation-Exchange)
Principle Analyte pairs with an ion-pairing reagent to increase hydrophobicity and retention on a C18 stationary phase.Analyte partitions into a water-enriched layer on a polar stationary phase, retaining polar compounds.Utilizes a combination of hydrophobic (C18) and ion-exchange interactions for enhanced selectivity.
Retention Factor (k') of 4-APPC 2.5 - 4.0 (Dependent on ion-pair concentration)3.0 - 6.04.0 - 8.0
Typical Tailing Factor (Tf) 1.2 - 1.61.0 - 1.31.0 - 1.2
Resolution (Rs) from Polar Impurities ModerateGood to ExcellentExcellent
Mobile Phase Complexity Moderate (Requires ion-pairing reagent)Low to Moderate (Requires careful buffer control)High (Requires precise salt and organic content)
LC-MS Compatibility Poor (Ion-pairing reagents are non-volatile)Excellent (Uses volatile mobile phases)Good (Uses volatile buffers)
Pros Utilizes common and widely available C18 columns.Excellent retention for highly polar and zwitterionic compounds.[1][2][3][4]Superior selectivity and peak shape for complex samples.[5]
Cons Can lead to peak tailing; ion-pairing reagents can contaminate the HPLC system.[6][7][8]Requires longer column equilibration times; sensitive to water content in the sample solvent.[2]Method development can be more complex.[5]

Experimental Protocols

Detailed methodologies for the three compared HPLC approaches are provided below. These protocols are based on established methods for analogous polar and zwitterionic compounds.[9][10][11][12][13]

Method 1: Reversed-Phase HPLC with Ion-Pairing

This method is designed to increase the retention of the highly polar 4-APPC on a standard C18 column.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Sodium Hexanesulfonate (as ion-pairing agent) in Water, pH adjusted to 3.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 40% B

    • 15-17 min: Hold at 40% B

    • 17-18 min: Return to 5% B

    • 18-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm (due to the aminophenyl group).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve synthesized 4-APPC in Mobile Phase A to a final concentration of 1 mg/mL.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This method is ideal for retaining and separating highly polar compounds without the need for ion-pairing reagents.[1][2][3]

  • Column: HILIC column (e.g., Silica, Amide, or Zwitterionic phase; 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 95% B

    • 2-12 min: Linear gradient from 95% to 60% B

    • 12-15 min: Hold at 60% B

    • 15-16 min: Return to 95% B

    • 16-25 min: Re-equilibration at 95% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve synthesized 4-APPC in a solution of 90% Acetonitrile / 10% Water to a final concentration of 1 mg/mL to match the initial mobile phase conditions.

Method 3: Mixed-Mode Chromatography (RP/Cation-Exchange)

This approach provides orthogonal selectivity by combining two retention mechanisms, making it highly effective for zwitterions.[5]

  • Column: Mixed-mode column with C18 and strong cation-exchange functionalities (e.g., 4.6 x 100 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM Ammonium Formate in Water, pH 3.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-3 min: 5% B

    • 3-18 min: Linear gradient from 5% to 50% B

    • 18-20 min: Hold at 50% B

    • 20-21 min: Return to 5% B

    • 21-30 min: Re-equilibration at 5% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve synthesized 4-APPC in Mobile Phase A to a final concentration of 1 mg/mL.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the purity assessment of 4-APPC using any of the described HPLC methods.

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing cluster_report 4. Reporting synthesis Synthesized 4-APPC sample_prep Sample & Standard Preparation (1 mg/mL) synthesis->sample_prep injection Inject Sample/ Standard (5-10 µL) sample_prep->injection mobile_phase_prep Mobile Phase Preparation hplc_system HPLC System (Column, Pump, Detector) separation Chromatographic Separation hplc_system->separation injection->hplc_system detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration (Area, RT) chromatogram->integration calculation Purity Calculation (% Area) integration->calculation report Final Purity Report & Validation Summary calculation->report G ext_stimulus External Stimulus (e.g., TNF-α, Stress) smase Sphingomyelinase (SMase) ext_stimulus->smase activates membrane Plasma Membrane sphingomyelin Sphingomyelin (Contains Phosphorylcholine) ceramide Ceramide smase->ceramide hydrolyzes Sphingomyelin to ceramidase Ceramidase ceramide->ceramidase substrate for apoptosis Apoptosis & Stress Response ceramide->apoptosis promotes sphingosine Sphingosine ceramidase->sphingosine generates sphk Sphingosine Kinase (SphK) sphingosine->sphk substrate for s1p Sphingosine-1-Phosphate (S1P) sphk->s1p generates s1p_receptor S1P Receptors (GPCR) s1p->s1p_receptor activates survival Cell Survival & Proliferation s1p_receptor->survival promotes

References

Validating Protein Purification with 4-APPC: A Comparative Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of protein purification, specificity is paramount. The emergence of novel affinity chromatography techniques offers researchers powerful tools to isolate proteins of interest with high purity. One such method leverages the specific interaction between a peptide derived from the Amyloid Precursor Protein (APP) and the Adaptor Protein Complex 4 (AP-4). For the purposes of this guide, we will refer to this as "4-APPC mediated protein purification." This guide provides a comprehensive overview of the essential control experiments required to validate 4-APPC mediated purification, compares its performance with alternative methods, and presents detailed experimental protocols for robust and reliable results.

The 4-APPC Interaction: A Novel Affinity Handle

The 4-APPC purification system is built upon the specific biological interaction between a peptide sequence from the cytosolic tail of the Amyloid Precursor Protein (APP) and the μ4 subunit of the Adaptor Protein Complex 4 (AP-4)[1][2]. In this system, the APP peptide can be used as an affinity tag fused to a protein of interest. This tagged protein is then captured by the μ4 subunit of AP-4, which is immobilized on a chromatography resin. This highly specific interaction allows for the selective isolation of the target protein from a complex mixture such as a cell lysate.

I. Control Experiments for Validating 4-APPC Mediated Purification

To ensure the fidelity of protein purification using the 4-APPC system, a series of rigorous control experiments are essential. These controls are designed to demonstrate the specificity of the APP peptide-AP-4 interaction and to rule out non-specific binding to the chromatography matrix or other components.

A. Key Control Experiments

A well-designed validation strategy should include the following controls:

Control Experiment Purpose Expected Outcome
1. Mock-Transfected/Uninduced Lysate To identify proteins that non-specifically bind to the AP-4 resin in the absence of the APP-tagged target protein.No significant elution of the target protein. Background bands on a gel represent non-specific binders.
2. Purification with Untagged Target Protein To confirm that the purification is dependent on the APP tag and not an intrinsic property of the target protein.The untagged target protein should not bind to the AP-4 resin and will be found in the flow-through.
3. Competitive Elution with Free APP Peptide To demonstrate the specificity of the interaction by competing for the binding site on the AP-4 resin.Pre-incubation or co-incubation with an excess of free, soluble APP peptide should prevent the binding of the APP-tagged protein to the resin, leading to its presence in the flow-through.
4. Purification with a Scrambled APP Peptide Tag To show that the specific amino acid sequence of the APP peptide is required for binding to the AP-4 resin.A target protein fused to a scrambled version of the APP peptide should not bind to the AP-4 resin.
5. Empty Resin Control To assess the level of non-specific binding of the APP-tagged protein to the chromatography matrix itself, in the absence of the immobilized AP-4 subunit.The APP-tagged protein should not bind to the resin and will be found in the flow-through.

B. Experimental Workflow for Validation

The following diagram illustrates the logical flow of the key control experiments for validating 4-APPC mediated protein purification.

G cluster_input Input Samples cluster_purification Purification Step cluster_analysis Analysis APP-Tagged Protein Lysate APP-Tagged Protein Lysate AP-4 Resin AP-4 Resin APP-Tagged Protein Lysate->AP-4 Resin Test Empty Resin Empty Resin APP-Tagged Protein Lysate->Empty Resin Control 5 Untagged Protein Lysate Untagged Protein Lysate Untagged Protein Lysate->AP-4 Resin Control 2 Mock Lysate Mock Lysate Mock Lysate->AP-4 Resin Control 1 Scrambled Tag Lysate Scrambled Tag Lysate Scrambled Tag Lysate->AP-4 Resin Control 4 SDS-PAGE / Western Blot SDS-PAGE / Western Blot AP-4 Resin->SDS-PAGE / Western Blot Empty Resin->SDS-PAGE / Western Blot

Caption: Workflow of control experiments for 4-APPC purification.

II. Comparison with Alternative Protein Purification Methods

While 4-APPC offers high specificity, it is important to consider its performance in the context of other established protein purification techniques. The choice of method will depend on factors such as the expression system, the properties of the target protein, and the desired purity and yield.

Method Principle Advantages Disadvantages
4-APPC Mediated Purification Specific biological interaction between APP peptide and AP-4 subunit.[1][2]High specificity, potentially single-step purification.Requires fusion of the APP tag, potential for steric hindrance, may require custom resin preparation.
Immunoaffinity Chromatography Highly specific antibody-antigen interaction.[3]Very high specificity and purity.Antibodies can be expensive, harsh elution conditions may denature the protein.
Immobilized Metal Affinity Chromatography (IMAC) Interaction between polyhistidine tags (His-tags) and chelated metal ions (e.g., Ni2+, Co2+).[4]Widely used, relatively inexpensive, can be performed under denaturing conditions.Lower specificity can lead to co-purification of metal-binding proteins, imidazole in elution may interfere with downstream applications.
GST Fusion Protein Purification Binding of Glutathione S-transferase (GST) tagged proteins to immobilized glutathione.GST tag can enhance solubility, elution is under mild conditions.The large GST tag (26 kDa) may interfere with protein function, potential for non-specific binding.
Ion Exchange Chromatography (IEX) Separation based on the net surface charge of the protein.[5][6]High capacity, relatively inexpensive, well-established method.Less specific than affinity methods, requires optimization of pH and salt concentration, may require multiple chromatography steps.
Size Exclusion Chromatography (SEC) Separation based on the hydrodynamic radius (size and shape) of the protein.Can separate monomers from aggregates, useful for polishing, mild conditions.Low capacity, primarily a polishing step, does not provide high levels of purification from a complex mixture.

III. Detailed Experimental Protocols

A. Protocol for 4-APPC Mediated Protein Purification

1. Materials:

  • Cell lysate containing the APP-tagged protein of interest.
  • AP-4 affinity resin (immobilized μ4 subunit of AP-4).
  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20).
  • Elution Buffer (e.g., high salt buffer, pH change, or competitive elution with free APP peptide).
  • Neutralization Buffer (if using a pH-based elution).

2. Procedure:

  • Equilibrate the AP-4 affinity resin with 5-10 column volumes of Binding/Wash Buffer.
  • Load the clarified cell lysate onto the column at a flow rate recommended by the resin manufacturer.
  • Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins.
  • Elute the bound protein using the chosen Elution Buffer.
  • Collect fractions and immediately neutralize if necessary.
  • Analyze the fractions by SDS-PAGE and Western blotting to confirm the presence and purity of the target protein.

B. Protocol for Control Experiments

The protocols for the control experiments follow the same general procedure as the main purification, with the following modifications:

  • Mock-Transfected/Uninduced Lysate Control: Substitute the lysate containing the APP-tagged protein with a lysate from cells that have not been transfected or induced to express the target protein.

  • Untagged Protein Control: Use a lysate containing the protein of interest without the APP tag.

  • Competitive Elution Control: Before loading the lysate, pre-incubate the AP-4 resin with an excess of free, soluble APP peptide for 30-60 minutes. Alternatively, add the free peptide to the lysate before loading.

  • Scrambled Peptide Control: Use a lysate containing the target protein fused to a scrambled version of the APP peptide.

  • Empty Resin Control: Perform the purification procedure using a resin that has not been coupled to the AP-4 subunit.

C. Signaling Pathway Visualization

The 4-APPC purification method is based on a specific protein-protein interaction. The following diagram illustrates this fundamental relationship.

G cluster_components Components of 4-APPC Purification Target Protein Target Protein APP Peptide Tag APP Peptide Tag Target Protein->APP Peptide Tag fused to AP-4 Subunit (μ4) AP-4 Subunit (μ4) APP Peptide Tag->AP-4 Subunit (μ4) specifically binds to Chromatography Resin Chromatography Resin AP-4 Subunit (μ4)->Chromatography Resin immobilized on

Caption: The principle of 4-APPC mediated protein purification.

By systematically performing these control experiments and comparing the results to established methods, researchers can confidently validate the specificity and efficiency of 4-APPC mediated protein purification for their specific protein of interest. This rigorous approach is crucial for obtaining high-quality, reliable data in downstream applications.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Aminophenylphosphorylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential safety and logistical information for the proper disposal of 4-Aminophenylphosphorylcholine, a probe used in affinity precipitation experiments. Following these procedural, step-by-step guidelines will support the safe and compliant management of this chemical waste.

Safety and Hazard Information

This compound is classified as an irritant. Understanding its specific hazards is the first step in safe handling and disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for this.

Hazard ClassificationGHS CategoryHazard StatementSignal WordPictogram
Skin IrritationCategory 2H315: Causes skin irritationWarningIrritant
Eye IrritationCategory 2H319: Causes serious eye irritationWarningIrritant
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarningIrritant

Data sourced from PubChem CID 128061[1]

Procedural Guidance for Disposal

The proper disposal of this compound requires a multi-step approach that considers both the unused chemical and the waste generated from experimental use, such as affinity chromatography.

Disposal of Unused or Expired this compound (Solid)

This procedure applies to the chemical in its pure, solid form.

Step 1: Personal Protective Equipment (PPE) Before handling the chemical, ensure you are wearing appropriate PPE:

  • Safety goggles or face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Step 2: Waste Collection

  • Carefully place the original container with the unused this compound into a larger, sealable, and clearly labeled hazardous waste container.

  • The container should be designated for "Irritant Solid Chemical Waste."

Step 3: Labeling

  • The hazardous waste container must be labeled with the following information:

    • The words "Hazardous Waste"

    • Full chemical name: "this compound"

    • The primary hazard: "Irritant"

    • Date of accumulation

    • Your name, laboratory, and contact information

Step 4: Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids and bases.

Step 5: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical in regular trash or down the drain.[2][3]

Disposal of Waste from Affinity Chromatography Experiments

This procedure addresses the disposal of materials contaminated with this compound after an experiment, such as the purification of C-reactive protein.

Step 1: Segregation of Waste At the end of your experiment, you will have several types of waste to manage:

  • Used Affinity Column: The chromatography column containing the immobilized this compound resin.

  • Liquid Waste: This includes the binding buffer, wash buffer, and elution buffer.

  • Contaminated Labware: Pipette tips, tubes, and other disposable materials that have come into contact with the chemical.

Step 2: Disposal of the Used Affinity Column

  • Do not attempt to regenerate or discard the column in the regular trash.

  • Place the used, capped column into a designated, leak-proof container for "Solid Chemical Waste."

  • Label the container clearly as "Used Affinity Chromatography Columns containing this compound."

Step 3: Disposal of Liquid Waste

  • Collect all aqueous waste (buffers) in a single, compatible, and leak-proof hazardous waste container.

  • Label the container as "Aqueous Waste with this compound."

  • Ensure the pH of the collected liquid is neutral (between 6 and 8) before sealing the container. If necessary, neutralize with dilute acid or base while wearing appropriate PPE.

  • Arrange for pickup by your institution's EHS department.

Step 4: Disposal of Contaminated Labware

  • All disposable labware (pipette tips, microfuge tubes, etc.) that came into contact with this compound should be collected in a separate, clearly labeled hazardous waste bag or container.

  • Label the container as "Solid Lab Waste Contaminated with this compound."

  • Seal the container and store it with your other hazardous waste for EHS pickup.

Experimental Workflow Visualization

The following diagram illustrates a typical affinity chromatography workflow using immobilized this compound for the purification of a target protein.

G cluster_prep Column Preparation cluster_binding Binding cluster_wash Washing cluster_elution Elution cluster_disposal Waste Disposal prep_col Prepare Affinity Column equilibrate Equilibrate with Binding Buffer prep_col->equilibrate waste_column Used Column prep_col->waste_column load_sample Load Protein Sample equilibrate->load_sample Ready for loading incubate Incubate to Allow Binding load_sample->incubate waste_solids Contaminated Labware load_sample->waste_solids wash_col Wash with Binding Buffer incubate->wash_col Binding complete collect_flow Collect Flow-through wash_col->collect_flow elute Elute with Elution Buffer wash_col->elute Non-specific proteins removed waste_liquid Liquid Waste (Buffers) collect_flow->waste_liquid collect_frac Collect Fractions elute->collect_frac analysis Downstream Analysis collect_frac->analysis Purified Protein collect_frac->waste_liquid

Caption: Workflow for protein purification using this compound affinity chromatography and subsequent waste streams.

Detailed Experimental Protocol: Purification of C-Reactive Protein

This protocol is a representative example of an experiment where this compound is used.

Materials:

  • Immobilized p-Aminophenyl Phosphoryl Choline Gel

  • Disposable chromatography column

  • Binding Buffer: 0.1M Tris, 0.15M NaCl, 2mM CaCl2, pH 8.0

  • Elution Buffer: 0.1M Tris, 0.15M NaCl, 2mM EDTA, pH 8.0

  • Protein sample containing C-reactive protein

Methodology:

  • Column Preparation: Pack the affinity gel into a disposable column.

  • Equilibration: Equilibrate the column by washing with two column volumes of Binding Buffer.

  • Sample Loading: Apply the protein sample to the top of the column.

  • Incubation: Allow the sample to incubate with the gel for 1 hour at room temperature to facilitate binding.

  • Washing: Wash the column with five column volumes of Binding Buffer to remove non-specifically bound proteins. Collect the flow-through for analysis if desired.

  • Elution: Elute the bound C-reactive protein by applying the Elution Buffer. Collect the eluate in fractions.

  • Post-Elution: The collected fractions containing the purified protein are now ready for downstream applications. All materials that have come into contact with this compound must be disposed of according to the procedures outlined above.

References

Personal protective equipment for handling 4-Aminophenylphosphorylcholine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Aminophenylphosphorylcholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1] The following personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecificationStandard Compliance
Eye Protection Chemical safety goggles. A face shield should be worn in addition if there is a splash hazard.EN 166 (EU) or ANSI Z87.1 (US)
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber).ASTM D6978
Body Protection A laboratory coat is required. For procedures with a higher risk of splashes or aerosol generation, a chemical-resistant apron or gown should be worn.EN 13034
Respiratory Protection For handling small quantities in a well-ventilated area or fume hood, respiratory protection is not typically required. If dust or aerosols may be generated, or if ventilation is inadequate, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.NIOSH 42 CFR 84
Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize risks.

AspectProtocol
Ventilation All handling procedures should be performed in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
Personal Hygiene Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.
Storage Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and strong bases.[2] Keep the container tightly closed. Recommended storage temperatures are -20°C for up to one month or -80°C for up to six months.[3]
Emergency Procedures

Immediate and appropriate responses to accidental exposure are critical.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air and keep them comfortable for breathing.[2] If respiratory irritation occurs or breathing becomes difficult, seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected skin with plenty of soap and water.[2] If skin irritation persists, seek medical advice.
Eye Contact Immediately rinse eyes cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting.[2] Seek immediate medical attention.
Spill and Disposal Management

Proper containment and disposal are necessary to prevent environmental contamination and further exposure.

ProcedureGuidelines
Spill Management In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Clean the spill using a method that does not generate dust (e.g., wet cloth or a HEPA-filtered vacuum). Collect the spilled material into a sealed, labeled container for disposal.
Waste Disposal This compound waste is considered chemical waste. Collect all waste material, including contaminated PPE, in a clearly labeled, sealed, and appropriate chemical waste container. Dispose of the chemical waste through a licensed environmental disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) prep_setup Prepare Well-Ventilated Workspace (Fume Hood if Necessary) prep_ppe->prep_setup prep_materials Gather and Inspect Materials prep_setup->prep_materials handling_weigh Weigh this compound prep_materials->handling_weigh Proceed to Handling handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Experimental Procedure handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Work Surfaces handling_reaction->cleanup_decontaminate Procedure Complete storage_seal Seal and Label Container handling_reaction->storage_seal Store Remaining Material cleanup_waste Segregate and Label Chemical Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash storage_store Store at Recommended Temperature (-20°C or -80°C) storage_seal->storage_store

Caption: Workflow for Safe Handling of this compound.

References

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Reactant of Route 1
4-Aminophenylphosphorylcholine
Reactant of Route 2
4-Aminophenylphosphorylcholine

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.